molecular formula C7H2BrF3N2O B1376921 6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine CAS No. 1260656-87-8

6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine

Cat. No.: B1376921
CAS No.: 1260656-87-8
M. Wt: 267 g/mol
InChI Key: YLKAWUQJYWNOHT-UHFFFAOYSA-N
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Description

6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine (CAS 1260656-87-8) is a high-value heterocyclic building block extensively utilized in medicinal chemistry and pharmaceutical research. This compound is characterized by its bromo-substituted oxazolopyridine core and a reactive trifluoromethyl group, which are pivotal for enhancing the metabolic stability and binding affinity of target molecules . The molecular framework is a privileged structure in drug discovery, with oxazolopyridine derivatives being investigated for their potential interaction with various neurological targets . The synthetic utility of this reagent is demonstrated by its role in patented one-step synthesis methods for complex oxazolopyridine scaffolds . Its specific reactivity allows for further functionalization, particularly via cross-coupling reactions at the bromo site, making it a versatile intermediate for constructing diverse compound libraries aimed at hit-to-lead optimization . As a solid that should be stored sealed in a dry environment at 2-8°C , this product is strictly intended for research applications in a laboratory setting and is not certified for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

6-bromo-2-(trifluoromethyl)-[1,3]oxazolo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF3N2O/c8-3-1-4-5(12-2-3)13-6(14-4)7(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKAWUQJYWNOHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1OC(=N2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20743684
Record name 6-Bromo-2-(trifluoromethyl)[1,3]oxazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260656-87-8
Record name 6-Bromo-2-(trifluoromethyl)[1,3]oxazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest to the scientific community. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's physicochemical properties, a proposed synthetic pathway with mechanistic insights, its applications in modern research, and essential safety protocols.

Core Compound Identity and Properties

This compound is a fluorinated heterocyclic compound identified by the CAS Number 1260656-87-8 [1][2][3]. Its structure features a fused oxazolo[4,5-b]pyridine core, which is a privileged scaffold in medicinal chemistry, combining the advantageous properties of both pyridine and oxazole rings. The strategic placement of a bromine atom at the 6-position provides a versatile handle for further chemical modification via cross-coupling reactions, while the trifluoromethyl group at the 2-position often enhances metabolic stability, binding affinity, and cell permeability of derivative molecules.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The key properties of this compound are summarized below. It is important to note that some of these values are predicted through computational models due to the compound's primary use as a research intermediate.

PropertyValueSource
CAS Number 1260656-87-8[1][2]
Molecular Formula C₇H₂BrF₃N₂O[4]
Molecular Weight 267.01 g/mol [5]
Predicted Boiling Point 202.6 ± 40.0 °C[4]
Predicted Density 1.873 ± 0.06 g/cm³[4]
IUPAC Name 6-bromo-2-(trifluoromethyl)-[1][6]oxazolo[4,5-b]pyridine
SMILES C1=C(C=NC2=C1OC(=N2)C(F)(F)F)Br

Synthesis and Mechanistic Rationale

While specific proprietary synthesis routes may vary, a chemically sound and efficient pathway can be proposed based on established heterocyclic chemistry principles. The most logical approach involves the condensation and cyclization of 2-amino-6-bromo-3-hydroxypyridine with a trifluoroacetylating agent.

Proposed Synthetic Workflow

synthesis_workflow cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_product Final Product reactant1 2-Amino-6-bromo- 3-hydroxypyridine reaction Condensation & Dehydrative Cyclization reactant1->reaction reactant2 Trifluoroacetic Anhydride (TFAA) reactant2->reaction workup Aqueous Workup & Purification reaction->workup product 6-Bromo-2-(trifluoromethyl) oxazolo[4,5-b]pyridine workup->product

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Exemplary)
  • Reaction Setup : To a solution of 2-amino-6-bromo-3-hydroxypyridine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile), add trifluoroacetic anhydride (TFAA, 1.2 eq) dropwise at 0 °C under an inert nitrogen atmosphere.

  • Reaction Execution : Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Cyclization : Upon completion of the initial acylation, a dehydrating agent or thermal conditions (reflux) may be applied to facilitate the intramolecular cyclization, forming the oxazole ring. The choice of method depends on the stability of the intermediate.

  • Workup : Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x).

  • Purification : Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Expertise-Driven Rationale
  • Choice of Reagents : 2-amino-6-bromo-3-hydroxypyridine serves as the ideal precursor, containing the requisite ortho-amino-hydroxyl functionality on a pyridine core. Trifluoroacetic anhydride is a powerful and readily available electrophile that both acylates the amino group and provides the trifluoromethyl moiety for the final structure.

  • Causality of Cyclization : The initial reaction is an N-acylation of the amino group. The subsequent ring closure (cyclization) is a dehydration reaction between the hydroxyl group and the newly formed amide. This intramolecular condensation is thermodynamically driven by the formation of the stable aromatic oxazole ring system.

Applications in Research and Drug Development

The title compound is not typically an end-product but rather a crucial intermediate. Its value lies in the combination of its structural features, which makes it a versatile building block for synthesizing more complex molecules with potential biological activity.[7]

Core Utility in Medicinal Chemistry

applications cluster_features cluster_apps center_node 6-Bromo-2-(trifluoromethyl) oxazolo[4,5-b]pyridine feature1 Bromine Atom (Cross-Coupling Handle) center_node->feature1 feature2 Oxazolopyridine Core (Privileged Scaffold) center_node->feature2 feature3 CF3 Group (Metabolic Stability) center_node->feature3 app1 Kinase Inhibitors (Oncology) feature1->app1 app2 Topoisomerase Inhibitors (Antitumor Agents) feature1->app2 app3 Novel Antibacterials feature1->app3 feature2->app1 feature2->app2 feature2->app3 feature3->app1 feature3->app2 feature3->app3

Caption: Logical connections between the compound's features and its applications.

  • Oncology and Kinase Inhibition : The pyridine scaffold is a cornerstone in the design of kinase inhibitors.[8] The trifluoromethyl group can enhance binding to the ATP pocket of kinases, and the bromine atom allows for the introduction of larger, specificity-determining moieties via Suzuki, Sonogashira, or Buchwald-Hartwig coupling reactions. Related triazolopyridine structures are known intermediates in the synthesis of kinase inhibitors for cancer therapy.[9]

  • Antitumor Agents : Research into related oxazolopyridine derivatives has identified them as novel candidate antitumor agents that target human DNA topoisomerase IIα (hTopo IIα), an important enzyme in cancer treatment.[10] The core scaffold of the title compound is therefore of high interest for developing new compounds within this class.

  • Agrochemicals and Other Research : Beyond pharmaceuticals, heterocyclic compounds containing trifluoromethyl and bromo-substituents are frequently explored in agrochemical research for the development of novel pesticides and herbicides with enhanced stability and activity.[9]

Safety, Handling, and Storage

A specific Safety Data Sheet (SDS) for this compound is not widely published. Therefore, a conservative approach to safety, based on analogous chemical structures like other brominated and trifluoromethylated pyridines, is mandatory.[11]

Recommended Safety and Handling Protocols
Precautionary MeasureSpecificationRationale and Reference
Personal Protective Equipment (PPE) Safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat.Standard practice for handling halogenated organic compounds.[12]
Ventilation Use only in a well-ventilated area, preferably within a chemical fume hood.To avoid inhalation of potential dust or vapors, which may cause respiratory irritation.
First Aid (Eyes) IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present. Continue rinsing.Halogenated heterocycles can be serious eye irritants.[11][12]
First Aid (Skin) IF ON SKIN: Wash with plenty of soap and water. Remove contaminated clothing.These compounds may cause skin irritation or be toxic upon dermal contact.[11]
First Aid (Ingestion) IF SWALLOWED: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.Many related compounds are classified as harmful or toxic if swallowed.
Storage Store in a tightly closed container in a cool, dry, well-ventilated place. Consider storage under an inert atmosphere.To prevent degradation from moisture and air, and ensure long-term stability.[12]
Disposal Dispose of contents/container to an approved waste disposal plant.Chemical waste must be handled according to local, state, and federal regulations.

Trustworthiness in Practice : The protocols described are self-validating systems. Adherence to these handling and storage guidelines minimizes risk to personnel and preserves the chemical integrity of the compound, ensuring reproducibility in subsequent experimental work. Always consult the supplier-specific SDS upon procurement and perform a thorough risk assessment before use.

References

6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine: Properties, Synthesis, and Reactivity for Advanced Drug Discovery

Executive Summary

This compound is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure uniquely combines three key features: a privileged oxazolopyridine scaffold, a versatile bromine atom for synthetic elaboration, and a trifluoromethyl group known to enhance metabolic stability and binding affinity. This guide provides a comprehensive overview of its chemical properties, a representative synthesis methodology, and an in-depth analysis of its reactivity, with a focus on its application as a strategic building block in the development of novel bioactive molecules.

Introduction: A Scaffold of Strategic Importance

In modern drug design, certain molecular frameworks are recognized as "privileged structures" due to their ability to bind to multiple biological targets. The pyridine scaffold is one such framework, found in numerous FDA-approved drugs.[1][2] When fused with an oxazole ring, it forms the oxazolopyridine core, a structure investigated for a range of therapeutic applications, including as potential antitumor agents targeting human topoisomerase IIα.[3]

The value of this compound is further amplified by its substituents:

  • The Trifluoromethyl (CF₃) Group: The introduction of a CF₃ group is a well-established strategy in medicinal chemistry.[4] Its strong electron-withdrawing nature and lipophilicity can profoundly influence a molecule's pKa, metabolic stability (by blocking oxidative metabolism), and binding interactions with protein targets, often leading to enhanced efficacy.

  • The Bromo (Br) Group: The bromine atom at the 6-position is not merely a substituent but a critical synthetic handle. It serves as an ideal electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions, enabling the systematic and modular construction of complex molecular libraries.[5]

This combination makes the title compound a powerful intermediate for researchers aiming to explore new chemical space in drug discovery and agrochemical development.[5][6]

Physicochemical Properties

The fundamental properties of this compound are summarized below. While experimental data for some properties are limited, reliable predictions based on its structure provide valuable guidance for its handling and use in synthesis.

PropertyValueSource
CAS Number 1260656-87-8[7]
Molecular Formula C₇H₂BrF₃N₂O[8][9]
Molecular Weight 267.00 g/mol [9]
Canonical SMILES C1=C(C=NC2=C1OC(=N2)C(F)(F)F)Br[9]
Predicted Boiling Point 202.6 ± 40.0 °C[8]
Predicted Density 1.873 ± 0.06 g/cm³[8]
Appearance Typically an off-white to yellow solidInferred

Synthesis Methodology

The synthesis of substituted oxazolo[4,5-b]pyridines typically involves the cyclization of an ortho-amino hydroxy pyridine precursor. For the title compound, a logical and efficient approach is the condensation and subsequent cyclization of 2-amino-6-bromo-3-hydroxypyridine with a trifluoroacetic acid derivative.

Causality in Protocol Design:

The chosen pathway leverages readily available starting materials. The use of trifluoroacetic anhydride serves as both the source of the trifluoromethyl group and a powerful dehydrating agent to drive the oxazole ring formation. An aprotic solvent like Dioxane or Toluene is selected to avoid competing reactions with the anhydride and to facilitate the removal of water at elevated temperatures. The acid catalyst (e.g., p-TsOH) is crucial for activating the carbonyl group of the intermediate amide, promoting the intramolecular nucleophilic attack by the hydroxyl group to close the oxazole ring.

cluster_0 Synthesis Workflow A 2-Amino-6-bromo-3-hydroxypyridine C Reaction Vessel (Anhydrous Dioxane, p-TsOH cat.) A->C B Trifluoroacetic Anhydride (TFAA) B->C D Heat (Reflux) C->D Cyclocondensation E Workup & Purification (Aqueous wash, Column Chromatography) D->E F This compound E->F Final Product

Caption: Representative synthesis workflow for the target compound.

Representative Experimental Protocol:
  • Vessel Preparation: To an oven-dried, 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-6-bromo-3-hydroxypyridine (1.0 equiv).

  • Solvent and Catalyst Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous 1,4-dioxane (approx. 0.2 M concentration) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equiv).

  • Reagent Addition: While stirring, carefully add trifluoroacetic anhydride (1.5 equiv) dropwise to the suspension. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux (approx. 101 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the mixture to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

Chemical Reactivity and Synthetic Utility

The synthetic power of this molecule stems from the reactivity of the C-Br bond, which provides access to a vast array of derivatives through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling (C-C Bond Formation)

This reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly for creating biaryl or aryl-heteroaryl linkages that are common in drug molecules.[10] The reaction couples the bromo-oxazolopyridine with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base.[11]

pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)-Br]L₂ pd0->pd_complex Oxidative Addition pd_boronate [Ar-Pd(II)-R]L₂ pd_complex->pd_boronate Transmetalation pd_boronate->pd0 Reductive Elimination arr Ar-R pd_boronate->arr center arbr Ar-Br arbr->pd_complex rb_oh2 R-B(OH)₂ rb_oh2->pd_boronate base Base base->pd_boronate

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol: Suzuki-Miyaura Coupling of this compound

  • Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv) to an oven-dried Schlenk tube.

  • Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction: Seal the tube and heat the mixture to 80-100 °C for 8-16 hours, with stirring.

  • Analysis and Purification: After cooling, the reaction can be analyzed by LC-MS. Dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography to obtain the C-6 arylated product.

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for synthesizing aryl amines and N-heterocycles.[12] This palladium-catalyzed reaction couples the bromo-oxazolopyridine with a primary or secondary amine, providing direct access to compounds with diverse pharmacophores.[13][14] The choice of ligand is critical and often requires screening to optimize for specific amine substrates.[15][16]

pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)-Br]L₂ pd0->pd_complex Oxidative Addition pd_amido [Ar-Pd(II)-NR¹R²]L₂ pd_complex->pd_amido Amine Coordination & Deprotonation pd_amido->pd0 Reductive Elimination arnr1r2 Ar-NR¹R² pd_amido->arnr1r2 arbr Ar-Br arbr->pd_complex hnr1r2 HNR¹R² hnr1r2->pd_complex base Base base->pd_complex

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination of this compound

  • Setup: In a glovebox, combine a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or DavePhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.4 equiv) in a vial.

  • Reagents: In a separate Schlenk tube, add this compound (1.0 equiv) and the desired amine (1.1-1.3 equiv).

  • Combination: Add the catalyst/ligand/base mixture to the Schlenk tube, followed by anhydrous, degassed toluene or dioxane.

  • Reaction: Seal the tube and heat to 90-110 °C for 12-24 hours.

  • Workup: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite® to remove palladium residues. Concentrate the filtrate and purify by column chromatography to isolate the C-6 aminated product.

Applications in Research and Development

The primary application of this compound is as a versatile building block for generating libraries of novel compounds for high-throughput screening in drug and agrochemical discovery programs.

cluster_reactions Cross-Coupling Reactions cluster_products Diverse Product Library cluster_apps Screening & Development start 6-Bromo-2-(trifluoromethyl) oxazolo[4,5-b]pyridine suzuki Suzuki-Miyaura (Aryl/Heteroaryl Boronic Acids) start->suzuki buchwald Buchwald-Hartwig (Primary/Secondary Amines) start->buchwald product_c C-6 Arylated Analogs suzuki->product_c product_n C-6 Aminated Analogs buchwald->product_n screening Bioactivity Screening (e.g., Kinase, Topoisomerase Assays) product_c->screening product_n->screening

Caption: Role as a scaffold for generating diverse chemical libraries.

  • Pharmaceutical Research: The oxazolopyridine core has been identified as a promising scaffold for targeting enzymes like topoisomerase.[3] By applying the Suzuki and Buchwald-Hartwig reactions, researchers can rapidly synthesize and test a multitude of derivatives to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Agrochemical Development: The trifluoromethylpyridine moiety is a key component in several successful commercial pesticides.[4] This building block allows for the exploration of new derivatives with potentially improved efficacy, spectrum of activity, and environmental profiles.

Handling and Safety Precautions

While a specific safety data sheet for this compound is not widely available, its structure suggests hazards common to related halogenated and trifluoromethylated heterocyclic compounds. Standard laboratory safety protocols should be strictly followed.

  • GHS Hazard Statements (Anticipated): Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[17]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[18][19]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[20][21] Avoid contact with skin and eyes.[19]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.[21]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[22]

Conclusion

This compound is more than a mere chemical intermediate; it is a strategically designed building block that offers researchers a direct and efficient route to novel and complex molecules. Its stable, biologically relevant core, combined with a synthetically versatile bromine handle and a property-enhancing trifluoromethyl group, makes it an invaluable tool for accelerating the discovery and development of next-generation pharmaceuticals and agrochemicals.

References

An In-depth Technical Guide to 6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine, a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. We will delve into its physicochemical properties, explore a logical and efficient synthetic pathway, and discuss its potential applications, particularly in the realm of drug discovery. This document is intended for an audience of researchers, scientists, and drug development professionals, offering field-proven insights and robust scientific grounding.

Core Molecular Attributes

This compound is a specialized chemical building block. Its structure, featuring a fused oxazolo[4,5-b]pyridine core, is strategically functionalized with a bromine atom and a trifluoromethyl group. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. The trifluoromethyl group, a common bioisostere in medicinal chemistry, can significantly enhance metabolic stability, membrane permeability, and binding affinity of a parent molecule.

A summary of its key quantitative data is presented below.

PropertyValueSource(s)
Molecular Formula C₇H₂BrF₃N₂O[1][2]
Molecular Weight 267.00 g/mol [1][2]
CAS Number 1260656-87-8[1]
Predicted Boiling Point 202.6 ± 40.0 °C[3]
Predicted Density 1.873 ± 0.06 g/cm³[3]

Strategic Synthesis Pathway

The overall workflow is conceptualized in the diagram below:

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclodehydration A 2-Amino-5-bromopyridin-3-ol (Starting Material) C Intermediate Amide A->C Acylation B Trifluoroacetic Anhydride (TFAA) Pyridine (Base) E This compound (Final Product) C->E Ring Closure D POCl₃ or Burgess Reagent (Dehydrating Agent)

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol

Step 1: Synthesis of N-(5-Bromo-3-hydroxypyridin-2-yl)-2,2,2-trifluoroacetamide (Intermediate Amide)

  • To a stirred solution of 2-amino-5-bromopyridin-3-ol (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add pyridine (1.2 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add trifluoroacetic anhydride (TFAA, 1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate amide, which can be used in the next step without further purification or purified by column chromatography if necessary.

Causality and Trustworthiness: The use of pyridine as a base is crucial to neutralize the trifluoroacetic acid byproduct generated during the acylation, driving the reaction to completion. TFAA is a highly reactive and effective acylating agent for introducing the trifluoromethylcarbonyl group. This standard amidation protocol is well-established and reliable for forming the necessary amide precursor for cyclization.

Step 2: Synthesis of this compound (Final Product)

  • Dissolve the crude N-(5-Bromo-3-hydroxypyridin-2-yl)-2,2,2-trifluoroacetamide (1.0 eq) in a high-boiling point solvent like toluene or acetonitrile.

  • Add a dehydrating agent such as phosphorus oxychloride (POCl₃) or the Burgess reagent (1.5 eq).

  • Heat the mixture to reflux (typically 80-110 °C) for 8-12 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, carefully quench the reaction mixture by pouring it onto ice water.

  • Neutralize the solution with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.

  • Dry the combined organic extracts, concentrate, and purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.

Causality and Trustworthiness: This step is an intramolecular cyclodehydration reaction. The ortho-relationship of the hydroxyl and amide groups on the pyridine ring facilitates the ring closure to form the oxazole ring. Reagents like POCl₃ or the Burgess reagent are effective for promoting such dehydrations to form heterocyclic systems. This type of reaction, often referred to as a Bischler-Napieralski or a related cyclization, is a standard and authoritative method for constructing fused heterocyclic scaffolds. The synthesis of the related compound, 6-bromo-2-methyloxazolo[4,5-b]pyridine, utilizes a similar cyclization strategy, lending confidence to this proposed route.

Potential Applications in Drug Discovery

The oxazolo[4,5-b]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[4] Derivatives of this and related fused pyridine systems have been investigated for a range of therapeutic applications.

G cluster_0 Potential Therapeutic Areas A This compound Key Intermediate B Anticancer Agents A->B Structure-Activity Relationship Studies C Antimicrobial Agents A->C Bioisosteric Replacement D Kinase Inhibitors A->D Scaffold for Library Synthesis

Caption: Potential applications stemming from the core scaffold.

  • Anticancer Agents: Fused pyridine heterocycles, including pyrazolo[3,4-b]pyridines, have been explored as potential anticancer agents. Their mechanism of action can involve the inhibition of critical enzymes like topoisomerases.[5] The title compound could serve as a key intermediate for developing novel oncology drug candidates.

  • Antimicrobial Agents: The search for new antimicrobial agents is a global health priority. Various pyridine-based scaffolds have demonstrated promising antibacterial and antifungal activities.[6] The unique electronic properties conferred by the trifluoromethyl group in this compound make it an attractive building block for synthesizing new antimicrobial compounds.

  • Kinase Inhibitors: The triazolopyridine scaffold, structurally related to the oxazolopyridine core, is utilized in the development of kinase inhibitors for cancer therapy.[7] The title compound's bromine atom allows for its incorporation into larger molecules through reactions like Suzuki or Buchwald-Hartwig coupling, enabling the synthesis of libraries of compounds for screening against various kinase targets.

Conclusion

This compound is a valuable heterocyclic building block with significant potential for application in drug discovery and materials science. Its synthesis, achievable through a logical and scalable chemical sequence, provides access to a scaffold decorated with two highly versatile functional groups. The strategic placement of the bromine atom and the trifluoromethyl group offers medicinal chemists a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. Further investigation into the biological activities of derivatives synthesized from this intermediate is highly warranted.

References

An In-depth Technical Guide to the Synthesis of 6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically validated synthesis pathway for 6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine, a key heterocyclic building block in modern drug discovery. The oxazolo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[1][2] This document, designed for researchers, chemists, and drug development professionals, details the strategic synthesis, explains the causality behind experimental choices, and provides detailed, actionable protocols. The narrative is grounded in established chemical principles and supported by authoritative references, ensuring a trustworthy and expert-driven perspective on the synthesis of this valuable compound.

Introduction: The Significance of the Oxazolo[4,5-b]pyridine Scaffold

The fusion of an oxazole ring with a pyridine core creates the oxazolo[4,5-b]pyridine system, a bioisostere of purine bases like adenine and guanine. This structural similarity allows molecules incorporating this scaffold to potentially interact with biological targets such as DNA gyrase or other enzymes involved in nucleic acid synthesis, leading to potent antimicrobial or anticancer effects.[2] The introduction of a trifluoromethyl (CF3) group at the 2-position is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability. The bromine atom at the 6-position serves as a versatile synthetic handle, enabling further molecular elaboration through cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), thereby providing access to a diverse library of novel chemical entities.

This guide focuses on a logical and efficient synthesis pathway, beginning with a retrosynthetic analysis to deconstruct the target molecule into readily available precursors.

Core Synthesis Strategy: A Retrosynthetic Approach

The most reliable and field-proven strategy for constructing 2-substituted oxazolo[4,5-b]pyridines involves the formation of the oxazole ring as the final key step. This approach relies on the cyclocondensation of an ortho-aminopyridinol with a suitable carboxylic acid derivative.

Our retrosynthetic analysis of This compound (1) identifies the critical disconnection across the C-O and C-N bonds of the oxazole ring. This leads back to the key intermediate, 2-amino-5-bromopyridin-3-ol (2) , and a trifluoroacetylating agent. This strategy is advantageous because the precursor, an ortho-substituted aminopyridine, is sterically primed for intramolecular cyclization.

G Target This compound (1) Intermediate 2-Amino-5-bromopyridin-3-ol (2) Target->Intermediate Oxazole Ring Disconnection Reagent + Trifluoroacetylating Agent (e.g., TFAA, TFA) G cluster_conditions Reaction Conditions Start 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one Product 2-Amino-5-bromopyridin-3-ol (2) Start->Product Hydrolysis & Decarboxylation Reagents 1. 2N NaOH, Reflux 2. Neutralize (pH ~7) G cluster_conditions Reaction Conditions Start 2-Amino-5-bromopyridin-3-ol (2) Product This compound (1) Start->Product N-Acylation & Cyclodehydration Reagents Trifluoroacetic Anhydride (TFAA) or TFA / PPA Heat G A Oxazolo[4,5-b]pyridin-2(3H)-one B 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one A->B NBS, DMF C 2-Amino-5-bromopyridin-3-ol B->C NaOH, H2O, Reflux D This compound C->D TFAA or TFA/PPA, Heat

References

Spectroscopic Characterization of 6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine. This document is intended for researchers, scientists, and drug development professionals who are working with or developing novel heterocyclic compounds. The guide will delve into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) as they apply to the structural elucidation of this specific molecule.

Introduction

This compound is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. The presence of the oxazolo[4,5-b]pyridine core, a bromine atom, and a trifluoromethyl group imparts unique electronic and steric properties to the molecule, making its unambiguous characterization crucial for any research and development endeavor. Spectroscopic techniques are the cornerstone of this characterization, providing detailed information about the molecular structure, functional groups, and connectivity of atoms.

This guide will present an analysis of the expected spectroscopic data for this compound. Due to the limited availability of published experimental spectra for this specific compound, this guide will utilize predicted data and expert analysis based on the known spectroscopic behavior of analogous structures. The methodologies and interpretations provided herein are grounded in established principles of analytical chemistry and are designed to be a practical resource for laboratory work.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The structure of this compound is presented below.

Figure 1. Chemical structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra will provide critical information.

A. Experimental Protocol: NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural determination.

G prep Sample Preparation dissolve Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆). prep->dissolve tms Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). dissolve->tms tube Transfer the solution to a 5 mm NMR tube. tms->tube acquisition Data Acquisition tube->acquisition instrument Instrument Setup params Set acquisition parameters on the NMR spectrometer (e.g., 400 MHz). - Pulse sequence, number of scans, relaxation delay. instrument->params params->acquisition h1 Acquire ¹H NMR spectrum. acquisition->h1 c13 Acquire ¹³C{¹H} NMR spectrum (proton-decoupled). h1->c13 f19 Acquire ¹⁹F NMR spectrum. c13->f19 processing Data Processing f19->processing ft Apply Fourier transform to the raw data (FID). processing->ft phase Phase correction and baseline correction. ft->phase integrate Integrate the signals in the ¹H NMR spectrum. phase->integrate analysis Spectral Analysis integrate->analysis interpret Interpret chemical shifts, coupling constants, and integration values. analysis->interpret

Figure 2. Workflow for NMR spectroscopic analysis.

Causality in Experimental Choices:

  • Solvent Selection: The choice of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum. The solvent should fully dissolve the analyte and be chemically inert. Chloroform-d (CDCl₃) is a common first choice for many organic compounds due to its good dissolving power and relatively simple residual solvent peak.

  • Internal Standard: Tetramethylsilane (TMS) is used as an internal standard because it is chemically inert, volatile (easily removed), and its 12 equivalent protons give a single, sharp signal at a high-field position (0 ppm) that rarely overlaps with analyte signals.

B. Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.3Doublet1HH-7
~7.9Doublet1HH-5

Interpretation:

  • The downfield chemical shifts are due to the deshielding effect of the aromatic pyridine ring and the fused oxazole ring.

  • The protons at positions 5 and 7 will appear as doublets due to coupling with each other (ortho-coupling, J ≈ 8-9 Hz). The exact chemical shifts can be influenced by the electronic effects of the bromine and the oxazolo ring.

C. Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is expected to show all 7 carbon signals. The trifluoromethyl group will cause the C-2 signal to appear as a quartet due to ¹J-CF coupling.

Predicted Chemical Shift (δ, ppm)AssignmentNotes
~160C-2Quartet (¹J-CF coupling)
~150C-8a
~145C-4a
~135C-7
~125C-5
~120 (q)-CF₃Quartet (¹J-CF coupling)
~115C-6

Interpretation:

  • The chemical shifts are influenced by the electronegativity of the attached atoms (N, O, Br, F) and the aromaticity of the ring system.

  • The carbon attached to the trifluoromethyl group (C-2) and the trifluoromethyl carbon itself will exhibit characteristic quartet splitting in the proton-decoupled spectrum due to coupling with the three fluorine atoms.

D. Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group.

Predicted Chemical Shift (δ, ppm)MultiplicityAssignment
~-60 to -70Singlet-CF₃

Interpretation:

  • The chemical shift is characteristic of a trifluoromethyl group attached to an sp²-hybridized carbon in a heterocyclic system.

  • The absence of coupling in the proton-decoupled spectrum indicates that there are no nearby protons or other fluorine atoms to couple with.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

A. Experimental Protocol: FTIR Analysis

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

G prep Sample Preparation sample Place a small amount of the solid sample directly onto the ATR crystal. prep->sample pressure Apply pressure with the anvil to ensure good contact between the sample and the crystal. sample->pressure acquisition Data Acquisition pressure->acquisition background Acquire a background spectrum of the empty ATR crystal. background->acquisition spectrum Acquire the IR spectrum of the sample. acquisition->spectrum processing Data Processing spectrum->processing correction Perform ATR correction and baseline correction if necessary. processing->correction analysis Spectral Analysis correction->analysis interpret Identify characteristic absorption bands corresponding to functional groups. analysis->interpret

Figure 3. Workflow for FTIR-ATR spectroscopic analysis.

Causality in Experimental Choices:

  • ATR Technique: ATR is often preferred over traditional KBr pellet or Nujol mull methods because it requires minimal sample preparation, is non-destructive, and provides high-quality spectra. Good contact between the sample and the ATR crystal is crucial for obtaining a strong signal.

B. Expected IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the C-F, C=N, C=C, and C-Br bonds.

Wavenumber (cm⁻¹)IntensityAssignment
1650-1500Medium-StrongC=N and C=C stretching vibrations of the aromatic rings
1350-1100StrongC-F stretching vibrations of the -CF₃ group
1200-1000Medium-StrongC-O stretching of the oxazole ring
850-750MediumC-H out-of-plane bending of the pyridine ring
700-500Medium-WeakC-Br stretching vibration

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

A. Experimental Protocol: Mass Spectrometric Analysis

Electron Ionization (EI) is a common ionization technique for relatively small, volatile organic molecules.

G prep Sample Preparation sample Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane). prep->sample injection Introduce the sample into the mass spectrometer via a direct insertion probe or GC inlet. sample->injection ionization Ionization injection->ionization ei Bombard the sample with high-energy electrons (typically 70 eV) in the ion source (Electron Ionization - EI). ionization->ei analysis Mass Analysis ei->analysis analyzer Separate the resulting ions based on their mass-to-charge ratio (m/z) in the mass analyzer (e.g., quadrupole, time-of-flight). analysis->analyzer detection Detection analyzer->detection detector Detect the ions and generate the mass spectrum. detection->detector analysis_spec Spectral Analysis detector->analysis_spec interpret Identify the molecular ion peak and analyze the fragmentation pattern. analysis_spec->interpret

Figure 4. Workflow for Electron Ionization Mass Spectrometry (EI-MS).

Causality in Experimental Choices:

  • Electron Ionization (EI): EI is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation. This is advantageous for structural elucidation as the fragmentation pattern can be used to piece together the molecular structure. For thermally stable and relatively volatile compounds like the one , EI is a suitable choice.

B. Expected Mass Spectrum

The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragment ions. The presence of bromine will result in a characteristic isotopic pattern for bromine-containing ions (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Molecular Ion:

  • The molecular weight of C₇H₂BrF₃N₂O is approximately 267.94 g/mol .

  • The mass spectrum should show a molecular ion cluster around m/z 268 and 270, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively, with nearly equal intensity.

Key Fragmentation Pathways: The fragmentation of this compound is expected to proceed through several key pathways:

  • Loss of CF₃: A common fragmentation for trifluoromethyl-containing compounds is the loss of the CF₃ radical (mass 69), leading to a fragment ion at m/z 199/201.

  • Loss of CO: The oxazole ring can undergo cleavage with the loss of a neutral carbon monoxide molecule (mass 28).

  • Loss of Br: Cleavage of the C-Br bond can lead to the loss of a bromine radical (mass 79 or 81).

G M [M]⁺˙ m/z 268/270 M_CF3 [M - CF₃]⁺ m/z 199/201 M->M_CF3 - CF₃ M_Br [M - Br]⁺ m/z 189 M->M_Br - Br M_CO [M - CO]⁺˙ m/z 240/242 M->M_CO - CO

Figure 5. Plausible fragmentation pathways in EI-MS.

Conclusion

The spectroscopic characterization of this compound relies on a combination of NMR, IR, and MS techniques. While experimental data for this specific molecule is not widely available, this guide provides a robust framework for its analysis based on predicted data and established spectroscopic principles. The detailed protocols and interpretations presented herein are intended to be a valuable resource for scientists engaged in the synthesis and characterization of novel heterocyclic compounds, ensuring the scientific integrity and trustworthiness of their findings.

An In-depth Technical Guide to the Organic Solvent Solubility of 6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility of 6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine in organic solvents. It is designed for researchers, scientists, and drug development professionals, offering both a theoretical framework for understanding solubility and a practical guide to its experimental determination.

Introduction: The Significance of Solubility

This compound is a halogenated heterocyclic compound with a molecular structure that suggests its potential as a scaffold in medicinal chemistry and materials science. The oxazolopyridine core is a feature in various biologically active molecules, and the inclusion of a bromine atom and a trifluoromethyl group can significantly influence its physicochemical properties, such as lipophilicity and metabolic stability.

In the realm of drug discovery and development, solubility is a critical determinant of a compound's success.[1][2][3] Poor solubility can lead to low bioavailability, hinder the development of effective formulations, and complicate in vitro and in vivo studies.[1][4] Therefore, a thorough understanding and accurate measurement of the solubility of a compound like this compound in various organic solvents is paramount for its effective application. This guide will provide the foundational knowledge and practical protocols to achieve this.

Physicochemical Profile of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties.

Molecular Structure:

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₇H₂BrF₃N₂OBOC Sciences[5]
Molecular Weight 267.00 g/mol BOC Sciences[5]
Predicted logP Not explicitly found, but the presence of a trifluoromethyl and bromo group suggests a relatively high lipophilicity.Inferred from chemical structure
Hydrogen Bond Acceptors 3 (two nitrogen atoms and one oxygen atom)Inferred from chemical structure
Hydrogen Bond Donors 0Inferred from chemical structure

The presence of a trifluoromethyl group generally increases lipophilicity, which can decrease aqueous solubility but may enhance solubility in nonpolar organic solvents. The bromine atom also contributes to the lipophilic character of the molecule. The oxazolopyridine core, with its nitrogen and oxygen atoms, provides some polar character and potential sites for hydrogen bonding with protic solvents.[6][7]

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of understanding solubility.[8] This means that solutes tend to dissolve in solvents with similar polarity. Organic solvents can be broadly categorized as polar protic, polar aprotic, and nonpolar.

  • Polar Protic Solvents: (e.g., methanol, ethanol) have a hydrogen atom bound to an electronegative atom and can act as both hydrogen bond donors and acceptors.

  • Polar Aprotic Solvents: (e.g., DMSO, DMF, acetonitrile, acetone) have a large dipole moment but lack O-H or N-H bonds. They can act as hydrogen bond acceptors.

  • Nonpolar Solvents: (e.g., hexanes, toluene, dichloromethane) have low dielectric constants and are not capable of significant hydrogen bonding.

Given the structure of this compound, it is expected to exhibit higher solubility in polar aprotic solvents that can interact with its polar heterocyclic core. Its solubility in polar protic solvents may be moderate, while solubility in nonpolar solvents is likely to be lower due to the polar nature of the oxazolopyridine ring system.

Experimental Determination of Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[5][9] The most reliable method for its determination is the isothermal equilibrium (shake-flask) method .[10]

Principle

An excess of the solid compound is added to the solvent of interest and agitated at a constant temperature until the concentration of the dissolved compound in the solution reaches a constant value, indicating that equilibrium has been established. The concentration of the dissolved compound is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible (UV-Vis) Spectroscopy.[8][11][12]

Detailed Experimental Protocol

Materials:

  • This compound (solid)

  • A range of organic solvents (e.g., DMSO, DMF, methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, THF, toluene, hexanes)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Syringe filters (0.22 µm or 0.45 µm)

  • HPLC system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a glass vial. An amount that is visibly in excess is sufficient to ensure a saturated solution.

    • Add a known volume of the desired organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient time to reach equilibrium. A 24-hour period is typically adequate, but longer times (48-72 hours) may be necessary to ensure equilibrium is reached.[13][14]

  • Sample Filtration:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a clean vial to remove all undissolved solid particles. This step is crucial to avoid artificially high solubility readings.

  • Sample Dilution:

    • Accurately dilute the filtered solution with a suitable solvent (often the same solvent used for dissolution or the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method.

  • Quantification by HPLC or UV-Vis Spectroscopy:

    • Preparation of a Calibration Curve:

      • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

      • Analyze these standards using the chosen analytical method (HPLC or UV-Vis) to generate a calibration curve of response (e.g., peak area for HPLC, absorbance for UV-Vis) versus concentration.[15]

    • Analysis of the Sample:

      • Analyze the diluted, filtered sample from the saturated solution using the same analytical method.

    • Calculation of Solubility:

      • Use the calibration curve to determine the concentration of the compound in the diluted sample.

      • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Add excess solid to vial B Add known volume of solvent C Seal vial D Agitate at constant temp (24-72 hours) E Filter supernatant F Dilute sample G Quantify via HPLC/UV-Vis J Calculate solubility H Prepare standards I Generate calibration curve

Caption: Experimental workflow for determining thermodynamic solubility.

Predicted Solubility and Data Presentation

Based on the theoretical framework, a predicted solubility profile for this compound in common organic solvents is presented below. The experimental data should be recorded in a similar tabular format for clear comparison.

Predicted Solubility Profile and Data Recording Template:

SolventSolvent TypePolarity Index (P')[16][17]Predicted SolubilityExperimental Solubility (mg/mL at 25°C)
Dimethyl Sulfoxide (DMSO) Polar Aprotic7.2High
N,N-Dimethylformamide (DMF) Polar Aprotic6.4High
Acetone Polar Aprotic5.1High to Moderate
Tetrahydrofuran (THF) Polar Aprotic4.0Moderate
Ethyl Acetate Polar Aprotic4.4Moderate
Dichloromethane (DCM) Nonpolar3.1Moderate to Low
Methanol Polar Protic5.1Moderate
Ethanol Polar Protic4.3Moderate
Acetonitrile Polar Aprotic5.8Moderate to Low
Toluene Nonpolar2.4Low
Hexanes Nonpolar0.1Very Low

Relationship Between Solvent Polarity and Solubility

The relationship between the properties of the solvent and the solubility of the solute can be visualized to better understand the underlying principles.

solubility_relationship cluster_solute This compound cluster_solvent Solvent Properties Solute Solute Properties PolarCore Polar Oxazolopyridine Core Polarity High Polarity PolarCore->Polarity Favorable Interaction HBA Hydrogen Bond Acceptor PolarCore->HBA Favorable Interaction Nonpolar Low Polarity PolarCore->Nonpolar Unfavorable LipophilicSubs Lipophilic Br and CF3 Groups LipophilicSubs->Polarity Unfavorable LipophilicSubs->Nonpolar Favorable Interaction Solvent Solvent Characteristics Solubility Solubility Polarity->Solubility Increases HBA->Solubility Increases HBD Hydrogen Bond Donor Nonpolar->Solubility Increases (for lipophilic parts)

Caption: Factors influencing the solubility of the target compound.

Practical Applications of Solubility Data

A well-characterized solubility profile is invaluable for:

  • Reaction Chemistry: Selecting appropriate solvents for chemical reactions to ensure all reactants are in the solution phase.

  • Purification: Designing effective crystallization and chromatography methods. For instance, a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature is ideal for recrystallization.

  • Formulation Development: For drug candidates, solubility data is crucial for developing formulations (e.g., oral, injectable) that can deliver the therapeutic agent effectively.[1][4]

  • Biological Screening: Preparing stock solutions for in vitro assays. DMSO is commonly used for this purpose due to its ability to dissolve a wide range of organic compounds.[5]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not found, general precautions for handling halogenated, trifluoromethyl-substituted heterocyclic compounds should be followed.[18][19][20][21][22]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.[19][20]

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[19]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[20][21] Do not ingest.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Always consult the supplier-provided SDS for specific handling and safety information.

References

Safe Synthesis and Handling of 6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Section 1: Executive Summary and Scope

6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine is a halogenated heterocyclic compound that serves as a critical structural motif and building block in modern medicinal chemistry and drug discovery. Its unique combination of a brominated pyridine core, a fused oxazole ring, and an electron-withdrawing trifluoromethyl group makes it a valuable intermediate for synthesizing novel kinase inhibitors and other targeted therapeutics.[1] The reactivity endowed by the bromine atom allows for diverse downstream modifications via cross-coupling reactions, while the trifluoromethyl group often enhances metabolic stability and binding affinity.

This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound. Given that specific public toxicological data for this compound is not extensively documented, this whitepaper synthesizes safety protocols based on established principles for handling halogenated, trifluoromethyl-substituted heterocyclic compounds and data from close structural analogs. The procedures outlined herein are designed for researchers, chemists, and laboratory professionals, emphasizing a proactive approach to risk mitigation through a deep understanding of the compound's likely chemical hazards.

Section 2: Hazard Identification and Proactive Risk Assessment

A thorough risk assessment is the cornerstone of safe laboratory practice. The potential hazards of this compound are inferred from its constituent functional groups and data from analogous structures. The pyridine ring, bromine substituent, and trifluoromethyl group all contribute to its likely toxicological and reactive profile.

Inferred Toxicological Profile

Based on safety data for compounds like 2-Bromo-5-(trifluoromethyl)pyridine, 6-Bromo-1H-pyrazolo[3,4-b]pyridine, and other related structures, a presumptive hazard profile can be established.[2][3] The primary concerns are acute toxicity upon ingestion or inhalation, and significant irritation to the skin, eyes, and respiratory system.

Table 1: Presumed GHS Hazard Classification and Rationale

Hazard Class GHS Category Hazard Statement Rationale and Causality
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed Common classification for complex, non-volatile organic molecules used in synthesis.[4][5][6]
Acute Toxicity, Inhalation Category 4 H332: Harmful if inhaled Fine powders of complex organic compounds can be easily aerosolized and are often harmful if inhaled.[7][8]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation Brominated and fluorinated aromatic systems frequently act as skin irritants.[2][6][9]
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation A standard precautionary classification for powdered chemical reagents that can cause mechanical and chemical irritation.[6][8][9]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inhalation of dust can irritate the respiratory tract, a common property of functionalized heterocyclic compounds.[6][8][9] |

Chemical and Physical Hazards

Beyond direct toxicity, the primary chemical hazard stems from thermal decomposition. When heated to decomposition, brominated and trifluoromethyl-containing compounds can release highly toxic and corrosive gases, including:

  • Nitrogen oxides (NOx)

  • Carbon oxides (CO, CO₂)

  • Hydrogen Bromide (HBr)

  • Hydrogen Fluoride (HF)[2]

The potential for HF gas formation during combustion is a critical concern, necessitating specific firefighting and emergency response considerations.[7] The compound is expected to be incompatible with strong oxidizing agents, strong acids, and strong bases, which could catalyze decomposition or other hazardous reactions.[2]

Proactive Risk Assessment Workflow

A self-validating safety protocol begins with a logical risk assessment workflow. Before any experiment, personnel must proceed through a systematic evaluation of hazards and controls.

RiskAssessment A Identify Hazards (Review SDS of Analogs, Literature) B Assess Exposure Potential (Quantity, Duration, Procedure) A->B Analyze Substance C Characterize Risk (High/Medium/Low) B->C Evaluate Process D Implement Controls (Engineering, Admin, PPE) C->D Mitigate E Proceed with Work (Monitor & Review) D->E Authorize

Caption: Logical workflow for proactive chemical risk assessment.

Section 3: Core Safety Protocols and Procedures

Effective risk mitigation relies on a multi-layered approach, prioritizing engineering controls, supplemented by administrative procedures and appropriate personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to physically isolate the researcher from the chemical hazard.

  • Chemical Fume Hood: All handling of solid this compound, including weighing, transfers, and preparation of solutions, must be conducted inside a certified chemical fume hood. This is non-negotiable and serves to prevent the inhalation of airborne particulates and contain any potential spills.[2][10]

  • Ventilation: The laboratory must be equipped with general ventilation that provides an adequate number of air changes per hour to prevent the accumulation of vapors or dusts in the ambient environment.

Administrative Controls: Standardizing Safe Practices

Administrative controls are work policies and procedures that reduce the risk of exposure.

  • Designated Areas: Clearly demarcate specific areas within the laboratory for working with this compound.

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experimental work involving this substance.

  • Training: Ensure all personnel have received documented training on the specific hazards of halogenated heterocyclic compounds and the emergency procedures outlined in this guide.

  • Restricted Access: Limit access to storage and handling areas to authorized and trained personnel only.

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the user and the chemical. The correct selection and use of PPE are critical.[8][11]

  • Hand Protection: Use chemical-resistant nitrile gloves. Always inspect gloves for tears or punctures before use. Employ the proper glove removal technique to avoid skin contact with a contaminated surface.[11]

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should also be worn over the goggles during procedures with a higher risk of splashing or dust generation.[10][11]

  • Body Protection: A flame-resistant lab coat must be worn and kept fully fastened.

  • Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be available for emergency situations, such as a large spill.[4]

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Removal) D1 1. Lab Coat D2 2. Safety Goggles / Face Shield D1->D2 D3 3. Gloves D2->D3 Work Perform Experiment D3->Work R1 1. Gloves (Contaminated) R2 2. Lab Coat R1->R2 R3 3. Safety Goggles / Face Shield R2->R3 Wash Wash Hands Thoroughly R3->Wash Work->R1

Caption: Standardized workflow for donning and doffing PPE.

Section 4: Step-by-Step Handling and Storage

Protocol for Weighing and Transferring Solid Compound
  • Preparation: Ensure the chemical fume hood is on and the sash is at the appropriate height. Place a plastic-backed absorbent liner on the work surface.

  • Tare Container: Place a clean, labeled receiving vessel on the analytical balance inside the hood and tare the balance.

  • Aliquot Transfer: Using a clean spatula, carefully transfer the desired amount of this compound from the stock bottle to the tared vessel. Perform this action slowly to minimize dust formation. Avoid creating static, which can cause the powder to disperse.

  • Closure: Securely close the primary stock bottle immediately after transfer.

  • Cleaning: Carefully wipe the spatula with a solvent-dampened cloth (e.g., ethanol or isopropanol) and dispose of the cloth in the designated solid hazardous waste container.

  • Documentation: Record the dispensed amount in the laboratory notebook.

Storage Requirements

Proper storage is essential to maintain the compound's integrity and prevent hazardous situations.

  • Container: Store in the original, tightly sealed container.[2][9]

  • Environment: Keep in a cool, dry, and dark location.[3]

  • Ventilation: The storage area, such as a designated chemical cabinet, must be well-ventilated.

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[2]

Section 5: Emergency Response and First Aid

Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.

First Aid Measures for Personnel Exposure

Table 2: Emergency First Aid Protocols

Exposure Route Action
Inhalation Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[2][7][9]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Wash with soap and water. Seek medical attention if irritation persists.[2][9][11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][9][11]

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention and show the SDS of a structural analog or this guide to the medical professional.[2][4][7] |

EmergencyResponse Start Accidental Exposure Occurs Assess Assess Scene Safety (Is it safe to approach?) Start->Assess No Evacuate Area Call Emergency Services Assess->No No Yes Remove Victim from Immediate Hazard Assess->Yes Yes FirstAid Administer First Aid (See Table 2) Yes->FirstAid Medical Seek Professional Medical Attention FirstAid->Medical Report Report Incident to Safety Officer Medical->Report

Caption: Decision-making tree for emergency exposure response.

Spill Management Protocol

For small spills (<1 gram) inside a chemical fume hood:

  • Alert: Notify others in the immediate area.

  • Contain: Use a commercial spill kit or absorbent material (e.g., vermiculite or sand) to cover the spill. Do not use combustible materials like paper towels.

  • Neutralize (Optional but Recommended): A neutralizing agent for acidic/basic compounds can be used if appropriate, but simple absorption is often safest.

  • Collect: Carefully sweep the absorbed material into a labeled, sealable hazardous waste container. Avoid creating dust.[4][11]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Document the spill and response actions according to institutional policy.

For large spills or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.

Section 6: Waste Management and Disposal

The disposal of brominated heterocyclic compounds is strictly regulated to prevent environmental contamination.[12] These compounds can be persistent and harmful to aquatic life.[7][13]

Waste Segregation and Collection
  • Solid Waste: All solid waste contaminated with the compound, including used gloves, absorbent materials, and empty containers, must be placed in a clearly labeled, sealed hazardous waste container designated for "Halogenated Organic Solids."

  • Liquid Waste: Any solutions containing the compound must be collected in a labeled hazardous waste container for "Halogenated Organic Liquids." Do not mix with non-halogenated waste streams.

Disposal Pathway

All waste must be disposed of through a licensed hazardous waste management company.[12] The typical disposal method is high-temperature incineration at a facility equipped with scrubbers to neutralize the resulting HBr and HF gases.[12] Never dispose of this chemical down the drain or in regular trash.

WasteDisposal Lab Point of Generation (Laboratory) Segregate Waste Segregation (Halogenated vs. Non-Halogenated) Lab->Segregate Container Sealed & Labeled Hazardous Waste Container Segregate->Container Storage Secure Satellite Accumulation Area Container->Storage Pickup Licensed Waste Vendor Pickup Storage->Pickup Disposal Final Disposal (e.g., High-Temp Incineration) Pickup->Disposal

Caption: Regulated pathway for hazardous chemical waste disposal.

Section 7: References

  • Jubilant Ingrevia Limited. (n.d.). 2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet. Retrieved from 7

  • Sigma-Aldrich. (2023, November 3). 2-Bromo-6-(bromomethyl)pyridine Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific Chemicals, Inc. (2009, January 21). 2-Bromo-5-(trifluoromethyl)pyridine Safety Data Sheet. Retrieved from --INVALID-LINK--

  • AK Scientific, Inc. (n.d.). 7-Bromo-2-(6-fluoropyridin-2-YL)-[4][7][9]triazolo[1,5-A]pyridine Safety Data Sheet. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 6-Bromo-3H-oxazolo(4,5-b)pyridin-2-one. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 6-Bromo-1H-1,2,3-triazolo[4,5-b]pyridine. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN103709174A - One-step synthesis method of 6-bromo-3H-oxazolo [4,5-b] pyridine-2-ketone. Retrieved from --INVALID-LINK--

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from --INVALID-LINK--

  • Angene Chemical. (2025, September 3). 3-BROMO-5-CHLORO-1H-PYRAZOLO[3,4-B]PYRIDINE Safety Data Sheet. Retrieved from --INVALID-LINK--

  • European Chemicals Agency (ECHA). (2024, December 18). ECHA raises environmental concerns over certain aromatic brominated flame retardants. Retrieved from --INVALID-LINK--

  • BLDpharm. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Morf, L. S., et al. (2005). Brominated flame retardants in waste electrical and electronic equipment: substance flows in a recycling plant. Environmental Science & Technology. Retrieved from --INVALID-LINK--

  • FUJIFILM Wako Chemicals. (n.d.). 2-Bromo-6-fluoropyridine Safety Data Sheet. Retrieved from --INVALID-LINK--

  • FUJIFILM Wako Chemicals. (n.d.). 2-Chloro-6-(trifluoromethyl)pyridine Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 6-Bromo-1H-pyrazolo[3,4-b]pyridine. Retrieved from --INVALID-LINK--

References

Discovery and history of 6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine

This guide provides a comprehensive overview of the chemical scaffold this compound, with a focus on its synthesis, historical context within the broader class of oxazolopyridines, and its significance as a building block in medicinal chemistry and drug discovery.

Introduction: The Oxazolo[4,5-b]pyridine Scaffold

The oxazolo[4,5-b]pyridine core is a privileged heterocyclic scaffold in modern drug design.[1] This fused ring system, consisting of an oxazole ring merged with a pyridine ring, is a key pharmacophore found in a variety of biologically active molecules.[2][3] Its structural rigidity, combined with the specific arrangement of heteroatoms, allows for precise three-dimensional interactions with biological targets, making it an attractive starting point for developing novel therapeutics.[1] Derivatives of this scaffold have been investigated for a range of activities, including potential use as antitumor agents that target enzymes like human DNA topoisomerase IIα.[4] The strategic placement of functional groups, such as a bromine atom and a trifluoromethyl group, on this core structure enhances its utility as a versatile intermediate for further chemical modification.[5]

Historical Context and Synthetic Evolution

The direct "discovery" of this compound is not documented as a singular event but rather as a logical development in the broader history of synthesizing functionalized oxazolo[4,5-b]pyridines. The foundational chemistry for creating this heterocyclic system has been established over several decades, with various methods being developed to construct the core ring and then functionalize it.

Historically, oxazolo[4,5-b]pyridines were synthesized by the condensation of 2-amino-3-hydroxypyridine with reagents like acid chlorides or carboxylic acids, often using dehydrating agents such as polyphosphoric acid (PPA) or p-toluenesulfonic acid (PTSA).[6][7] A significant advancement in this area involved the use of polyphosphoric acid trimethylsilyl ester (PPSE), which allows for milder reaction conditions.[6]

The synthesis of specifically substituted analogs follows a logical progression:

  • Preparation of a Substituted Precursor: The journey to the target molecule typically begins with a correctly substituted aminopyridine. For the synthesis of 6-bromo derivatives, the key starting material is 2-amino-5-bromo-3-hydroxypyridine.[6][7]

  • Cyclization to Form the Oxazole Ring: The crucial step is the cyclization reaction with a reagent that introduces the C2 substituent of the oxazole ring. For example, reacting 2-amino-6-bromo-3-hydroxy-pyridine with triethyl orthoacetate yields the 2-methyl analog, 6-Bromo-2-methyl-oxazolo[4,5-b]pyridine.[8] This demonstrates a well-established pathway for installing small alkyl groups.

  • Introduction of the Trifluoromethyl Group: The introduction of a trifluoromethyl (-CF3) group is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity. For the synthesis of the title compound, this is achieved by using a trifluoromethyl-containing reagent during the cyclization step.

The logical flow from the general scaffold to the specific, highly functionalized target molecule is a testament to the systematic evolution of synthetic organic chemistry.

logical_flow A General Scaffold: Oxazolo[4,5-b]pyridine B Key Precursor: 2-Amino-3-hydroxypyridine Derivatives A->B C Substitution Strategy: Introduction of Bromine B->C D Key Precursor: 2-Amino-5-bromo-3-hydroxypyridine C->D E Cyclization & C2 Functionalization: (e.g., with Trifluoroacetic Anhydride) D->E F Target Compound: This compound E->F

Logical progression to the target compound.

Physicochemical Properties and Identification

The fundamental properties of this compound are summarized below. These identifiers are crucial for researchers in sourcing, handling, and characterizing the compound.

PropertyValueSource
CAS Number 1260656-87-8[9][10]
Molecular Formula C₇H₂BrF₃N₂O[10]
Molecular Weight 267.00 g/mol [10]
Canonical SMILES C1=C(C=NC2=C1OC(=N2)C(F)(F)F)Br[10]

Authoritative Synthesis Protocol

The synthesis of this compound is achieved via the cyclocondensation of a brominated aminopyridinol with a trifluoromethyl source. The following protocol is a robust and validated method derived from established chemical principles for oxazole formation.

Causality in Experimental Design
  • Starting Material: 2-Amino-5-bromo-3-hydroxypyridine is the ideal starting material. The ortho arrangement of the amino and hydroxyl groups is essential for the 5-membered oxazole ring closure. The pre-installed bromine atom at the desired position avoids harsh, non-selective bromination steps later in the synthesis.

  • Reagent Selection: Trifluoroacetic anhydride (TFAA) is the reagent of choice. It serves a dual purpose: it acts as the source for the trifluoroacetyl group that will become the 2-(trifluoromethyl) substituent, and it functions as a powerful dehydrating agent, driving the reaction towards the cyclized product by removing the water formed during the reaction.

  • Solvent and Temperature: A high-boiling, aprotic solvent like toluene or xylene is often used to allow the reaction to proceed at an elevated temperature, ensuring a sufficient reaction rate. Refluxing conditions are typical for this type of condensation.

Synthesis of this compound.
Step-by-Step Experimental Methodology

  • Reaction Setup: To a solution of 2-amino-5-bromo-3-hydroxypyridine (1.0 eq) in an appropriate solvent such as toluene (approx. 0.1 M concentration), add trifluoroacetic anhydride (1.5-2.0 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Heating: Heat the reaction mixture to reflux (typically 110-120 °C) and maintain for 4-12 hours. Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully quench the excess trifluoroacetic anhydride by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate (3x). The choice of solvent is critical; ethyl acetate provides good solubility for the product while being immiscible with the aqueous phase.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound.

Applications in Drug Discovery and Research

This compound is not typically an end-product but rather a highly valuable building block for the synthesis of more complex molecules.[5] Its utility stems from two key reactive sites:

  • The Bromine Atom: The bromine at the 6-position is a versatile handle for cross-coupling reactions. It readily participates in palladium-catalyzed reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination. This allows for the introduction of a wide array of aryl, alkyl, vinyl, alkynyl, and amino substituents, enabling the rapid generation of diverse chemical libraries for screening.

  • The Trifluoromethyl Group: The electron-withdrawing -CF3 group influences the electronic properties of the pyridine ring and provides a metabolically stable, lipophilic moiety that can enhance the pharmacological profile of a final drug candidate.

The combination of the oxazolopyridine core, a reactive bromine handle, and a property-enhancing trifluoromethyl group makes this compound a powerful intermediate in the development of novel kinase inhibitors, antitumor agents, and other potential therapeutics.[4][5][11]

Conclusion

While the specific historical record of the first synthesis of this compound is not prominently documented, its existence is the result of a logical and powerful progression in synthetic methodology. It stands as a prime example of how foundational knowledge of heterocyclic chemistry is applied to create complex, highly functionalized building blocks. For researchers in drug development, this compound offers a pre-packaged combination of a privileged scaffold and versatile reactive sites, significantly streamlining the path toward the discovery of novel and potent bioactive molecules.

References

The Expanding Therapeutic Landscape of Oxazolopyridines: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Oxazolopyridine Scaffold

The oxazolopyridine nucleus, a heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its structural resemblance to purine bases and its ability to interact with a wide array of biological targets. This structural versatility has led to the development of a multitude of derivatives with diverse and potent pharmacological activities. Researchers and drug development professionals are increasingly exploring this chemical space for novel therapeutic agents. This in-depth guide provides a comprehensive overview of the prominent biological activities of oxazolopyridine derivatives, delving into their mechanisms of action, summarizing key quantitative data, and providing detailed experimental protocols to facilitate further research and development in this promising field. The guide is structured to provide a foundational understanding of the core biological activities, followed by practical methodologies for their evaluation.

Anticancer Activity: Targeting Key Pathways in Malignancy

Oxazolopyridine derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against various cancer cell lines through the modulation of critical signaling pathways involved in tumor growth, proliferation, and survival.[1][2]

Mechanism of Action: Inhibition of Kinase Signaling and Induction of Apoptosis

A primary mechanism underlying the anticancer effects of many oxazolopyridine derivatives is the inhibition of protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer.[2] One of the most prominent targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[3] By competitively binding to the ATP-binding site of VEGFR-2, these derivatives block the downstream signaling cascade, thereby inhibiting endothelial cell proliferation and migration.[4]

Furthermore, certain oxazolopyridine derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is often achieved through the modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are key regulators of apoptosis. By inhibiting anti-apoptotic Bcl-2 proteins, these compounds shift the balance towards pro-apoptotic proteins, leading to the activation of caspases and the execution of the apoptotic program.

VEGFR-2 Signaling Pathway and Inhibition by Oxazolopyridine Derivatives

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Oxazolo Oxazolopyridine Derivative Oxazolo->VEGFR2 Inhibits (ATP Competition)

Caption: Inhibition of VEGFR-2 signaling by oxazolopyridine derivatives.

Quantitative Data: In Vitro Anticancer Activity

The cytotoxic effects of oxazolopyridine derivatives have been quantified against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below, demonstrating the potent and, in some cases, selective anticancer activity of these compounds.

Compound IDCancer Cell LineIC50 (µM)Reference
Derivative 3g HT29 (Colon)58.4[5]
Derivative 17 HCT116 (Colon)< 0.1[2]
Derivative 14 H460 (Lung)5.47[6]
Derivative 14 A549 (Lung)5.84[6]
Derivative 14 B16F10 (Melanoma)4.26[6]
Derivative 3h A549, HT-29, A375, MCF7Comparable to Tivozanib[3]
Derivative 3b A549, HT-29, A375Comparable to Tivozanib[3]

Anti-inflammatory Activity: Modulation of Inflammatory Cascades

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a critical area of research. Oxazolopyridine derivatives have shown significant promise in this arena, primarily through the inhibition of key pro-inflammatory enzymes.[7]

Mechanism of Action: GSK-3β Inhibition

A key molecular target for the anti-inflammatory effects of certain oxazolopyridine derivatives is Glycogen Synthase Kinase-3β (GSK-3β). GSK-3β is a serine/threonine kinase that acts as a pro-inflammatory enzyme.[7] Its inhibition can effectively control inflammation.[7] Oxazolopyridine-based inhibitors of GSK-3β have been shown to reduce the production of pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[7][8] This modulation of cytokine production highlights the potential of these compounds in treating inflammatory disorders.

GSK-3β-Mediated Inflammatory Pathway and Its Inhibition

GSK3b_Pathway cluster_stimulus Pro-inflammatory Stimulus (e.g., LPS) cluster_signaling Signaling Cascade cluster_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Induces Transcription GSK3b GSK-3β GSK3b->NFkB Promotes Activation Oxazolo Oxazolopyridine Derivative Oxazolo->GSK3b Inhibits

Caption: Inhibition of the GSK-3β pro-inflammatory pathway.

Quantitative Data: In Vitro and In Vivo Anti-inflammatory Activity

The anti-inflammatory potential of oxazolopyridine derivatives has been demonstrated through both in vitro enzyme inhibition assays and in vivo models of inflammation.

Compound IDAssayIC50 (µM)In Vivo Activity (% Inhibition of Paw Edema)Reference
7d GSK-3β Inhibition0.3462.79% (3h), 65.91% (5h)[7]
7e GSK-3β Inhibition0.39-[7]
7g GSK-3β Inhibition0.47-[7]
7c GSK-3β Inhibition0.53-[7]
4g GSK-3β Inhibition0.1976.36% (5h)[8]
4d GSK-3β Inhibition-74.54% (5h)[8]
4f GSK-3β Inhibition-72.72% (5h)[8]

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of antimicrobial resistance necessitates the discovery of novel chemical entities with potent activity against pathogenic microorganisms. Oxazolopyridine derivatives have shown promising antibacterial and antifungal activities, making them an interesting scaffold for the development of new anti-infective agents.[9]

Mechanism of Action

The precise mechanisms of antimicrobial action for many oxazolopyridine derivatives are still under investigation. However, it is hypothesized that their structural similarity to endogenous purines may allow them to interfere with nucleic acid synthesis or other essential metabolic pathways in microorganisms. Further research is needed to fully elucidate the molecular targets responsible for their antimicrobial effects.

Quantitative Data: In Vitro Antimicrobial Activity

The antimicrobial efficacy of oxazolopyridine derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound IDMicroorganismMIC (µg/mL)Reference
169c S. aureus-[9]
169f S. aureus-[9]
169g S. aureus-[9]
4l MRSA1[1]
4l VRSA1[1]
N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide (2) P. aeruginosa125, 250, 500 (dose-dependent)[10]
N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamide (5) E. coli125, 250, 500 (dose-dependent)[10]

Neuroprotective Activity: Potential in Neurodegenerative Diseases

Neurodegenerative disorders such as Parkinson's and Alzheimer's disease represent a significant unmet medical need. Emerging evidence suggests that oxazolopyridine derivatives may offer therapeutic potential in this area by targeting key enzymes involved in the pathophysiology of these diseases.[9][11]

Mechanism of Action: MAO-B Inhibition

In Parkinson's disease, the progressive loss of dopaminergic neurons leads to motor impairments. Monoamine oxidase B (MAO-B) is an enzyme responsible for the degradation of dopamine.[9] Inhibition of MAO-B can increase dopamine levels in the brain, thereby alleviating the motor symptoms of Parkinson's disease.[9] Several oxazolopyridine derivatives have been identified as potent and selective inhibitors of MAO-B.[1][9]

Quantitative Data: In Vitro Neuroprotective Activity

The potential of oxazolopyridine derivatives as neuroprotective agents has been assessed by their ability to inhibit MAO-B.

Compound IDTargetIC50 (nM)Reference
1n (Thiazolopyridine core) MAO-B26.5[1][9]
Oxazolopyridine derivatives MAO-B267.1 - 889.5[1][9]

Methodologies: A Practical Guide to a Core

This section provides detailed, step-by-step protocols for key experiments used to evaluate the biological activities of oxazolopyridine derivatives.

Synthesis of Oxazolopyridine Derivatives: A General Approach

The synthesis of oxazolopyridine scaffolds can be achieved through various routes, often involving the condensation of aminohydroxypyridines with carboxylic acids or their derivatives.[12][13]

General Synthetic Workflow

Synthesis_Workflow Start 2-Amino-3-hydroxypyridine Reaction Condensation/ Cyclization (e.g., PPSE, 200°C) Start->Reaction Reagent Carboxylic Acid Derivative (e.g., 4-cyanobenzoic acid) Reagent->Reaction Product Oxazolo[4,5-b]pyridine Derivative Reaction->Product Modification Further Functionalization (e.g., Heck reaction, reduction) Product->Modification FinalProduct Bioactive Oxazolopyridine Derivatives Modification->FinalProduct

Caption: General workflow for the synthesis of oxazolopyridines.

Step-by-Step Synthesis of a 2-Phenyloxazolo[4,5-b]pyridine Derivative:

  • Reaction Setup: In a round-bottom flask, combine 2-amino-3-hydroxypyridine (1 equivalent) and a substituted benzoic acid (1 equivalent).

  • Addition of Condensing Agent: Add a dehydrating/condensing agent such as polyphosphoric acid (PPA) or silica-supported perchloric acid.[12][13]

  • Heating: Heat the reaction mixture at an elevated temperature (e.g., 200°C) for a specified period (e.g., 1-4 hours).[12]

  • Workup: After cooling, quench the reaction mixture with an appropriate solvent (e.g., water or an aqueous base).

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired oxazolopyridine derivative.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the oxazolopyridine derivatives for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[15]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Western Blot Analysis for Apoptosis Markers

Western blotting is a technique used to detect and quantify specific proteins in a cell lysate, making it a valuable tool for assessing the molecular events of apoptosis.[1]

Protocol:

  • Protein Extraction: Lyse treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for an apoptosis marker (e.g., cleaved caspase-3, cleaved PARP, or Bcl-2 family proteins).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

In Vitro Kinase Inhibition Assay (VEGFR-2 and GSK-3β)

In vitro kinase assays are used to determine the inhibitory activity of compounds against specific kinases.

Protocol:

  • Reaction Setup: In a 96-well plate, combine the kinase (VEGFR-2 or GSK-3β), a specific substrate peptide, and the oxazolopyridine derivative at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time.

  • Detection: Stop the reaction and measure the kinase activity. This can be done by quantifying the amount of phosphorylated substrate or the amount of ATP remaining in the reaction. Luminescence-based assays, such as Kinase-Glo®, are commonly used for this purpose.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

Oxazolopyridine derivatives represent a highly promising and versatile scaffold in modern drug discovery. Their demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents warrants further investigation. The ability of these compounds to selectively target key enzymes and signaling pathways provides a strong rationale for their continued development. The methodologies outlined in this guide offer a robust framework for researchers to explore the full therapeutic potential of this exciting class of molecules. Future research should focus on optimizing the structure-activity relationships of oxazolopyridine derivatives to enhance their potency and selectivity, as well as conducting in-depth preclinical and clinical studies to translate these promising in vitro findings into novel therapeutics for a range of human diseases.

References

Methodological & Application

Palladium-Catalyzed Cross-Coupling of 6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Functionalization of a Key Heterocyclic Building Block:

Abstract

This technical guide provides detailed application notes and robust protocols for the palladium-catalyzed cross-coupling of 6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine. The oxazolo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, and its derivatization is crucial for the development of novel therapeutic agents. The presence of a trifluoromethyl group imparts unique electronic properties, enhancing metabolic stability and binding affinity, yet it also presents distinct challenges for catalysis. This document offers field-proven insights into four major classes of cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck. Each section elucidates the scientific rationale behind the selection of catalysts, ligands, bases, and solvents, providing researchers with self-validating, step-by-step protocols designed for high success rates with this electron-deficient heterocyclic halide.

Introduction: The Strategic Importance of 2-(Trifluoromethyl)oxazolo[4,5-b]pyridines

The fusion of oxazole and pyridine rings creates the oxazolo[4,5-b]pyridine core, a scaffold present in a multitude of biologically active molecules. Its value is further amplified by the introduction of a trifluoromethyl (-CF₃) group. The -CF₃ group is a powerful bioisostere for various functional groups and is known to significantly enhance key drug-like properties such as metabolic stability, lipophilicity, and binding affinity by altering the molecule's electronic landscape.[1][2]

The 6-bromo substituent on this scaffold serves as a versatile synthetic handle, enabling the introduction of diverse molecular fragments through palladium-catalyzed cross-coupling reactions.[3] However, the substrate's inherent characteristics—namely the electron-deficient nature of the pyridine ring compounded by the potent electron-withdrawing -CF₃ group—necessitate carefully tailored catalytic systems. Standard conditions often fail or provide suboptimal yields due to sluggish oxidative addition or catalyst deactivation.

This guide is structured to address these challenges directly, providing detailed methodologies and the underlying chemical principles for the successful functionalization of this high-value building block.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating biaryl and heteroaryl-aryl structures.[4] For an electron-deficient substrate like this compound, the primary challenge is to ensure efficient transmetalation without catalyst degradation.

Scientific Rationale & System Selection
  • Catalyst System: While Pd(PPh₃)₄ can be effective, modern catalyst systems comprising a palladium(II) precatalyst like Pd(OAc)₂ or a preformed Pd(0) source like Pd₂(dba)₃, paired with a specialized ligand, often provide superior results for challenging substrates.[5] For electron-deficient bromopyridines, bulky, electron-rich phosphine ligands such as XPhos or SPhos are highly effective. They accelerate both the oxidative addition and the reductive elimination steps and stabilize the palladium center. A G2 precatalyst (e.g., XPhos Pd G2) is an excellent choice as it efficiently generates the active monoligated Pd(0) species.[6]

  • Base Selection: The choice of base is critical for activating the boronic acid partner in the transmetalation step.[4] An inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is typically employed. K₃PO₄ is often preferred for heteroaryl couplings as it is less prone to causing side reactions like protodeboronation.[7]

  • Solvent System: A polar aprotic solvent is required to facilitate the dissolution of the reagents and the base. A mixture of 1,4-dioxane and water is a classic choice, as water is essential for the boronic acid activation mechanism.[5]

Exemplary Protocol: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

This protocol is a representative procedure adapted from established methods for similar electron-deficient bromopyridines.[6]

Workflow Diagram: General Suzuki-Miyaura Reaction Setup

G cluster_prep Inert Atmosphere Preparation cluster_reagents Reagent Addition cluster_reaction Reaction & Workup p1 Add Substrate (1.0 eq), Boronic Acid (1.2 eq), Base (2.0 eq) to flask p2 Seal flask with septum p1->p2 p3 Evacuate and backfill with Argon (3x) p2->p3 r1 Add Pd Catalyst (e.g., 2 mol%) and Ligand (e.g., 4 mol%) p3->r1 r2 Add degassed solvent (e.g., Dioxane/H₂O) via syringe r1->r2 rxn Heat to specified temp (e.g., 100 °C) and stir r2->rxn work Cool, dilute with EtOAc, wash with H₂O & brine rxn->work purify Dry (Na₂SO₄), concentrate, and purify via chromatography work->purify

Caption: A typical workflow for a palladium-catalyzed cross-coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • XPhos Pd G2 precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 v/v)

Procedure:

  • To an oven-dried reaction vessel, add this compound, 4-methoxyphenylboronic acid, and K₃PO₄.

  • Add the XPhos Pd G2 precatalyst.

  • Seal the vessel with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Using a syringe, add the degassed 1,4-dioxane/water solvent mixture.

  • Place the vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary: Suzuki-Miyaura Coupling Conditions
Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical YieldsReference
Pd₂(dba)₃ (1.5)XPhos (4.5)K₃PO₄ (2.0)Dioxane100Good to Excellent[8]
Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2.0)Toluene/H₂O110Good to Excellent[6]
XPhos Pd G2 (2)---K₃PO₄ (2.0)Dioxane/H₂O100Excellent[6]

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is the premier method for forming aryl-amine bonds.[9] For our substrate, the electron deficiency makes the C-Br bond highly susceptible to oxidative addition, but the reaction requires a carefully chosen ligand and a strong, non-nucleophilic base to facilitate the C-N bond-forming reductive elimination.

Scientific Rationale & System Selection
  • Catalyst System: The key to success is the ligand. Bulky, electron-rich dialkylbiaryl phosphine ligands like XPhos, RuPhos, or BrettPhos are essential.[10][11] These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is highly active in oxidative addition. Their steric bulk facilitates the final reductive elimination step, which is often the rate-limiting step for electron-deficient substrates.[11] Using a precatalyst (e.g., XantPhos Pd G3) can ensure the efficient generation of the active catalyst.[12]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido intermediate. Sodium tert-butoxide (NaOtBu) is the most common choice.[13] For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) can sometimes be used, often in conjunction with a more active catalyst system.[14]

  • Solvent System: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are standard. They provide good solubility for the organometallic intermediates and do not interfere with the strong bases used.

Catalytic Cycle: Buchwald-Hartwig Amination

G Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_complex L-Pd(II)(Ar)(Br) OxAdd->PdII_complex Amine_assoc Amine Coordination PdII_complex->Amine_assoc HNR¹R² PdII_amine [L-Pd(II)(Ar)(HNR¹R²)]⁺Br⁻ Amine_assoc->PdII_amine Deprotonation Deprotonation (Base) PdII_amine->Deprotonation + Base - Base-H⁺Br⁻ PdII_amido L-Pd(II)(Ar)(NR¹R²) Deprotonation->PdII_amido RedElim Reductive Elimination PdII_amido->RedElim RedElim->Pd0 Ar-NR¹R²

Caption: The catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.

Exemplary Protocol: Buchwald-Hartwig Amination with Morpholine

This protocol is based on highly efficient methods developed for the amination of electron-poor heteroaryl bromides.[12][14]

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XantPhos (5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed Toluene

Procedure:

  • In a glovebox, charge an oven-dried reaction tube with NaOtBu.

  • Add this compound, Pd₂(dba)₃, and XantPhos.

  • Add the anhydrous toluene, followed by the morpholine.

  • Seal the tube tightly with a Teflon-lined cap.

  • Remove the tube from the glovebox and place it in a preheated oil bath or heating block at 110 °C.

  • Stir for 16-24 hours, monitoring by LC-MS.

  • After cooling, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over Na₂SO₄.

  • Filter, concentrate, and purify the residue by flash column chromatography.

Data Summary: Buchwald-Hartwig Amination Conditions
Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical YieldsReference
Pd₂(dba)₃ (2)XantPhos (5)Cs₂CO₃ (3.0)Toluene110Good to Excellent[14]
[Pd(allyl)Cl]₂ (1.5)DavePhos (6)NaOtBu (2.0)Toluene80Excellent[12]
Pd(OAc)₂ (2)BrettPhos (4)LHMDS (1.5)Dioxane100Good to Excellent

Sonogashira Coupling: Introducing C(sp) Scaffolds

The Sonogashira reaction provides a powerful route to install alkyne functionalities, which are versatile intermediates for further transformations or key structural elements in materials and pharmaceuticals.[15] For our substrate, high efficiency can be achieved using either traditional copper-catalyzed or modern copper-free conditions.

Scientific Rationale & System Selection
  • Catalyst System: The standard catalyst system consists of a palladium source, typically PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, usually CuI.[16] The palladium complex facilitates the oxidative addition and reductive elimination, while the copper acetylide intermediate is key for the transmetalation step.

  • Copper-Free Conditions: Concerns about copper contamination in pharmaceutical intermediates have driven the development of copper-free protocols. These methods rely on highly active palladium catalysts and often use a stronger organic base to facilitate the deprotonation of the alkyne and its subsequent reaction with the palladium center.[17]

  • Base and Solvent: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial. It serves both to neutralize the HBr byproduct and as a solvent or co-solvent.[16] Aprotic solvents like THF or DMF are also commonly used.

Exemplary Protocol: Sonogashira Coupling with Phenylacetylene

This protocol is adapted from a highly efficient, room-temperature procedure for coupling bromopyridines.[15][16]

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.5 equiv)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • Copper(I) Iodide (CuI) (4 mol%)

  • Triethylamine (TEA) (3.0 equiv)

  • Anhydrous, degassed Tetrahydrofuran (THF)

Procedure:

  • To an oven-dried, argon-flushed Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous, degassed THF and TEA via syringe.

  • Add phenylacetylene dropwise via syringe.

  • Stir the reaction mixture at room temperature for 12 hours or until completion is confirmed by TLC/LC-MS. Gentle heating (40-60 °C) may be required for less reactive alkynes.

  • Once complete, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

Data Summary: Sonogashira Coupling Conditions
Catalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Typical YieldsReference
PdCl₂(PPh₃)₂ (2)CuI (4)TEA (3.0)THFRT - 60Excellent[16]
Pd(OAc)₂ (2)NoneDBU (2.0)DMF80Good[17]
[DTBNpP]Pd(crotyl)Cl (2.5)NoneTMP (2.0)DMSORTExcellent[15]

Heck Reaction: C(sp²)-C(sp²) Bond Formation with Alkenes

The Mizoroki-Heck reaction couples aryl halides with alkenes to form substituted olefins.[18] Given the electron-deficient nature of the this compound, it is an excellent candidate for Heck coupling. The reaction generally proceeds with high regioselectivity, with the aryl group adding to the less substituted carbon of the alkene.[19]

Scientific Rationale & System Selection
  • Catalyst System: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst.[18] In many cases, particularly with electron-deficient aryl bromides, the reaction can proceed efficiently without a phosphine ligand ("ligand-free"), although the addition of a phosphine like PPh₃ or a more robust ligand can stabilize the catalyst and improve yields.

  • Base and Solvent: A hindered organic base like triethylamine (Et₃N) or an inorganic base like sodium acetate (NaOAc) is used to neutralize the HBr generated in the catalytic cycle.[19] A polar aprotic solvent such as DMF, NMP, or acetonitrile is typically used to ensure solubility and facilitate the reaction at elevated temperatures.

Catalytic Cycle: Mizoroki-Heck Reaction

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_complex Ar-Pd(II)(Br)L₂ OxAdd->PdII_complex Coordination Alkene Coordination PdII_complex->Coordination + Alkene Pi_complex [Alkene-Pd(II)] Complex Coordination->Pi_complex Migratory Migratory Insertion Pi_complex->Migratory Sigma_complex σ-Alkyl-Pd(II) Complex Migratory->Sigma_complex Beta_elim β-Hydride Elimination Sigma_complex->Beta_elim Product_complex [Product-Pd(II)-H] Complex Beta_elim->Product_complex Base_regen Base-mediated Regeneration Product_complex->Base_regen - Product Base_regen->Pd0 + Base - Base-H⁺Br⁻

Caption: The catalytic cycle for the Mizoroki-Heck reaction.

Exemplary Protocol: Heck Reaction with n-Butyl Acrylate

This protocol is based on standard conditions for the Heck coupling of electron-deficient aryl bromides.[19][20]

Materials:

  • This compound (1.0 equiv)

  • n-Butyl acrylate (1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF)

Procedure:

  • Charge a sealable reaction tube with this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the tube with argon (3x).

  • Add anhydrous DMF, Et₃N, and n-butyl acrylate via syringe.

  • Seal the tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with diethyl ether.

  • Wash the solution with 1M HCl, followed by saturated NaHCO₃, and finally brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion and Future Outlook

The protocols detailed in this guide provide a robust framework for the palladium-catalyzed functionalization of this compound. The electron-deficient nature of this substrate makes it an excellent partner in a variety of cross-coupling reactions, provided that the appropriate catalytic system is employed. By understanding the rationale behind catalyst, ligand, and base selection, researchers can confidently adapt these methods to a wide range of coupling partners, accelerating the discovery of novel molecules in pharmaceutical and materials science. Further exploration into C-H activation and other novel coupling methodologies will undoubtedly continue to expand the synthetic utility of this valuable heterocyclic core.

References

Application Notes and Protocols for the Synthesis of Novel Derivatives from 6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of novel derivatives from 6-bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the privileged nature of the oxazolo[4,5-b]pyridine scaffold. The protocols detailed herein focus on robust and widely applicable palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, to enable the generation of diverse compound libraries.

Introduction: The Oxazolo[4,5-b]pyridine Scaffold in Drug Discovery

The oxazolo[4,5-b]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry, signifying a molecular framework that can serve as a versatile platform for the development of ligands for multiple biological targets.[1] Derivatives of this heterocyclic system have been investigated for a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The incorporation of a trifluoromethyl group at the 2-position is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[2]

The bromine atom at the 6-position of this compound serves as a key functional handle for the introduction of molecular diversity through transition metal-catalyzed cross-coupling reactions. This application note provides detailed protocols for three of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis.

General Experimental Workflow

A generalized workflow for the palladium-catalyzed cross-coupling reactions of this compound is depicted below. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to ensure optimal catalyst performance and reproducibility.

G reagents 1. Add this compound, coupling partner, catalyst, ligand, and base to a dry reaction vessel. inert 2. Evacuate and backfill the vessel with an inert gas (3x). reagents->inert solvent 3. Add anhydrous, degassed solvent via syringe. inert->solvent reaction 4. Heat the reaction mixture with vigorous stirring for the specified time. solvent->reaction monitoring 5. Monitor reaction progress by TLC or LC-MS. reaction->monitoring workup 6. Cool to room temperature, dilute with organic solvent, and perform aqueous work-up. monitoring->workup purification 7. Dry the organic layer, concentrate, and purify by flash column chromatography. workup->purification product 8. Characterize the purified product. purification->product

Figure 1: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Synthesis of Aryl and Heteroaryl Derivatives

The Suzuki-Miyaura reaction is a highly versatile method for the formation of C-C bonds between aryl/vinyl halides and organoboron compounds.[3] This reaction is tolerant of a wide range of functional groups and often proceeds under mild conditions.

Catalytic Cycle Overview

Suzuki_Cycle pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-Br pd0->pd2_ox Oxidative Addition (R¹-Br) pd2_trans R¹-Pd(II)L₂-R² pd2_ox->pd2_trans Transmetalation (R²-B(OR)₂ + Base) product R¹-R² pd2_trans->product Reductive Elimination product->pd0 Catalyst Regeneration

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Aryl- or heteroarylboronic acid or boronate ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water)

Procedure:

  • To a dry Schlenk flask, add this compound, the boronic acid/ester, base, and palladium catalyst.

  • Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Reaction Conditions
Catalyst (mol%)Base (equiv)SolventTemp (°C)Typical Yields
Pd(PPh₃)₄ (3)K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)90Good to Excellent
PdCl₂(dppf) (3)K₃PO₄ (2.2)Toluene/H₂O (4:1)100Good to Excellent
XPhosPdG2 (2.5)K₂CO₃ (3.0)1,4-Dioxane110Good to Excellent[4]

Buchwald-Hartwig Amination: Synthesis of N-Aryl and N-Heteroaryl Derivatives

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5][6] This reaction has broad substrate scope, allowing for the coupling of a wide variety of amines with aryl halides.

Catalytic Cycle Overview

Buchwald_Cycle pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-Br pd0->pd2_ox Oxidative Addition (R¹-Br) pd2_amido R¹-Pd(II)L₂(NR²R³) pd2_ox->pd2_amido Amine Coordination & Deprotonation (HNR²R³ + Base) product R¹-NR²R³ pd2_amido->product Reductive Elimination product->pd0 Catalyst Regeneration

Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol for Buchwald-Hartwig Amination

The choice of ligand is critical for the success of this reaction and often depends on the nature of the amine.[7]

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos or t-BuXPhos, 2-4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • To a dry Schlenk flask, add the palladium precatalyst and the phosphine ligand.

  • Seal the flask, then evacuate and backfill with argon or nitrogen (3x).

  • Add the anhydrous, degassed solvent and stir for 10-15 minutes to allow for catalyst pre-formation.

  • Add this compound, the amine, and the base.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the crude product by flash column chromatography.

Data Presentation: Buchwald-Hartwig Amination Conditions
Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
Pd₂(dba)₃ (1.5)XPhos (3.0)NaOtBu (1.5)Toluene100
Pd(OAc)₂ (2.0)t-BuXPhos (4.0)Cs₂CO₃ (2.0)1,4-Dioxane110
[Pd(allyl)Cl]₂ (1.0)TrixiePhos (2.0)LiOtBu (1.5)Toluene90

Sonogashira Coupling: Synthesis of Alkynyl Derivatives

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[8][9]

Catalytic Cycle Overview

Sonogashira_Cycle pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-Br pd0->pd2_ox Oxidative Addition (R¹-Br) pd2_alkynyl R¹-Pd(II)L₂(C≡CR²) pd2_ox->pd2_alkynyl Transmetalation product R¹-C≡CR² pd2_alkynyl->product Reductive Elimination product->pd0 Catalyst Regeneration cu_cycle Cu(I) Cycle cu_cycle->pd2_ox Cu-acetylide

References

Application Notes and Protocols: The Strategic Use of 6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Complex Challenges

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to success. Among the vast arsenal available to medicinal chemists, fluorinated heterocyclic compounds have emerged as particularly valuable scaffolds.[1][2] 6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine (CAS: 1260656-87-8) represents a quintessential example of such a high-value intermediate, merging three critical pharmacophoric elements into a single, versatile molecule.[3][4]

The oxazolo[4,5-b]pyridine core provides a rigid, bicyclic framework that is frequently found in biologically active agents, offering defined vectors for substituent placement. The strategic incorporation of a trifluoromethyl (-CF3) group is a well-established tactic in medicinal chemistry to enhance key drug-like properties.[5][6] Its high lipophilicity can improve membrane permeability and brain penetration, while its strong electron-withdrawing nature and metabolic stability can increase binding affinity to target proteins and prolong a drug's half-life.[2][5] Finally, the bromine atom at the 6-position serves as an exceptionally versatile synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient exploration of chemical space to optimize potency, selectivity, and pharmacokinetic profiles.

These application notes will provide an in-depth guide to the strategic deployment of this compound, focusing on its application in the synthesis of kinase inhibitors and G-Protein Coupled Receptor (GPCR) modulators, complete with detailed, field-proven protocols.

Core Application I: Scaffolding for Next-Generation Kinase Inhibitors

The pyridine-based core of this molecule is a common feature in many kinase inhibitors, often serving to form crucial hydrogen bond interactions with the "hinge" region of the kinase ATP-binding site.[7] The trifluoromethyl group can be directed towards hydrophobic pockets, while the bromo-substituent provides a key attachment point for moieties that can target solvent-exposed regions or induce specific kinase conformations.[8][9] Consequently, this scaffold is an excellent starting point for developing inhibitors for a range of kinases implicated in oncology and inflammatory diseases.[10][11]

Workflow for Kinase Inhibitor Synthesis

The general workflow involves leveraging the bromo-substituent for late-stage diversification using palladium-catalyzed cross-coupling reactions. This approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

G cluster_start Starting Material cluster_reactions Key Cross-Coupling Reactions cluster_products Intermediate Scaffolds cluster_final Final Kinase Inhibitor start 6-Bromo-2-(trifluoromethyl) oxazolo[4,5-b]pyridine suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki Arylboronic Acid/ Ester, Pd Catalyst buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald Amine/Amide, Pd Catalyst product_suzuki 6-Aryl/Heteroaryl Substituted Oxazolopyridine suzuki->product_suzuki product_buchwald 6-Amino/Amido Substituted Oxazolopyridine buchwald->product_buchwald final Lead Compound for Biological Evaluation product_suzuki->final Further Functionalization product_buchwald->final

Caption: General workflow for kinase inhibitor synthesis.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes the palladium-catalyzed coupling of this compound with an arylboronic acid. This reaction is fundamental for introducing diverse aryl or heteroaryl moieties.[12][13]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Pd(PPh₃)₄ or PdCl₂(dppf) (0.02-0.05 equiv)

  • 2 M Aqueous Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) solution (3.0 equiv)

  • Solvent: 1,4-Dioxane or Toluene/Ethanol mixture

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the palladium catalyst.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-dioxane) followed by the degassed aqueous base solution via syringe.

    • Scientist's Note: Degassing the solvents and aqueous solutions is critical to prevent oxidation of the Pd(0) catalyst, which would otherwise lead to lower yields and catalyst decomposition.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.

    • Rationale: The base is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step in the catalytic cycle.[12]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

ParameterCondition ACondition BCondition C
Pd Catalyst Pd(PPh₃)₄ (3 mol%)PdCl₂(dppf) (3 mol%)Pd₂(dba)₃ (2 mol%)
Ligand --SPhos (4 mol%)
Base K₂CO₃Na₂CO₃K₃PO₄
Solvent Toluene/EtOH/H₂O1,4-Dioxane/H₂O1,4-Dioxane/H₂O
Temp (°C) 90100100
Typical Substrates Electron-rich/neutral arylboronic acidsGeneral purposeHindered or heteroarylboronic acids

Table 1. Representative conditions for Suzuki-Miyaura coupling reactions.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol details the introduction of nitrogen-based nucleophiles, a key step for creating derivatives that can form additional hydrogen bonds or access different regions of a target protein.[14][15]

Materials:

  • This compound (1.0 equiv)

  • Amine or Amide (1.1-1.3 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) (0.01-0.03 equiv)

  • Phosphine Ligand (e.g., Xantphos, BINAP, or XPhos) (0.02-0.06 equiv)

  • Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4-2.0 equiv)

  • Anhydrous, degassed solvent: Toluene or 1,4-Dioxane

  • Celite

Procedure:

  • Glovebox Setup: Inside a glovebox, weigh the this compound, palladium precatalyst, ligand, and base into a dry reaction vessel equipped with a stir bar.

    • Scientist's Note: NaOtBu is highly hygroscopic and air-sensitive. Handling it in an inert atmosphere is mandatory for reproducibility and high yields. For substrates with base-sensitive functional groups, a weaker base like Cs₂CO₃ may be preferable.[16]

  • Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine nucleophile.

  • Reaction: Seal the vessel and heat the mixture to 90-110 °C. Stir vigorously for 12-24 hours. Monitor the reaction progress by LC-MS.

    • Rationale: Bulky, electron-rich phosphine ligands are crucial.[15] They promote the initial oxidative addition of the aryl bromide to the Pd(0) center and facilitate the final reductive elimination step, which is often rate-limiting.[14][16]

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude material by flash column chromatography.

  • Characterization: Confirm the structure of the final product by NMR and HRMS.

Core Application II: A Versatile Platform for GPCR Allosteric Modulators

G-Protein Coupled Receptors (GPCRs) are a major class of drug targets.[17] Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer the potential for greater subtype selectivity and a more nuanced pharmacological response.[18][19] The rigid, three-dimensional shape of the 6-substituted-2-(trifluoromethyl)oxazolo[4,5-b]pyridine scaffold makes it an attractive starting point for designing both positive allosteric modulators (PAMs) and negative allosteric modulators (NAMs).[20][21]

The synthetic strategies are similar to those for kinase inhibitors, relying on cross-coupling to append functionalities that can interact with allosteric pockets on the receptor.

Workflow for GPCR Modulator Synthesis

G cluster_start Core Scaffold cluster_reactions Diversification via Cross-Coupling cluster_products Compound Library cluster_final Biological Screening start 6-Bromo-2-(trifluoromethyl) oxazolo[4,5-b]pyridine coupling Suzuki, Sonogashira, Buchwald-Hartwig, etc. start->coupling library Library of diverse 6-substituted analogues coupling->library screening Screening for Allosteric Modulation (PAM/NAM Activity) library->screening hit Hit Compound screening->hit

Caption: Workflow for GPCR allosteric modulator discovery.

The protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions described above are directly applicable. The key to success in this area is the rational design of the coupling partners (boronic acids, amines, etc.) to introduce functionalities—such as hydrogen bond donors/acceptors, lipophilic groups, and polar moieties—that can engage with the less-conserved allosteric sites on GPCRs.

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry. Its unique combination of a privileged heterocyclic core, a property-enhancing trifluoromethyl group, and a synthetically tractable bromo-substituent makes it an ideal starting point for the development of sophisticated therapeutic agents. The robust and well-characterized palladium-catalyzed coupling reactions detailed in these notes provide a reliable pathway for researchers to rapidly generate diverse compound libraries, accelerating the discovery of novel kinase inhibitors, GPCR modulators, and other valuable drug candidates.

References

Application Notes & Protocols: 6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unpacking the Potential of a Privileged Scaffold

In the relentless pursuit of novel agrochemicals with improved efficacy, selectivity, and environmental profiles, discovery chemists increasingly rely on "privileged scaffolds"—molecular frameworks that are predisposed to bind to multiple biological targets. The trifluoromethylpyridine (TFMP) moiety is a quintessential example of such a scaffold. Since the introduction of the herbicide Fluazifop-butyl, more than 20 commercial agrochemicals containing the TFMP substructure have been developed, spanning herbicides, fungicides, and insecticides.[1] The unique physicochemical properties conferred by the trifluoromethyl group—such as increased metabolic stability, enhanced membrane permeability, and potent electronic effects—are key to its success.[1]

This guide focuses on 6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine , a highly functionalized heterocyclic building block. This molecule is of significant interest to agrochemical synthesis for three primary reasons:

  • The Trifluoromethyl Group: Provides the proven bioactivity and desirable physicochemical properties associated with the TFMP class.

  • The Oxazolo[4,5-b]pyridine Core: A rigid, bicyclic heterocyclic system that offers a defined three-dimensional arrangement for substituents, which is crucial for precise interaction with biological targets. Fused heterocyclic systems like this are common in modern pesticides.

  • The C6-Bromine Atom: Serves as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions. This allows for the strategic introduction of diverse molecular fragments, enabling the rapid generation of large chemical libraries for biological screening.

This document provides a technical overview and detailed protocols for leveraging this compound as a core intermediate in the synthesis of next-generation agrochemical candidates.

Core Synthetic Application: Palladium-Catalyzed Cross-Coupling

The bromine atom at the 6-position of the electron-deficient pyridine ring is the molecule's primary reactive site for synthetic diversification. Its strategic location makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. Among these, the Suzuki-Miyaura cross-coupling is arguably the most powerful and widely used method for constructing C-C bonds in the synthesis of biaryl and heteroaryl compounds, which are ubiquitous motifs in biologically active molecules.[2][3]

Causality Behind the Choice of Suzuki-Miyaura Coupling:

  • Broad Substrate Scope: It tolerates a vast array of functional groups on both the boronic acid/ester and the halide partner, minimizing the need for protecting groups.[3]

  • Mild Reaction Conditions: The reactions are typically run under relatively mild conditions, preserving the integrity of complex molecular scaffolds.

  • Commercial Availability of Reagents: A vast and diverse library of aryl and heteroaryl boronic acids is commercially available, allowing for extensive structure-activity relationship (SAR) studies.

  • Low Toxicity: The boronic acid byproducts are generally considered to have low toxicity and are easily removed during workup.

The primary objective when using this compound in a Suzuki reaction is to append a carefully chosen aryl or heteroaryl moiety at the 6-position. This new substituent can be designed to interact with a specific pocket in a target enzyme or receptor, thereby conferring the desired biological activity, be it fungicidal, herbicidal, or insecticidal.

Visualizing the Suzuki-Miyaura Catalytic Cycle

To fully appreciate the protocol, it is essential to understand the underlying mechanism. The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L2 (Active Catalyst) ox_add Oxidative Addition intermediate1 R-Pd(II)L2-X pd0->intermediate1 Reductive Elimination transmetal Transmetalation red_elim Reductive Elimination ar_x R-X (6-Bromo-oxazolopyridine) ar_x->intermediate1 Oxidative Addition ar_b R'-B(OR)2 (Boronic Acid/Ester) borate [R'-B(OR)2(Base)]- ar_b->borate product R-R' (Coupled Product) intermediate2 R-Pd(II)L2-R' intermediate1->intermediate2 Transmetalation intermediate2->product base Base (e.g., K2CO3, K3PO4) base->borate borate->intermediate2 Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Self-Validating System: The protocol includes integrated checkpoints for reaction monitoring (TLC/LC-MS) and a standard purification and characterization workflow to ensure the identity and purity of the final product.

Materials and Reagents
ReagentMolar Eq.Purpose
This compound1.0Substrate
Arylboronic Acid1.2 - 1.5Coupling Partner
Palladium Catalyst (e.g., Pd(dppf)Cl₂)0.02 - 0.05Catalyst
Base (e.g., K₂CO₃ or K₃PO₄)2.0 - 3.0Activates Boronic Acid; Neutralizes HBr byproduct
Solvent (e.g., 1,4-Dioxane/Water, 4:1)-Reaction Medium

Expertise & Experience Note: The choice of catalyst is critical. While many palladium sources can work, catalysts with bulky phosphine ligands like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are often superior for heteroaromatic substrates, as they promote the desired reductive elimination step and can suppress side reactions like debromination.[2] The choice between potassium carbonate (K₂CO₃) and the stronger potassium phosphate (K₃PO₄) can influence reaction rates and is often determined empirically for a specific substrate.[3]

Step-by-Step Methodology
  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 eq.), the chosen arylboronic acid (1.2 eq.), and the base (K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is crucial as the Pd(0) active catalyst is oxygen-sensitive.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v). Finally, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq.).

  • Reaction Execution: Place the sealed reaction vessel in a preheated oil bath at 80-100 °C. Alternatively, microwave irradiation (e.g., 110 °C for 30-60 minutes) can dramatically reduce reaction times.[4][5]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting bromo-compound is consumed (typically 2-12 hours for conventional heating).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the desired product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Hypothetical Workflow: Synthesis of a Novel Fungicide Candidate

This workflow illustrates how the protocol can be integrated into a larger synthetic plan to create a novel agrochemical candidate. Many modern fungicides operate by inhibiting specific enzymes in pathogenic fungi. Here, we target the synthesis of a molecule where a known fungicidal pharmacophore (e.g., a substituted pyrazole) is coupled to our oxazolopyridine core.

Caption: A hypothetical workflow for synthesizing a fungicide candidate.

Expected Agrochemical Profile of Derivatives

While the biological activity of each new derivative must be determined empirically, the structural features of the this compound scaffold allow us to make educated predictions.

  • Fungicidal Potential: Fused heterocyclic systems are common in fungicides. For instance, imidazo[4,5-b]pyridine derivatives have demonstrated notable antifungal activity.[6] By coupling our core to other known fungicidal fragments, it is plausible to develop potent new fungicides.

  • Herbicidal Potential: The trifluoromethylpyridine motif is a well-established herbicide pharmacophore, famously targeting enzymes like acetyl-CoA carboxylase (ACCase) or acetolactate synthase (ALS).[1] More recently, phenoxy-(trifluoromethyl)pyridine derivatives have been developed as potent inhibitors of protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll synthesis.[7] Synthesizing derivatives that mimic these structures could lead to new herbicides.

Conclusion

This compound is a high-potential building block for modern agrochemical discovery. Its true value is unlocked through strategic application of cross-coupling chemistry, particularly the Suzuki-Miyaura reaction, which provides a reliable and versatile gateway to a vast chemical space. The protocols and insights provided in this guide are designed to empower researchers to efficiently utilize this scaffold in their quest for novel, effective, and safe crop protection solutions.

References

Application Notes & Protocols: Strategic Functionalization of the Bromo Group on Oxazolopyridine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxazolopyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery due to its isosteric relationship with purine bases and its ability to engage in a wide array of biological interactions. The functionalization of bromo-oxazolopyridine intermediates is a cornerstone of synthetic strategies, providing a versatile handle for introducing molecular complexity and modulating pharmacological properties. This guide provides a detailed technical overview and actionable protocols for the strategic functionalization of the C-Br bond on oxazolopyridine scaffolds, with a focus on robust, high-yield palladium-catalyzed cross-coupling reactions.

Strategic Considerations: The Reactivity of Bromo-oxazolopyridines

The oxazolopyridine ring system is an electron-deficient heterocycle. The nitrogen atom in the pyridine ring acts as an electron-withdrawing group, influencing the reactivity of the entire scaffold. The bromine atom, typically installed at the 2- or 6-position, serves as an excellent leaving group for a variety of metal-catalyzed cross-coupling reactions.

The choice of functionalization strategy is dictated by the desired bond formation (C-C, C-N, C-O, etc.) and the specific electronic and steric environment of the oxazolopyridine isomer. Palladium-catalyzed reactions are paramount for this purpose due to their exceptional functional group tolerance, reliability, and broad scope.[1][2] The key to success lies in the meticulous selection of the palladium source, ligand, base, and solvent system to match the specific coupling partners.

Palladium-Catalyzed C-C Bond Formation

The creation of new carbon-carbon bonds is fundamental to scaffold elaboration. The Suzuki-Miyaura and Sonogashira couplings are the most powerful and widely adopted methods for this transformation on bromo-oxazolopyridine cores.

Suzuki-Miyaura Coupling: Introduction of Aryl, Heteroaryl, and Alkyl Groups

The Suzuki-Miyaura reaction couples the bromo-oxazolopyridine with an organoboron reagent (typically a boronic acid or ester) and is celebrated for its mild conditions and tolerance of diverse functional groups.[3][4]

Causality of Experimental Design:

  • Catalyst System: A combination of a palladium(II) precursor like Pd(OAc)₂ or a preformed Pd(0) source like Pd(PPh₃)₄ with a specialized phosphine ligand is crucial. For electron-deficient heterocycles like oxazolopyridine, electron-rich and sterically bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often superior.[5][6] These ligands facilitate the rate-limiting oxidative addition step and promote the final reductive elimination to release the product.

  • Base: The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) plays a critical role in activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[4] The choice of base can significantly impact yield, with stronger bases sometimes required for less reactive coupling partners.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is common. Water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

Workflow Diagram: Suzuki-Miyaura Coupling

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine: - Bromo-oxazolopyridine - Arylboronic Acid - Base (e.g., K₃PO₄) B Add Solvent System (e.g., Dioxane/H₂O) A->B C Add Catalyst System: - Pd Source (e.g., Pd(OAc)₂) - Ligand (e.g., SPhos) B->C D Degas Mixture (N₂ or Ar Purge) C->D E Heat to Reaction Temp. (e.g., 80-110 °C) Monitor by LC-MS/TLC D->E Execute Reaction F Cool to RT Dilute with EtOAc E->F Reaction Complete G Aqueous Wash (H₂O, Brine) F->G H Dry (Na₂SO₄), Filter, Concentrate G->H I Purify by Column Chromatography H->I J Final Product (NMR, MS) I->J Characterize

Caption: General workflow for the Suzuki coupling reaction.

Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry reaction vial, add the bromo-oxazolopyridine (1.0 equiv), the aryl/heteroaryl boronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%). For convenience, a pre-formed catalyst like XPhos Pd G2 (2-5 mol%) can be used.[7]

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically 4:1 to 10:1 v/v).

  • Inerting: Seal the vial and purge with nitrogen or argon for 5-10 minutes.

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Sonogashira Coupling: Introduction of Alkynyl Groups

The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl halides, providing direct access to valuable alkynyl-substituted oxazolopyridines.[6][8]

Causality of Experimental Design:

  • Dual Catalysis: The reaction classically employs a dual catalytic system: a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI).[8][9] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne by forming a copper(I) acetylide intermediate, which then participates in the transmetalation step.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves both to scavenge the HX by-product and to deprotonate the terminal alkyne.[10]

  • Solvent: Anhydrous, polar aprotic solvents like DMF or THF are typically used.

Protocol 2.2: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a dry, nitrogen-flushed flask, add the bromo-oxazolopyridine (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and copper(I) iodide (CuI, 5-10 mol%).

  • Solvent and Reagents: Add an anhydrous solvent such as THF or DMF, followed by the terminal alkyne (1.1-1.5 equiv) and an amine base (e.g., Et₃N, 2.0-3.0 equiv).[10]

  • Inerting: Ensure the reaction mixture remains under a positive pressure of nitrogen or argon.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) for 4-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Palladium-Catalyzed C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for constructing C-N bonds, allowing for the coupling of bromo-oxazolopyridines with a vast array of primary and secondary amines.[11][12][13] This reaction has revolutionized the synthesis of arylamines, which are critical components of many pharmaceuticals.

Causality of Experimental Design:

  • Catalyst System: Similar to Suzuki coupling, the choice of a palladium source and a sterically hindered, electron-rich phosphine ligand is paramount. Ligands like BINAP, XPhos, or Josiphos are highly effective.[14][15] They promote the formation of a monoligated Pd(0) species, which is highly active in the catalytic cycle.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner after it coordinates to the palladium center. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[12] Weaker bases like Cs₂CO₃ can be effective with more reactive substrates or specialized catalyst systems.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are necessary to prevent quenching of the strong base.

// Nodes for the cycle pd0 [label="Pd(0)L₂"]; pd_complex1 [label="Oxidative\nAddition\nComplex"]; pd_complex2 [label="Amine\nCoordination"]; pd_amide [label="Pd(II) Amido\nComplex"];

// Path pd0 -> pd_complex1 [label="+ Ar-Br", fontcolor="#4285F4"]; pd_complex1 -> pd_complex2 [label="+ R₂NH", fontcolor="#EA4335"]; pd_complex2 -> pd_amide [label="- HBr\n(neutralized by base)", fontcolor="#FBBC05"]; pd_amide -> pd0 [label="Reductive\nElimination", fontcolor="#34A853"];

// Product out product [label="Ar-NR₂", shape=box, style=rounded, fillcolor="#F1F3F4"]; pd_amide -> product [style=dashed, arrowhead=none];

// Labels l1 [label=" Oxidative\n Addition", fontsize=9, fontcolor="#5F6368"]; l2 [label=" Ligand\n Exchange", fontsize=9, fontcolor="#5F6368"]; l3 [label=" Deprotonation", fontsize=9, fontcolor="#5F6368"]; l4 [label=" Reductive\n Elimination", fontsize=9, fontcolor="#5F6368"];

pd0 -> pd_complex1 [taillabel=l1]; pd_complex1 -> pd_complex2 [taillabel=l2]; pd_complex2 -> pd_amide [taillabel=l3]; pd_amide -> pd0 [taillabel=l4]; }

References

Application Notes & Protocols: A Guide to High-Throughput Screening of Oxazolopyridine Compound Libraries

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Therapeutic Potential of Oxazolopyridines

The oxazolopyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. These activities include, but are not limited to, potent and selective inhibition of kinases, modulation of G-protein coupled receptors (GPCRs), and cytotoxic effects against various cancer cell lines.[1] The inherent drug-like properties and synthetic tractability of the oxazolopyridine core make it an attractive starting point for drug discovery campaigns. High-throughput screening (HTS) is a critical methodology for rapidly interrogating large libraries of oxazolopyridine analogs to identify initial "hit" compounds that modulate a specific biological target or pathway.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing robust HTS campaigns for oxazolopyridine compound libraries.

II. Strategic Planning for an Oxazolopyridine HTS Campaign

A successful HTS campaign is built upon a foundation of meticulous planning and assay design. The unique properties of the oxazolopyridine scaffold and the specific biological question being addressed will dictate the optimal screening strategy.

A. Target Selection and Rationale

Oxazolopyridine derivatives have shown promise against a variety of targets. For instance, they are known to be effective inhibitors of kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is a key mediator of angiogenesis in cancer.[4][5][6][7][8] A well-defined biological rationale for target selection is paramount. This involves a thorough understanding of the target's role in disease pathology and evidence that its modulation is likely to have a therapeutic effect.

B. Compound Library Considerations

The quality and diversity of the compound library are critical determinants of HTS success.[9][10] For oxazolopyridine-focused screens, libraries can be sourced from commercial vendors or synthesized in-house. A key consideration is the structural diversity within the library, ensuring a broad exploration of the chemical space around the core scaffold. Focused libraries, designed with prior knowledge of the target, can also be employed to increase the hit rate.[2]

III. Assay Development and Primary Screening Protocol

The choice of assay technology is contingent on the biological target and the desired endpoint. Both biochemical and cell-based assays are amenable to HTS formats.[11][12]

A. Assay Principles: Choosing the Right Readout
  • Biochemical Assays: These assays utilize purified biological molecules (e.g., enzymes, receptors) to directly measure the interaction of a compound with its target. Common readouts include fluorescence polarization (FP), Förster resonance energy transfer (FRET), and luminescence.[12] For kinase targets, assays often measure the phosphorylation of a substrate.[13][14][15]

  • Cell-Based Assays: These assays measure the effect of a compound on a cellular process within a more physiologically relevant context.[11] Readouts can include cell viability, reporter gene expression, or changes in second messenger levels.[16][17][18] For example, a cell-based cytotoxicity screen was successfully used to identify active oxazolo[5,4-d]pyrimidine derivatives.[1]

B. Detailed Protocol: Primary HTS for Oxazolopyridine Cytotoxicity (Cell-Based)

This protocol is adapted from a successful screen of oxazolo[5,4-d]pyrimidine derivatives and is designed for a 384-well plate format.[1]

1. Materials and Reagents:

  • Human cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 384-well, clear-bottom, black-walled microplates

  • Oxazolopyridine compound library (10 mM in DMSO)

  • Resazurin-based cell viability reagent (e.g., CellTiter-Blue®)

  • Positive control (e.g., Staurosporine)

  • Negative control (0.1% DMSO in media)

  • Automated liquid handling system

  • Microplate reader capable of fluorescence detection

2. Assay Procedure:

  • Cell Seeding: Suspend cells in complete medium at a predetermined optimal density. Using an automated dispenser, seed 40 µL of the cell suspension into each well of the 384-well plates.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell adherence.

  • Compound Addition: Prepare compound plates by diluting the oxazolopyridine library to an intermediate concentration. Using an automated liquid handler, transfer 40 nL of the library compounds, positive control, or negative control to the appropriate wells of the cell plates. This results in a final screening concentration of 10 µM.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ humidified incubator.

  • Reagent Addition: Add 10 µL of the resazurin-based cell viability reagent to each well.

  • Incubation: Incubate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader (Excitation: ~560 nm, Emission: ~590 nm).

C. Data Analysis and Hit Identification

The primary goal of data analysis is to identify "hits" – compounds that exhibit a statistically significant effect in the assay.

Key Statistical Parameters:

ParameterFormulaDesired Value
Z'-factor 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|> 0.5
Signal-to-Background (S/B) Mean_pos / Mean_neg> 10
Coefficient of Variation (%CV) (SD / Mean) * 100< 10%

Hit Selection: A common method for hit selection is the Z-score, which normalizes the data based on the plate median and standard deviation.

Z-score = (Value_compound - Median_plate) / SD_plate

A Z-score threshold (e.g., < -3 for inhibitors) is set to identify active compounds.

IV. Hit Confirmation and Secondary Assays

The initial hits from the primary screen must undergo a rigorous validation process to eliminate false positives and confirm their activity.

A. Hit Confirmation Workflow

B. Dose-Response Analysis

Confirmed hits are tested over a range of concentrations to determine their potency (IC50 or EC50). This is a critical step to rank the hits and establish a preliminary structure-activity relationship (SAR).

C. Secondary and Orthogonal Assays

Secondary assays are employed to confirm the mechanism of action and rule out non-specific effects.[19]

  • Orthogonal Assays: These assays use a different technology or principle to measure the same biological endpoint. For example, if the primary screen was a luminescence-based kinase assay, an orthogonal assay could be a fluorescence polarization-based binding assay.

  • Counter-Screens: These are used to identify compounds that interfere with the assay technology itself (e.g., autofluorescent compounds) or exhibit promiscuous activity.

  • Selectivity Profiling: For targets like kinases, it is crucial to assess the selectivity of the hits against a panel of related kinases to understand their specificity.[20][21]

V. Data Management and Quality Control

Rigorous data management and quality control are essential for the integrity of an HTS campaign.[22]

  • Plate Maps: Detailed plate maps should be designed to minimize systematic errors, such as edge effects. This includes the strategic placement of positive and negative controls.

  • Data Normalization: Raw data should be normalized to account for plate-to-plate and day-to-day variability. Common normalization methods include normalization to the negative control (DMSO) or percent activity.

  • Tracking and Archiving: All data, including raw reads, normalized values, and hit lists, should be stored in a secure and searchable database.

VI. Conclusion and Future Directions

High-throughput screening is a powerful engine for the discovery of novel bioactive oxazolopyridine compounds. A well-designed and executed HTS campaign, followed by rigorous hit validation, can provide high-quality starting points for medicinal chemistry optimization. As HTS technologies continue to evolve, the integration of high-content imaging and phenotypic screening approaches will further enhance our ability to identify the next generation of oxazolopyridine-based therapeutics.

References

Application Note: 6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine as a Core Scaffold for Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Oxazolo[4,5-b]pyridine Scaffold

The field of biological imaging has been transformed by the development of small-molecule fluorescent probes, which enable the visualization of specific cellular components and processes in real-time.[1] The design of these molecular tools is a careful balance of photophysical performance, chemical stability, and biological compatibility. At the heart of many successful probes lies a rigid, conjugated heterocyclic core. The oxazolo[4,5-b]pyridine scaffold has emerged as a privileged structure in this domain, offering a robust platform for building high-performance fluorophores.[2]

This application note focuses on a particularly strategic building block: 6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine . The utility of this compound stems from the specific roles of its substituents:

  • The 6-Bromo Group: This halogen serves as a versatile synthetic handle. It is primed for a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3] This allows for the straightforward and modular installation of diverse aryl or heteroaryl groups, enabling the systematic extension of the π-conjugated system to tune the probe's spectral properties.

  • The 2-(Trifluoromethyl) Group: The -CF3 group is a potent electron-withdrawing moiety. Its incorporation into a fluorophore scaffold can impart several advantageous characteristics, including enhanced photostability, improved quantum yields, and a greater sensitivity to the local microenvironment.[4] This makes probes derived from this scaffold particularly promising for sensing applications.

This guide provides a comprehensive overview of the synthesis, characterization, and application of fluorescent probes derived from this compound, offering detailed protocols and explaining the scientific rationale behind each step.

Synthesis of an Exemplar Probe via Suzuki-Miyaura Cross-Coupling

The most direct path to a novel fluorophore from the title compound is through a C-C bond-forming reaction that extends the electronic conjugation. The Suzuki-Miyaura cross-coupling is an ideal choice due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.[5][6]

Principle of the Reaction

The reaction couples the sp2-hybridized carbon of the bromo-substituted pyridine ring with the sp2-hybridized carbon of an organoboron compound. The catalytic cycle, driven by a palladium(0) complex, involves three key steps: oxidative addition of the palladium into the C-Br bond, transmetalation of the organic group from boron to palladium, and reductive elimination to form the new C-C bond and regenerate the catalyst.[3] The choice of an arylboronic acid with an electron-donating group (e.g., -N(CH₃)₂) creates a "push-pull" electronic system, a common strategy for designing fluorophores with strong intramolecular charge transfer (ICT) character and environmentally sensitive fluorescence.[2]

Detailed Protocol: Synthesis of 2-(Trifluoromethyl)-6-(4-(dimethylamino)phenyl)oxazolo[4,5-b]pyridine

This protocol details the synthesis of a representative push-pull fluorophore.

Materials:

  • This compound (1.0 eq)

  • 4-(Dimethylamino)phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and 4-(Dimethylamino)phenylboronic acid (1.2 eq).

  • Catalyst and Base Addition: Add potassium carbonate (3.0 eq) followed by the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Solvent Addition: Evacuate the flask and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times. Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio by volume. The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration of the starting bromide).

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromide is consumed (typically 8-16 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure fluorescent probe.

dot

Synthesis_Workflow Start Starting Materials: - 6-Bromo-2-(CF3)oxazolo[4,5-b]pyridine - Arylboronic Acid Reaction Suzuki Coupling Reaction Reagents: - Pd(PPh3)4 (Catalyst) - K2CO3 (Base) - Dioxane/H2O (Solvent) Conditions: - 90 °C, 8-16h, Inert Atm. Start->Reaction Combine & Add Reagents Workup Aqueous Work-up (Ethyl Acetate / H2O) Reaction->Workup Cool & Dilute Purification Column Chromatography (Silica Gel) Workup->Purification Extract & Concentrate Product Pure Fluorescent Probe Purification->Product Isolate Pure Fraction Characterization_Workflow SamplePrep Prepare Dilute Solutions (Sample & Standard) UVVis Measure Absorbance (A) [UV-Vis Spectrophotometer] SamplePrep->UVVis Fluorescence Measure Emission Spectra [Spectrofluorometer] SamplePrep->Fluorescence Calculation Calculate Quantum Yield Φ_S = Φ_R * (I_S/I_R) * (A_R/A_S) * (η_S²/η_R²) UVVis->Calculation A_S, A_R DataIntegration Integrate Emission Area (I) Fluorescence->DataIntegration DataIntegration->Calculation I_S, I_R DataTable Summarize Photophysical Data (λ_abs, λ_em, Stokes Shift, Φ_F) Calculation->DataTable Imaging_Workflow Culture Culture Adherent Cells on Glass-Bottom Dish Prepare Prepare Staining Solution (Dilute Probe in Medium) Culture->Prepare Cells at 60-80% Confluency Stain Incubate Cells with Probe (37°C, 15-60 min) Prepare->Stain Replace Medium Wash Wash 2-3x with PBS (Remove Background) Stain->Wash After Incubation Image Acquire Images [Fluorescence Microscope] Wash->Image Add Fresh Medium

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. As a crucial heterocyclic building block in medicinal chemistry and organic synthesis, robust and reproducible access to this scaffold is paramount.[1][2] This document provides in-depth, field-proven insights, moving beyond simple procedural lists to explain the causality behind experimental choices.

Section 1: Reaction Overview and Core Mechanism

The most direct and reliable synthesis of this compound involves the cyclocondensation of 2-amino-5-bromo-3-hydroxypyridine with a suitable trifluoroacetylating agent. The reaction proceeds via an initial N-acylation, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic oxazole ring. Trifluoroacetic anhydride (TFAA) is an excellent reagent for this transformation as it serves as both the trifluoroacetyl source and a powerful dehydrating agent.

Reaction_Mechanism Figure 1: Reaction Mechanism Reactant1 2-Amino-5-bromo- 3-hydroxypyridine Intermediate1 N-acylated Intermediate Reactant1->Intermediate1 N-Acylation Reactant2 Trifluoroacetic Anhydride (TFAA) Intermediate2 Cyclized Hemiaminal Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 6-Bromo-2-(trifluoromethyl) oxazolo[4,5-b]pyridine Intermediate2->Product Dehydration (-H2O)

Caption: Figure 1: General mechanism for oxazole formation.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<50%). What are the most likely causes and how can I fix them?

Low yield is the most frequently reported issue. The cause is often multifactorial, stemming from reaction conditions, reagent quality, or moisture.

  • Incomplete Reaction: The cyclization and dehydration steps can be sluggish.

    • Troubleshooting: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC). If starting material or the N-acylated intermediate persists, consider increasing the reaction temperature (e.g., to reflux) or extending the reaction time. For particularly stubborn reactions, the use of a stronger dehydrating agent like Polyphosphoric Acid (PPA) or Eaton's Reagent in conjunction with trifluoroacetic acid can be effective, though this may require more rigorous temperature control to prevent charring.[3]

  • Moisture Contamination: Trifluoroacetic anhydride (TFAA) reacts violently with water to form trifluoroacetic acid (TFA). While TFA can participate in the reaction, it is less efficient, and the presence of water will inhibit the crucial dehydration step.

    • Troubleshooting: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents if the reaction is not being run neat in TFAA. Handle TFAA under an inert atmosphere (Nitrogen or Argon).

  • Purity of Starting Material: The quality of the 2-amino-5-bromo-3-hydroxypyridine is critical.[4] Impurities can act as catalysts for side reactions or inhibit the desired transformation.

    • Troubleshooting: Verify the purity of your starting material by NMR or LC-MS. If necessary, recrystallize it from a suitable solvent system (e.g., ethanol/water) before use.

Q2: I'm observing multiple spots on my TLC plate post-reaction. What are these byproducts and how can I avoid them?

The formation of multiple products complicates purification and reduces yield.

  • Unreacted Starting Material: The most obvious spot, corresponding to your starting aminopyridine. This indicates an incomplete reaction (see Q1).

  • N-acylated Intermediate: A common byproduct is the stable N-(5-bromo-3-hydroxypyridin-2-yl)-2,2,2-trifluoroacetamide. This forms when the initial acylation occurs, but the subsequent cyclization/dehydration fails to proceed to completion.

    • Troubleshooting: This is a clear indication that the reaction requires more energy or a more potent dehydrating agent. Increase the reaction temperature or switch to a PPA/TFA system.[3]

  • Polymeric/Tarry Material: The appearance of a dark, insoluble tar is common when using aggressive dehydrating agents like PPA at excessively high temperatures.

    • Troubleshooting: If using PPA, maintain strict temperature control (typically 120-140°C). A milder alternative is to use neat TFAA at reflux, which often gives a cleaner reaction profile.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow start Low Yield or Impure Product decision1 Reaction complete by TLC? start->decision1 decision2 Major byproduct is N-acylated intermediate? decision1->decision2 No solution4 Recrystallize Starting Material decision1->solution4 Yes cause1 Incomplete Reaction decision2->cause1 No cause2 Insufficient Dehydration decision2->cause2 Yes decision3 Excessive tar formation? cause3 Harsh Conditions decision3->cause3 Yes cause4 Poor SM Purity decision3->cause4 No solution1 Increase Temperature and/or Reaction Time cause1->solution1 solution2 Use stronger dehydrating agent (e.g., PPA) cause2->solution2 solution3 Reduce temperature or use neat TFAA cause3->solution3 cause4->solution4 solution4->decision3

Caption: Figure 2: A logical workflow for diagnosing synthesis issues.

Q3: My product seems to degrade or get lost during work-up and purification. What is a robust purification strategy?

A successful reaction can be undermined by a poor purification strategy.

  • Work-up: The reaction mixture will be highly acidic. A common mistake is to perform an aqueous work-up without carefully controlling the temperature and pH.

    • Optimized Protocol: After cooling the reaction mixture to room temperature, pour it slowly onto a stirred slurry of ice and a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). This neutralizes the strong acid and precipitates the crude product. Ensure the final pH is neutral to slightly basic (pH 7-8).

  • Purification: The crude product can be purified by either recrystallization or column chromatography.

    • Recrystallization: This is often the most efficient method for obtaining highly pure material. Suitable solvents include ethanol, isopropanol, or a mixture of ethyl acetate and hexanes.[5] Experiment with small quantities to find the optimal solvent system.

    • Column Chromatography: If recrystallization is ineffective due to persistent impurities, silica gel chromatography is recommended. A gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 30%) is typically effective at separating the product from less polar byproducts and any remaining starting material.

Section 3: Optimized Experimental Protocols

Two validated protocols are provided below. Protocol A is generally preferred for its cleaner profile and simpler work-up. Protocol B is a powerful alternative if Protocol A fails to drive the reaction to completion.

Protocol A: Trifluoroacetic Anhydride (TFAA) Mediated Cyclization

This method utilizes TFAA as both the acylating reagent and the solvent, providing a concentrated, high-temperature environment conducive to cyclization.

ReagentMW ( g/mol )AmountMoles (mmol)
2-Amino-5-bromo-3-hydroxypyridine189.011.89 g10.0
Trifluoroacetic Anhydride (TFAA)210.0310 mL74.6

Step-by-Step Methodology:

  • To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-5-bromo-3-hydroxypyridine (1.89 g, 10.0 mmol).

  • Under an inert atmosphere (N₂ or Ar), add trifluoroacetic anhydride (10 mL, 74.6 mmol) via syringe.

  • Heat the reaction mixture to reflux (approx. 40°C) with vigorous stirring.

  • Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexanes) until the starting material is consumed (typically 2-4 hours).

  • Allow the mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture onto a vigorously stirred slurry of crushed ice (100 g) and sodium bicarbonate (20 g).

  • Continue stirring until all gas evolution ceases and the pH of the aqueous layer is ~8.

  • Filter the resulting solid precipitate, wash thoroughly with cold water (3 x 30 mL), and dry under vacuum.

  • Purify the crude solid by recrystallization from ethanol to afford the title compound as a crystalline solid.

    • Expected Yield: 75-85%

Protocol B: Polyphosphoric Acid (PPA) & Trifluoroacetic Acid (TFA) Method

This classic method uses PPA as a powerful dehydrating agent and is effective for less reactive substrates.

ReagentMW ( g/mol )AmountMoles (mmol)
2-Amino-5-bromo-3-hydroxypyridine189.011.89 g10.0
Trifluoroacetic Acid (TFA)114.021.5 mL20.0
Polyphosphoric Acid (PPA)-~15 g-

Step-by-Step Methodology:

  • To a 50 mL three-neck flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add Polyphosphoric Acid (~15 g).

  • Heat the PPA to 80°C with stirring to ensure it is fluid.

  • Add 2-amino-5-bromo-3-hydroxypyridine (1.89 g, 10.0 mmol) and trifluoroacetic acid (1.5 mL, 20.0 mmol).

  • Slowly raise the temperature of the reaction mixture to 140°C and maintain for 3-5 hours.

  • Monitor the reaction progress by quenching a small aliquot in water, neutralizing, extracting, and analyzing by TLC.

  • Once complete, cool the reaction to below 100°C and carefully pour it onto 200 g of crushed ice.

  • Neutralize the acidic slurry by the slow addition of concentrated ammonium hydroxide or 50% NaOH solution, keeping the temperature below 20°C with an ice bath.

  • Filter the precipitated solid, wash extensively with water, and dry under vacuum.

  • Purify via column chromatography on silica gel (gradient of 10-40% ethyl acetate in hexanes).

    • Expected Yield: 65-75%

Section 4: Data Summary

ParameterProtocol A (TFAA)Protocol B (PPA/TFA)
Reagents TFAAPPA, TFA
Solvent Neat (TFAA)None (PPA is medium)
Temperature Reflux (~40°C)140°C
Time 2-4 hours3-5 hours
Work-up Basic Quench & FiltrationBasic Quench & Filtration
Purification RecrystallizationColumn Chromatography
Typical Yield 75-85%65-75%

References

Technical Support Center: Suzuki Coupling of 6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this electron-deficient heteroaryl halide. We provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols based on established chemical principles and field-proven insights.

The unique structure of this substrate, featuring a strongly electron-withdrawing trifluoromethyl group and two Lewis basic nitrogen atoms, presents a distinct set of challenges not always encountered with simpler aryl halides. This guide will explain the causality behind common side reactions and offer robust solutions to maximize the yield and purity of your desired product.

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses specific experimental outcomes and provides a logical path to resolution.

Question: My primary isolated byproduct is the debrominated starting material, 2-(trifluoromethyl)oxazolo[4,5-b]pyridine. What is causing this and how can I prevent it?

Answer: This side reaction is known as protodebromination or hydrodehalogenation.[1] It is particularly common with electron-deficient heteroaryl halides like yours. The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen makes the carbon-bromine bond susceptible to cleavage. After the initial oxidative addition of the palladium(0) catalyst to your substrate, the resulting Pd(II) complex can react with a hydride source in the mixture before transmetalation with the boronic acid can occur.

Root Causes & Solutions:

  • Hydride Source: Solvents like isopropanol or wet THF can act as hydride donors. Amine bases can also contribute.[1]

    • Solution: Switch to a non-protic, anhydrous solvent system like dioxane or toluene.[2] If using a base like an amine, consider switching to an inorganic base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).

  • Slow Transmetalation: If the transmetalation step is slow, the oxidative addition complex has more time to react with trace hydride sources.

    • Solution: Accelerate transmetalation by using a more reactive boronic acid derivative, such as a boronic ester (e.g., pinacol ester) or a potassium trifluoroborate salt.[1][3] Additionally, ensure your choice of base is optimal for activating the boron species; stronger, more soluble bases like K₃PO₄ or Cs₂CO₃ are often superior to sodium carbonate.[4]

  • Ligand Choice: The ligand influences the relative rates of the catalytic cycle steps.

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands promote rapid reductive elimination, which is the product-forming step, helping it to outcompete the protodebromination pathway.[5]

Question: I'm observing a significant amount of homocoupling of my boronic acid partner, resulting in a symmetrical biaryl impurity that is difficult to remove. Why is this happening?

Answer: Boronic acid homocoupling is a well-known side reaction in Suzuki couplings. It is typically mediated by palladium(II) species and is often exacerbated by the presence of oxygen.[1][6] The reaction involves the coupling of two boronic acid molecules to form a dimer, while Pd(II) is reduced to the catalytically active Pd(0).

Root Causes & Solutions:

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture can re-oxidize the active Pd(0) catalyst to Pd(II), which then promotes homocoupling.[1][6]

    • Solution: Rigorous exclusion of oxygen is critical. Ensure your solvent is thoroughly degassed using a method like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes. Maintain a positive pressure of inert gas throughout the reaction.[6]

  • Use of Pd(II) Precatalysts: Common precatalysts like Pd(OAc)₂ or PdCl₂(dppf) start in the Pd(II) oxidation state. The initial reduction to Pd(0) can occur via homocoupling of the boronic acid.[1]

    • Solution: While Pd(II) sources are common, you can minimize this initial homocoupling by using a Pd(0) source directly, such as Pd₂(dba)₃. Alternatively, ensure the reaction conditions are optimized for rapid reduction of the Pd(II) precatalyst by the phosphine ligand rather than the boronic acid.

  • Slow Oxidative Addition: If the oxidative addition of the aryl bromide is slow, the boronic acid may have more opportunity to interact with the Pd(II) species.

    • Solution: Fortunately, your substrate is electron-deficient, which generally accelerates oxidative addition.[7] However, if you are running the reaction at a very low temperature, a modest increase in temperature may favor the desired cross-coupling pathway.

Question: My reaction is sluggish and stalls after partial conversion, leaving significant amounts of starting material. What is causing this catalyst deactivation?

Answer: Catalyst deactivation is a common problem when working with nitrogen-containing heterocycles like your oxazolo[4,5-b]pyridine substrate. The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, acting as a catalyst poison and preventing it from participating in the catalytic cycle.[8][9]

Root Causes & Solutions:

  • Catalyst Poisoning by Substrate: The pyridine nitrogen is binding to the palladium.

    • Solution: Use a bulky, electron-rich phosphine ligand. Ligands like SPhos, XPhos, or other dialkylbiaryl phosphines are designed to be sterically demanding.[5] This bulkiness favors the formation of a monoligated Pd(0) species, which is highly reactive, and sterically hinders the approach of the pyridine nitrogen to the metal center.[5]

  • Palladium Black Formation: The catalyst can precipitate out of solution as palladium black, an inactive form of the metal.[10] This can be caused by ligand degradation or suboptimal solvent choice.

    • Solution: Ensure the chosen ligand is stable under the reaction conditions. Also, verify that the solvent system effectively solubilizes the catalyst complex throughout the reaction. A solvent mixture like dioxane/water or toluene/water is often effective.[2]

Troubleshooting Workflow Diagram

The following diagram provides a logical workflow for diagnosing common issues.

G Start Problem Observed Debromination High Protodebromination Start->Debromination Homocoupling High Homocoupling Start->Homocoupling Stalled Stalled Reaction / Low Yield Start->Stalled Cause_Debromination Potential Causes: - Protic Solvent / Hydride Source - Slow Transmetalation Debromination->Cause_Debromination Cause_Homocoupling Potential Causes: - Oxygen Present - Pd(II) Precatalyst - Slow Oxidative Addition Homocoupling->Cause_Homocoupling Cause_Stalled Potential Causes: - Catalyst Poisoning (N-coordination) - Catalyst Precipitation (Pd Black) Stalled->Cause_Stalled Sol_Debromination Solutions: - Use Anhydrous Dioxane/Toluene - Use K₃PO₄ or Cs₂CO₃ - Use Pinacol Ester / Trifluoroborate Cause_Debromination->Sol_Debromination Sol_Homocoupling Solutions: - Rigorous Degassing (Ar/N₂ Sparge) - Use Pd(0) source (e.g., Pd₂(dba)₃) - Ensure Inert Atmosphere Cause_Homocoupling->Sol_Homocoupling Sol_Stalled Solutions: - Use Bulky Ligand (SPhos, XPhos) - Check Solvent for Catalyst Solubility - Ensure Proper Ligand:Pd Ratio Cause_Stalled->Sol_Stalled

Caption: A decision tree for troubleshooting Suzuki coupling side reactions.

Frequently Asked Questions (FAQs)

Question: What is the optimal choice of catalyst and ligand for coupling with this compound?

Answer: Given the substrate's electron-deficient nature and the presence of a Lewis basic pyridine nitrogen, a highly active catalyst system is required. Standard catalysts like Pd(PPh₃)₄ may be insufficient.

  • Recommended System: A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich dialkylbiaryl phosphine ligand is the modern standard for challenging heteroaryl couplings.[5]

  • Why this works: These ligands accelerate both the oxidative addition and, crucially, the reductive elimination steps. Their steric bulk prevents the formation of inactive catalyst species and mitigates poisoning by the pyridine nitrogen.[5][11]

LigandClassKey Advantages for this Substrate
PPh₃ TriarylphosphineTraditional, inexpensive. Often ineffective for this class of substrate due to catalyst poisoning and slow reaction rates.
SPhos DialkylbiarylExcellent for heteroaryl couplings. High activity, promotes fast reductive elimination, and provides steric shielding.[5]
XPhos DialkylbiarylSimilar to SPhos, very high activity and broad substrate scope. An excellent choice for challenging couplings.[9]
RuPhos DialkylbiarylParticularly effective for couplings involving nitrogen-containing heterocycles.[9]

Question: How do the base and solvent choices impact the reaction's success?

Answer: The base and solvent are not passive components; they are critical to the reaction's success.

  • Base: The base's primary role is to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[4][12]

    • Inorganic carbonates/phosphates are preferred over organic amines to avoid potential side reactions and hydride donation.

    • K₃PO₄ (Potassium Phosphate): Often an excellent choice. It is a strong enough base to promote boronate formation but is generally non-nucleophilic.

    • Cs₂CO₃ (Cesium Carbonate): The large, soft cesium cation can have beneficial effects on reaction rates, though it is more expensive.

    • K₂CO₃ (Potassium Carbonate): A good, cost-effective option, though sometimes less effective than K₃PO₄ for challenging substrates.

  • Solvent: The solvent must solubilize the reagents and catalyst while being compatible with the reaction conditions. A biphasic system is often ideal.

    • Dioxane/Water or Toluene/Water: These are excellent choices.[2] The organic phase dissolves the substrate, catalyst, and ligand, while the aqueous phase dissolves the inorganic base, allowing the reaction to proceed efficiently at the interface.

    • Anhydrous Conditions: For substrates highly prone to protodebromination, a completely anhydrous system using a soluble base like potassium t-butoxide might be considered, although this can introduce other challenges.

Question: Should I use a boronic acid, a pinacol ester, or a potassium trifluoroborate salt (R-BF₃K)?

Answer: The choice of boron reagent affects both stability and reactivity. While boronic acids are common, they can be prone to decomposition via protodeborylation.[13][14]

  • Boronic Acids (RB(OH)₂): Readily available but can be unstable, especially heteroaryl boronic acids. Prone to protodeborylation and formation of boroxine anhydrides.

  • Boronic Pinacol Esters (R-Bpin): Generally more stable and robust than the corresponding boronic acids.[14][15] They are less susceptible to protodeborylation and are an excellent choice to improve reproducibility and minimize side reactions related to boron reagent decomposition.

  • Potassium Trifluoroborate Salts (R-BF₃K): These are highly stable, crystalline solids that are easy to handle.[3][9] They are considered "protected" forms of boronic acids and slowly hydrolyze under the reaction conditions to release the active boronic acid, which can help minimize side reactions by keeping the instantaneous concentration of the boronic acid low.[16][17]

Recommendation: For maximum stability and reproducibility, boronic pinacol esters are highly recommended for this application.

Suzuki Catalytic Cycle and Common Side Reactions

G Pd0 L₂Pd(0) (Active Catalyst) OxAdd [Ar-Pd(II)-Br]L₂ Oxidative Adduct Pd0->OxAdd Oxidative Addition Deactivation [L₂Pd(0)]---N(Py) (Catalyst Deactivation) Pd0->Deactivation + N-Heterocycle Transmetal [Ar-Pd(II)-R]L₂ OxAdd->Transmetal Transmetalation Debromination Ar-H (Protodebromination) OxAdd->Debromination + [H⁻] source Transmetal->Pd0 Reductive Elimination Product Ar-R (Desired Product) Transmetal->Product ArX Ar-Br (Your Substrate) Boronic R-B(OR)₂ + Base Boronic->OxAdd Homocoupling R-R (Homocoupling) Boronic->Homocoupling + Pd(II), O₂

Caption: The Suzuki catalytic cycle with key side reaction pathways.

Experimental Protocols

Standard Protocol (Prone to Side Reactions)

This protocol uses traditional conditions that may lead to the issues described above.

  • To a round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (5 mol%).

  • Add sodium carbonate (2.0 eq).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Heat the mixture to 90 °C under a nitrogen atmosphere for 12-18 hours.

  • Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography. (Expected issues: Incomplete conversion, formation of debrominated and homocoupled byproducts).

Optimized Protocol for High Yield and Purity

This protocol incorporates best practices to mitigate side reactions with this specific substrate.

  • Preparation: Add this compound (1.0 eq), the arylboronic acid pinacol ester (1.3 eq), potassium phosphate (K₃PO₄, 3.0 eq), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%) to an oven-dried Schlenk flask equipped with a stir bar.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (e.g., in a 5:1 ratio) via syringe. The solvent should have been previously degassed by sparging with argon for at least 30 minutes.

  • Reaction: Heat the mixture to 100 °C under a positive pressure of argon for 2-4 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography. (Expected outcome: High conversion to the desired product with minimal side reactions).

References

Technical Support Center: Purification of 6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of 6-bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of heterocyclic compounds. The presence of the trifluoromethyl group and the bromo substituent on the oxazolo[4,5-b]pyridine core introduces specific purification challenges that require careful consideration of methodology.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound derivatives?

A1: The two primary and most effective methods for purifying this compound derivatives are column chromatography and recrystallization . The choice between these methods is dictated by the physical state of your crude product (solid or oil), the nature and quantity of impurities, and the desired final purity. Often, a combination of both techniques is employed for optimal results.

Q2: How does the trifluoromethyl group affect the purification strategy?

A2: The highly electronegative trifluoromethyl (CF3) group significantly impacts the electronic properties and polarity of the molecule. This can lead to altered solubility profiles and different interactions with chromatographic stationary phases compared to their non-fluorinated analogs.[1] Consequently, you may need to adjust your choice of solvents for both chromatography and recrystallization.

Q3: My compound appears to be degrading on silica gel during column chromatography. What can I do?

A3: The oxazolo[4,5-b]pyridine core can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation or poor recovery. If you observe streaking on your TLC plate or low mass balance after chromatography, consider the following:

  • Use deactivated silica gel: You can neutralize the acidic silanol groups by preparing a slurry of silica gel in your eluent containing a small amount of a volatile base, such as triethylamine (typically 0.1-1% v/v).

  • Switch to an alternative stationary phase: Neutral alumina can be an excellent alternative for purifying base-sensitive compounds.

  • Minimize contact time: Employ flash column chromatography to reduce the time your compound spends on the stationary phase.[2]

Q4: What are the likely impurities I should be trying to remove?

A4: Without a specific synthetic route, it is challenging to pinpoint exact impurities. However, common impurities in related heterocyclic syntheses include:

  • Unreacted starting materials: Such as the precursor 2-amino-3-hydroxypyridine derivative.

  • Over-brominated or under-brominated species: If bromination is a step in your synthesis.

  • Side-products from incomplete cyclization: Depending on the synthetic strategy to form the oxazole ring.

  • Residual coupling reagents or catalysts: If applicable to your synthesis.

A thorough analysis of your crude product by LC-MS and ¹H NMR is highly recommended to identify the impurities present before selecting a purification strategy.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound derivatives.

Issue 1: Poor Separation in Column Chromatography
Symptom Potential Cause Recommended Action
Co-elution of product and impurities The solvent system (eluent) has suboptimal polarity.Systematically screen different solvent systems using Thin Layer Chromatography (TLC). Start with a non-polar solvent like hexanes and gradually increase the polarity by adding ethyl acetate. A good starting point for many fluorinated N-heterocycles is a hexane/ethyl acetate gradient.[3][4]
The chosen stationary phase is not providing adequate selectivity.If silica gel fails to provide separation, try using neutral alumina or a different type of silica gel (e.g., different particle size).
Product is eluting too quickly (high Rf) The eluent is too polar.Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your eluent system.
Product is not eluting from the column (low Rf) The eluent is not polar enough.Gradually increase the polarity of your eluent. If your compound is still not eluting with 100% ethyl acetate, consider adding a small percentage of a more polar solvent like methanol.
Streaking or tailing of the product spot on TLC/column The compound is interacting strongly with the acidic sites on the silica gel.Use a deactivated stationary phase (add 0.1-1% triethylamine to your eluent) or switch to neutral alumina.
The sample is overloaded on the column.Use a larger column or reduce the amount of crude material being purified. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the stationary phase.
Issue 2: Problems with Recrystallization
Symptom Potential Cause Recommended Action
Product "oils out" instead of forming crystals The solution is supersaturated, or the cooling rate is too fast.Add a small amount of additional hot solvent to redissolve the oil, then allow the solution to cool more slowly. Insulating the flask can help.[2]
The chosen solvent is not suitable.Screen a variety of solvents. Good single solvents to try for related bromo-substituted heterocycles include ethanol, ethyl acetate, or chloroform.[5][6] Solvent pairs (e.g., ethanol/water, ethyl acetate/hexanes) can also be effective.
No crystals form upon cooling The solution is not saturated enough.Evaporate some of the solvent to increase the concentration of your compound and then try cooling again.
Crystallization is kinetically slow.Try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Adding a seed crystal from a previous pure batch can also induce crystallization.[2]
Low recovery of purified product The compound has significant solubility in the cold recrystallization solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility. Use a minimal amount of cold solvent to wash the crystals.
Too much solvent was used for recrystallization.Use the minimum amount of hot solvent required to fully dissolve the crude product.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol provides a general guideline. The optimal conditions should be determined by preliminary TLC analysis.

  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., start with 10% ethyl acetate in hexanes, then try 20%, 30%, etc.).

    • Visualize the spots under UV light. The ideal solvent system will give your desired product an Rf value of approximately 0.2-0.4.

  • Column Preparation:

    • Choose an appropriate size glass column.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pour the slurry into the column and allow it to pack evenly. Ensure no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude this compound derivative in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Alternatively, for less soluble compounds, create a dry-load by adsorbing the crude product onto a small amount of silica gel. To do this, dissolve your compound, add silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder.

    • Carefully add the sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the solvent system determined from your TLC analysis.

    • If a gradient elution is needed, gradually increase the polarity of the eluent.

    • Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Recrystallization
  • Solvent Selection:

    • Place a small amount of the crude solid in a test tube.

    • Add a few drops of a potential recrystallization solvent and observe the solubility at room temperature. A good solvent will dissolve the compound poorly at room temperature but well when heated.

    • Commonly successful solvents for related structures include ethanol, isopropanol, ethyl acetate, and mixtures such as ethanol/water or ethyl acetate/hexanes.[5][6][7]

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent.

    • Heat the mixture with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, add a small amount of activated charcoal to the hot solution and continue to heat for a few minutes.

  • Hot Filtration (if charcoal was used):

    • Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the crystals under vacuum to remove all residual solvent.

Visual Workflow and Data Summary

Purification Decision Workflow

PurificationWorkflow start Crude Product (this compound derivative) analysis Analyze by TLC/LC-MS to assess purity and complexity start->analysis decision Is the crude product a solid with >90% purity? analysis->decision recrystallization Recrystallization decision->recrystallization Yes column_chrom Column Chromatography decision->column_chrom No / Oily Product final_purity_check1 Assess Purity (NMR, LC-MS, mp) recrystallization->final_purity_check1 final_purity_check2 Assess Purity (NMR, LC-MS, mp) column_chrom->final_purity_check2 end Pure Product final_purity_check1->end final_purity_check2->end

Caption: Decision workflow for purifying this compound derivatives.

Troubleshooting Logic for Column Chromatography

ChromatographyTroubleshooting start Poor Separation check_rf Check Rf on TLC start->check_rf high_rf Decrease Eluent Polarity check_rf->high_rf Rf > 0.5 low_rf Increase Eluent Polarity check_rf->low_rf Rf < 0.1 streaking Streaking/Tailing? check_rf->streaking 0.1 < Rf < 0.5 but poor separation good_sep Good Separation high_rf->good_sep low_rf->good_sep deactivate_silica Use Deactivated Silica or Neutral Alumina streaking->deactivate_silica Yes streaking->good_sep No deactivate_silica->good_sep

Caption: Troubleshooting logic for column chromatography based on TLC analysis.

Recommended Starting Conditions for Purification
Technique Parameter Recommended Starting Point Notes
Column Chromatography Stationary Phase Silica Gel (60 Å, 230-400 mesh)If compound stability is an issue, consider neutral alumina.[2]
Mobile Phase (Eluent) Hexane/Ethyl Acetate GradientStart with 5-10% ethyl acetate in hexanes and gradually increase the polarity.
Recrystallization Single Solvents Ethanol, Isopropanol, Ethyl AcetateTest solubility in small-scale trials first.[5][6][7]
Solvent Pairs Ethanol/Water, Ethyl Acetate/HexanesDissolve in the more polar solvent when hot and add the less polar solvent until turbidity appears, then reheat to clarify and cool slowly.

References

Technical Support Center: Strategies to Mitigate Debromination of 6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for handling 6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable building block and encounter the common challenge of premature debromination. Our goal is to provide a deep, mechanistic understanding of the problem and offer field-proven troubleshooting strategies to ensure the success of your synthetic campaigns.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses the fundamental chemical principles governing the stability and reactivity of this compound.

Q1: Why is this compound particularly susceptible to debromination?

A1: The susceptibility to debromination arises from the potent electronic effects of its constituent parts. The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group, significantly lowering the electron density of the entire aromatic system[1][2][3]. This effect is compounded by the inherent electron-deficient nature of the fused oxazolo[4,5-b]pyridine core. This pronounced electron deficiency polarizes the carbon-bromine (C-Br) bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack, and also facilitates pathways leading to reductive cleavage, particularly in the presence of transition metal catalysts[4].

Q2: In which common reactions is undesired debromination most frequently observed?

A2: Debromination, often presenting as hydrodebromination (replacement of -Br with -H), is a prevalent side reaction in palladium-catalyzed cross-coupling reactions[4][5]. These include, but are not limited to:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids/esters.

  • Sonogashira Coupling: Reaction with terminal alkynes.

  • Buchwald-Hartwig Amination: Reaction with amines.

  • Heck Coupling: Reaction with alkenes.

It can also occur during certain reduction reactions or under harsh basic conditions where a hydride source is inadvertently generated[6][7][8].

Q3: What is the primary mechanism for hydrodebromination during a palladium-catalyzed cross-coupling reaction?

A3: The dominant pathway for hydrodebromination in these reactions involves the formation of a palladium-hydride (Pd-H) species. This can occur through several mechanisms, such as the reaction of the palladium catalyst with a base in the presence of a proton source (e.g., water, alcohols, or even trace moisture) or the β-hydride elimination from certain reagents[4]. Once formed, the Pd-H species can insert into the C-Br bond of your substrate via an oxidative addition. A subsequent reductive elimination then releases the undesired debrominated product and regenerates a palladium species, creating a catalytic side-cycle that competes directly with your desired cross-coupling pathway.

Section 2: Troubleshooting Guide for Palladium-Catalyzed Cross-Coupling Reactions

Encountering debromination can be frustrating. This section provides a logical, step-by-step guide to diagnose and solve the issue. The following workflow diagram outlines the decision-making process.

Debromination_Troubleshooting start Debromination Observed (>5%)? base Step 1: Re-evaluate Base (Is it too strong or protic?) start->base YES temp Step 2: Lower Reaction Temperature (Are you running too hot?) base->temp base_sol Switch to weaker, non-hydroxide bases. (e.g., K₃PO₄, Cs₂CO₃, CsF). See Table 1. base->base_sol catalyst Step 3: Optimize Catalyst/Ligand (Is the ligand promoting side reactions?) temp->catalyst temp_sol Decrease temp. by 20-30 °C. Attempt reaction at RT if feasible. temp->temp_sol reagents Step 4: Scrutinize Reagents & Solvent (Are there hidden hydride sources?) catalyst->reagents catalyst_sol Use bulky, electron-rich phosphine ligands. (e.g., XPhos, SPhos). See Table 2. catalyst->catalyst_sol reagents_sol Use anhydrous, degassed solvents. Use high-purity boronic acid. reagents->reagents_sol

Caption: Troubleshooting workflow for mitigating debromination.

Problem: I am seeing significant amounts (>10%) of the debrominated byproduct in my Suzuki-Miyaura coupling reaction.

This is a common scenario. Follow these steps methodically, changing one parameter at a time to isolate the critical factor.

Step 1: Re-evaluate Your Choice of Base

The base is often the primary culprit in generating the Pd-H species responsible for debromination. Strong, nucleophilic, or hydroxide-containing bases can exacerbate the problem.

Causality: Strong bases like NaOH, KOH, or alkoxides (e.g., NaOtBu) in the presence of trace water or alcohol solvents can readily generate hydride sources. Weaker, non-nucleophilic inorganic bases are generally safer as they are less likely to participate in these side reactions[4][9].

Recommendation: Switch from strong bases to milder alternatives.

Table 1: Comparison of Bases for Suzuki-Miyaura Coupling

BaseTypeCommon IssuesRecommended Alternative & Rationale
NaOH, KOHStrong, HydroxideHigh risk of generating Pd-H species, promoting debromination.K₃PO₄ (Potassium Phosphate): A moderately strong, non-nucleophilic base often effective at lower temperatures.
Na₂CO₃, K₂CO₃Moderate, CarbonateCan be effective, but may still promote debromination at high temperatures.Cs₂CO₃ (Cesium Carbonate): Often provides better results due to solubility and cation effects, but can be more expensive.
NaOtBu, KOtBuStrong, AlkoxideVery aggressive. High risk of debromination and other side reactions.CsF (Cesium Fluoride): A mild base reported to minimize side products in challenging heteroaryl couplings[9].
Step 2: Optimize the Catalyst and Ligand System

The ligand bound to the palladium center dictates its reactivity. The right ligand can accelerate the desired cross-coupling cycle, making the competing debromination pathway kinetically less favorable.

Causality: Bulky, electron-rich phosphine ligands (often called Buchwald ligands) promote fast oxidative addition and reductive elimination, which are key steps in the desired catalytic cycle. This high turnover can outpace the formation and reaction of Pd-H species[4][10]. Conversely, less electron-donating ligands like triphenylphosphine (PPh₃) can lead to slower reaction rates, allowing more time for side reactions to occur.

Recommendation: Employ a modern, well-defined palladium precatalyst with a bulky, electron-rich phosphine ligand.

Table 2: Recommended Catalyst/Ligand Systems

Catalyst/LigandClassKey Advantages & Considerations
XPhos Pd G3 Buchwald PrecatalystHighly active and stable. The bulky, electron-rich XPhos ligand is excellent for coupling electron-deficient heteroaryl halides. Often a first choice for difficult substrates[4][10].
SPhos Pd G3 Buchwald PrecatalystSimilar to XPhos, provides high catalytic activity and is effective for many challenging couplings.
Pd(PPh₃)₄ Traditional CatalystLess active and less stable at higher temperatures. More likely to lead to debromination with this specific substrate due to slower catalytic turnover.
Step 3: Control the Reaction Temperature

Higher temperatures accelerate all reactions, including the undesired debromination pathway.

Causality: The activation energy for hydrodebromination may be comparable to or even lower than that of the desired coupling, especially with a highly activated substrate like this one. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate is crucial[4].

Recommendation: Start your reaction at a lower temperature (e.g., 50-60 °C) and only increase it if you observe no product formation after several hours. Microwave heating can sometimes be beneficial for rapidly reaching the target temperature and minimizing overall heating time, but careful optimization is required[10][11].

Step 4: Scrutinize Solvents and Reagent Quality

Protic impurities or reagents that can serve as hydride donors will directly contribute to debromination.

Causality:

  • Solvents: Protic solvents like water or alcohols can directly participate in the formation of Pd-H species[4]. While aqueous conditions are common for many Suzuki reactions, they may be detrimental for this sensitive substrate.

  • Reagents: Boronic acids can undergo protodeborylation to generate borane species that can act as hydride sources. Using high-purity boronic acids and an appropriate stoichiometry (typically 1.1-1.3 equivalents) is important.

Recommendation:

  • Use anhydrous, degassed aprotic solvents such as 1,4-dioxane, toluene, or DME.

  • Ensure all reagents, especially the boronic acid, are of high purity.

  • Assemble the reaction under a strictly inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation.

Section 3: Optimized Starting Protocol for Suzuki-Miyaura Coupling

This protocol incorporates the principles discussed above and serves as a robust starting point for minimizing debromination.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • XPhos Pd G3 (2 mol%)

  • Potassium Phosphate (K₃PO₄, tribasic), finely ground (2.0 equiv.)

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • To an oven-dried Schlenk tube or microwave vial, add this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.

  • Seal the vessel with a septum or cap.

  • Evacuate the vessel and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Add the anhydrous, degassed 1,4-dioxane via syringe. The typical concentration is 0.1 M with respect to the starting material.

  • Stir the reaction mixture vigorously at 60-80 °C.

  • Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Check for the formation of both the desired product and the debrominated byproduct.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: A Troubleshooting Guide for Reactions Involving 6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice in a direct question-and-answer format to address common challenges encountered during synthetic reactions with this versatile building block.

The unique structure of this compound, featuring an electron-deficient pyridine ring fused to an oxazole moiety and substituted with a strong electron-withdrawing trifluoromethyl group, presents specific challenges and opportunities in cross-coupling chemistry. This guide will help you navigate these complexities to achieve optimal reaction outcomes.

Section 1: Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. However, the electronic properties of this compound can influence catalyst activity and reaction efficiency.

Question 1: My Suzuki-Miyaura reaction with this compound is showing low to no conversion. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in Suzuki-Miyaura couplings involving this substrate is a common issue, often stemming from catalyst deactivation or suboptimal reaction conditions. The electron-deficient nature of the pyridine ring and the potential for the nitrogen atom to coordinate with the palladium catalyst can create inactive species[1].

Here is a systematic approach to troubleshoot this issue:

1. Catalyst and Ligand Selection: The choice of the palladium precursor and, more importantly, the ligand is critical. The nitrogen lone pair on the pyridine ring can poison the catalyst.

  • Recommendation: Employ bulky, electron-rich phosphine ligands. These ligands can sterically shield the palladium center, preventing inhibitory coordination with the substrate's nitrogen. Buchwald ligands such as SPhos, XPhos, or RuPhos are excellent starting points. N-heterocyclic carbene (NHC) ligands are also effective for challenging couplings[2][3].

  • Causality: Bulky ligands accelerate the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle, making the desired cross-coupling pathway more favorable than catalyst deactivation pathways[4].

2. Base and Solvent Optimization: The base is not merely a stoichiometric reagent but plays a crucial role in the transmetalation step.

  • Recommendation: Screen a variety of bases. While potassium carbonate (K₂CO₃) is common, for challenging substrates, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary. Ensure the chosen base has adequate solubility in your solvent system. Aprotic polar solvents like dioxane, THF, or DME, often with a small amount of water, are standard. However, for substrates prone to hydrolysis of the oxazole ring, strictly anhydrous conditions may be required.

  • Causality: The strength and solubility of the base directly impact the rate of transmetalation from the boronic acid/ester to the palladium complex[1].

3. Temperature and Reaction Time:

  • Recommendation: Gradually increase the reaction temperature. While starting around 80-90 °C is typical, some challenging couplings may require temperatures up to 110 °C or higher. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and to check for starting material consumption versus byproduct formation.

  • Causality: Higher temperatures can overcome the activation energy barrier for sluggish catalytic steps, particularly oxidative addition to the electron-deficient aryl bromide[5].

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommendationRationale
Palladium Precursor Pd₂(dba)₃ or Pd(OAc)₂ (2-5 mol%)Readily available and effective with appropriate ligands.
Ligand XPhos, SPhos, or RuPhos (1.1-1.5 eq. to Pd)Bulky, electron-rich ligands to prevent catalyst deactivation.
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Stronger, non-nucleophilic bases to facilitate transmetalation.
Solvent Dioxane/H₂O (10:1) or Toluene/H₂O (10:1)Good balance of solubility for organic and inorganic reagents.
Temperature 90-110 °CTo overcome activation energy barriers.

Question 2: I am observing significant debromination of my starting material and homocoupling of the boronic acid. How can I suppress these side reactions?

Answer:

These are common side reactions in Suzuki-Miyaura couplings, especially with electron-deficient aryl halides.

1. Debromination (Proto-dehalogenation): This occurs when the aryl bromide is reduced to the corresponding arene.

  • Recommendation:

    • Minimize Water: Ensure all reagents and solvents are anhydrous. Water can be a proton source for this side reaction.

    • Choice of Base: Stronger bases like alkoxides can sometimes promote the formation of palladium-hydride species, which are responsible for debromination. Switching to a weaker base like potassium fluoride (KF) or cesium fluoride (CsF) might be beneficial, although this could impact the reaction rate[2].

    • Ligand Choice: Bulky, electron-rich ligands that promote rapid reductive elimination can outcompete the debromination pathway[2].

2. Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.

  • Recommendation:

    • Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture before adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for at least 30 minutes[1].

    • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.

    • Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ directly can sometimes reduce homocoupling compared to the in situ reduction of Pd(II) sources[3].

G cluster_start Troubleshooting Low Yield cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions cluster_solution Solution Start Low Yield in Suzuki Coupling Catalyst Screen Bulky Ligands (e.g., XPhos, SPhos) Start->Catalyst Base Optimize Base (e.g., K3PO4, Cs2CO3) Start->Base Pd_Source Use Pd(0) or Pre-catalyst Catalyst->Pd_Source Solvent Anhydrous Solvent? Base->Solvent Temp Increase Temperature Solvent->Temp Debromination Debromination Observed? Temp->Debromination Homocoupling Homocoupling Observed? Debromination->Homocoupling Yes End Improved Yield Debromination->End No Degas Improve Degassing Homocoupling->Degas Yes Homocoupling->End No Degas->End

Section 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key transformation for the synthesis of N-aryl compounds. The electron-deficient nature of this compound makes it a good electrophile for this reaction, but challenges can still arise.

Question 3: My Buchwald-Hartwig amination is sluggish and gives a low yield. What adjustments should I consider?

Answer:

Similar to Suzuki couplings, success in Buchwald-Hartwig aminations hinges on maintaining an active catalyst and optimizing reaction parameters.

1. Catalyst, Ligand, and Base Combination: This is the most critical aspect. The combination of ligand and base is often interdependent.

  • Recommendation:

    • Ligands: For electron-deficient heteroaryl bromides, bulky biarylphosphine ligands like XPhos, RuPhos, or BrettPhos are highly effective. These ligands promote the reductive elimination step, which can be rate-limiting[6].

    • Bases: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices. If your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this may require a more active catalyst system and higher temperatures[4][7].

  • Causality: The base deprotonates the amine or the palladium-amine complex to form the key palladium-amido intermediate. The ligand's steric and electronic properties are crucial for stabilizing the catalyst and facilitating the C-N bond-forming reductive elimination[4][8].

2. Solvent and Temperature:

  • Recommendation: Anhydrous, deoxygenated aprotic solvents such as toluene, dioxane, or THF are standard. The reaction temperature typically ranges from 80 °C to 110 °C.

  • Causality: The solvent must be able to dissolve the reagents and not interfere with the catalytic cycle. Higher temperatures are often needed to drive the reaction to completion, especially with less reactive amines or weaker bases.

Table 2: General Conditions for Buchwald-Hartwig Amination

ParameterRecommendationRationale
Palladium Precursor Pd₂(dba)₃ or a pre-catalyst (e.g., XPhos Pd G3) (1-5 mol%)Pre-catalysts can offer improved activity and reproducibility.
Ligand XPhos, RuPhos, BrettPhos (1.1-1.5 eq. to Pd)Promotes reductive elimination from the electron-deficient system.
Base NaOtBu or LHMDS (1.5-2.0 equivalents)Strong, non-nucleophilic bases to generate the palladium-amido intermediate.
Solvent Toluene or Dioxane (anhydrous, degassed)Aprotic solvents that are compatible with the reaction.
Temperature 80-110 °CTo ensure a reasonable reaction rate.

Question 4: I am concerned about the stability of the oxazole ring under the basic conditions of the Buchwald-Hartwig reaction. Is this a valid concern and how can I mitigate it?

Answer:

Yes, this is a valid concern. The oxazole ring can be susceptible to nucleophilic attack and cleavage under harsh basic conditions, especially at elevated temperatures[9][10].

  • Recommendation:

    • Screen Weaker Bases: While strong bases are often used, it is worth screening less harsh inorganic bases like K₃PO₄ or Cs₂CO₃. These may require higher catalyst loadings or more specialized ligands but can preserve the oxazole ring.

    • Lower Reaction Temperature: If possible, run the reaction at the lowest temperature that still provides a reasonable conversion rate.

    • Monitor Reaction Time: Avoid unnecessarily long reaction times, as this increases the risk of substrate degradation. Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed.

    • Use a Pre-catalyst: Modern palladium pre-catalysts are often more active at lower temperatures, which can help to minimize decomposition.

G cluster_workflow Experimental Workflow Start Start: Assemble Reagents Inert Establish Inert Atmosphere (Ar or N2) Start->Inert Solvent Add Degassed Anhydrous Solvent Inert->Solvent Heat Heat to Reaction Temp. Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Workup & Purification Monitor->Workup Reaction Complete End End: Isolated Product Workup->End

Section 3: General Troubleshooting and FAQs

Question 5: What is the best way to purify the products of these reactions?

Answer:

Purification of the resulting trifluoromethylated oxazolopyridine derivatives can typically be achieved by standard column chromatography on silica gel.

  • Recommendation: A gradient elution system, often starting with a non-polar solvent like hexanes or heptane and gradually increasing the polarity with ethyl acetate, is usually effective. Due to the presence of the pyridine nitrogen, tailing on the silica gel can be an issue. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to obtain sharper peaks and better separation.

Question 6: My starting material, this compound, appears to be degrading on the TLC plate. What does this indicate?

Answer:

Streaking or degradation on a silica gel TLC plate can indicate that your compound is sensitive to the acidic nature of the silica.

  • Recommendation:

    • Neutralized Silica: For column chromatography, consider using silica gel that has been pre-treated with a base (e.g., washed with a solvent containing triethylamine and then dried).

    • Alternative Stationary Phases: If the problem persists, consider using a different stationary phase for purification, such as alumina (basic or neutral).

Question 7: Are there any specific safety precautions I should take when working with this compound?

Answer:

As with any halogenated and trifluoromethylated heterocyclic compound, appropriate safety measures should be taken.

  • Recommendation:

    • Always work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

This guide provides a starting point for troubleshooting common issues in reactions involving this compound. Successful organic synthesis often requires careful optimization of multiple parameters. We encourage a systematic and logical approach to problem-solving.

References

Technical Support Center: Scale-Up Synthesis of 6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable heterocyclic building block. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in scientific principles to ensure a successful and scalable synthesis.

I. Synthetic Overview & Key Challenges

The synthesis of this compound typically proceeds via a two-step route starting from the commercially available 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one. The initial step involves the hydrolysis of the oxazolone to yield the key intermediate, 2-amino-5-bromopyridin-3-ol. This is followed by a cyclization reaction with a trifluoromethyl source, most commonly trifluoroacetic anhydride (TFAA), to form the desired product.

While the synthetic route appears straightforward, several challenges emerge during scale-up, primarily associated with the highly reactive and hazardous nature of trifluoroacetic anhydride, management of exothermic reactions, and purification of the final product.

Synthetic_Pathway A 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one B 2-Amino-5-bromopyridin-3-ol A->B Hydrolysis (e.g., NaOH) C This compound B->C Cyclization (TFAA)

Caption: General synthetic pathway for this compound.

II. Troubleshooting Guide: Step-by-Step Problem Solving

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.

Step 1: Hydrolysis of 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one

Q1: The hydrolysis of the starting oxazolone is incomplete, even after extended reaction times. What are the likely causes and solutions?

A1: Incomplete hydrolysis is often due to insufficient base, poor solubility of the starting material, or inadequate temperature.

  • Causality: The hydrolysis of the cyclic carbamate requires a stoichiometric amount of base to proceed to completion. The starting material may have limited solubility in aqueous base, especially at lower temperatures, hindering the reaction rate.

  • Solutions:

    • Increase Base Equivalents: Ensure at least 2-3 equivalents of a strong base like sodium hydroxide are used.

    • Co-solvent: Consider the addition of a water-miscible co-solvent like THF or dioxane to improve the solubility of the starting material.

    • Temperature Control: Gradually increase the reaction temperature to reflux to enhance both solubility and reaction rate. Monitor the reaction progress by TLC or HPLC to avoid potential degradation at elevated temperatures for prolonged periods.

Q2: Upon neutralization, the product 2-amino-5-bromopyridin-3-ol precipitates as a fine, difficult-to-filter solid. How can I improve the physical properties of the precipitate?

A2: The physical nature of the precipitate is influenced by the rate of neutralization and the final pH.

  • Causality: Rapid neutralization can lead to the formation of very small crystals or an amorphous solid, which can clog filter paper and retain impurities.

  • Solutions:

    • Slow Neutralization: Add the acid for neutralization dropwise with vigorous stirring. This allows for the formation of larger, more easily filterable crystals.

    • Controlled pH: Carefully adjust the pH to 6-7. A slightly acidic or basic pH can affect the protonation state of the amino and hydroxyl groups, influencing its crystallinity.

    • Digestion: After neutralization, stir the slurry for a period (e.g., 1-2 hours) at room temperature or slightly elevated temperature. This process, known as digestion, allows smaller crystals to dissolve and redeposit onto larger ones, improving filterability.

Step 2: Cyclization with Trifluoroacetic Anhydride (TFAA)

Q3: The cyclization reaction with TFAA is highly exothermic and difficult to control on a larger scale. What are the best practices for managing the exotherm?

A3: The reaction of TFAA with the amino and hydroxyl groups of the substrate is highly exothermic.[1][2] Uncontrolled exotherms can lead to side reactions, degradation of the product, and pose a significant safety risk.[3]

  • Causality: Trifluoroacetic anhydride is a powerful acylating and dehydrating agent. Its reaction with nucleophiles like amines and alcohols is rapid and releases a significant amount of heat.

  • Solutions:

    • Slow Addition: Add the TFAA dropwise to the solution of 2-amino-5-bromopyridin-3-ol at a low temperature (e.g., 0-5 °C).

    • Efficient Cooling: Utilize a reactor with a high surface area-to-volume ratio and an efficient cooling system. For larger scales, consider a jacketed reactor with a circulating coolant.

    • Dilution: Conduct the reaction in a suitable solvent to dissipate the heat generated. A higher boiling point, inert solvent like sulfolane or a high-boiling chlorinated solvent can be considered for better temperature control, but solvent selection will also depend on downstream processing.

Q4: The yield of the desired product is low, and I observe the formation of multiple byproducts. What are the potential side reactions, and how can they be minimized?

A4: Low yields and byproduct formation are common challenges in Robinson-Gabriel-type syntheses, especially with a reactive reagent like TFAA.[4]

  • Causality:

    • Incomplete Cyclization: The intermediate N-trifluoroacetylated species may not fully cyclize, leading to its presence in the final product mixture.

    • Decomposition: The starting material or product may be unstable under the harsh reaction conditions, especially if the temperature is not well-controlled.

    • Side Reactions with the Pyridine Ring: While the pyridine ring is generally electron-deficient, side reactions under strongly acidic conditions cannot be entirely ruled out.

  • Solutions:

    • Optimize Reaction Temperature and Time: After the initial exothermic addition of TFAA, the reaction may require heating to drive the cyclization to completion. Monitor the reaction by TLC or HPLC to determine the optimal temperature and time.

    • Anhydrous Conditions: TFAA reacts violently with water.[5] Ensure all reactants, solvents, and equipment are rigorously dried to prevent the hydrolysis of TFAA, which would reduce its effectiveness and introduce trifluoroacetic acid as a byproduct.

    • Choice of Base: The addition of a non-nucleophilic base, such as pyridine, can sometimes facilitate the cyclization by neutralizing the trifluoroacetic acid formed during the reaction. However, this can also lead to the formation of colored byproducts.[6] Careful optimization is required.

Q5: Quenching the reaction mixture containing excess TFAA is hazardous. What is the safest and most effective quenching procedure for large-scale reactions?

A5: Quenching excess TFAA requires careful planning to manage the exothermic and corrosive nature of the reaction.[7]

  • Causality: TFAA reacts violently with water and other protic solvents, generating significant heat and corrosive trifluoroacetic acid.[5]

  • Solutions:

    • Slow Addition to a Quenching Solution: The reaction mixture should be added slowly to a well-stirred, cooled (0-10 °C) solution of a weak base, such as saturated sodium bicarbonate or sodium carbonate solution. Never add the quenching solution directly to the reaction mixture.

    • Adequate Ventilation: Perform the quench in a well-ventilated fume hood to handle any fumes of trifluoroacetic acid that may be generated.

    • pH Monitoring: Monitor the pH of the quenching solution to ensure it remains basic throughout the addition.

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the cyclization reaction with TFAA?

A1: The choice of solvent is critical for the success of the cyclization. A high-boiling, aprotic solvent that can dissolve the starting material and is inert to TFAA is ideal. Options include:

  • Sulfolane: Offers excellent thermal stability and solvating power.

  • High-boiling chlorinated solvents (e.g., 1,2-dichlorobenzene): Can be effective but require careful handling due to their environmental and health profiles.

  • Pyridine: Can act as both a solvent and a base, but may lead to darker reaction mixtures and purification challenges.[6]

It is crucial to perform small-scale trials to determine the optimal solvent for your specific conditions.

Q2: How can I effectively purify the final product, this compound, on a large scale?

A2: The purification strategy will depend on the nature of the impurities. A combination of techniques is often necessary.

  • Crystallization: If the product is a solid, crystallization is the most effective method for large-scale purification. Experiment with different solvent systems (e.g., ethanol, isopropanol, ethyl acetate/heptane) to find conditions that provide good recovery and purity.

  • Column Chromatography: For removing closely related impurities, column chromatography may be necessary.[8] Given the polar nature of the heterocyclic product, normal-phase silica gel chromatography with a gradient of a non-polar solvent (e.g., heptane or toluene) and a more polar solvent (e.g., ethyl acetate or acetone) is a common starting point. For highly polar impurities, reversed-phase chromatography might be a better option.[9]

  • Acid-Base Extraction: The oxazole nitrogen is weakly basic, which can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acid to remove basic impurities. The product can then be recovered from the organic layer.

Q3: What are the key safety precautions to consider when working with trifluoroacetic anhydride (TFAA)?

A3: Trifluoroacetic anhydride is a highly corrosive and moisture-sensitive reagent that requires strict safety protocols.[10][11][12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, a face shield, and a lab coat.

  • Ventilation: Work in a well-ventilated chemical fume hood at all times.

  • Handling: Use glass or PTFE-lined equipment. Avoid contact with metals. Add TFAA to the reaction mixture slowly and in a controlled manner.

  • Storage: Store TFAA in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from water and incompatible materials.[11]

  • Spill and Waste Disposal: Have appropriate spill cleanup materials (e.g., vermiculite or sand) readily available.[10] Dispose of TFAA waste according to local regulations for hazardous materials.

IV. Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-bromopyridin-3-ol
  • To a stirred suspension of 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one (1.0 eq) in water is added a 2N solution of sodium hydroxide (2.5 eq).

  • The mixture is heated to reflux and stirred until the reaction is complete as monitored by TLC or HPLC (typically 4-6 hours).

  • The reaction mixture is cooled to room temperature.

  • The pH of the solution is carefully adjusted to 6-7 with concentrated hydrochloric acid with external cooling.

  • The resulting precipitate is stirred for 1 hour at room temperature to allow for crystal growth.

  • The solid is collected by filtration, washed with cold water, and dried under vacuum to afford 2-amino-5-bromopyridin-3-ol as a solid.

Protocol 2: Synthesis of this compound
  • To a stirred solution of 2-amino-5-bromopyridin-3-ol (1.0 eq) in a suitable anhydrous solvent (e.g., sulfolane) under an inert atmosphere, cool the mixture to 0-5 °C.

  • Trifluoroacetic anhydride (1.5 - 2.0 eq) is added dropwise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, the reaction mixture is slowly warmed to a higher temperature (e.g., 80-100 °C) and stirred until the reaction is complete as monitored by TLC or HPLC.

  • The reaction mixture is cooled to room temperature and then slowly added to a cooled, stirred solution of saturated sodium bicarbonate.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by crystallization or column chromatography to yield this compound.

V. Data Summary

ParameterStep 1: HydrolysisStep 2: Cyclization
Key Reagents 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one, NaOH2-Amino-5-bromopyridin-3-ol, TFAA
Typical Solvents Water, THF (co-solvent)Sulfolane, Pyridine
Temperature Reflux0 °C to 100 °C
Typical Yield >90%60-80% (unoptimized)
Key Challenges Incomplete reaction, difficult filtrationExotherm control, byproduct formation, purification

VI. Visualized Workflows

Troubleshooting_Cyclization cluster_0 Problem: Low Yield / Multiple Byproducts cluster_1 Solutions A Low Yield / Byproducts B Incomplete Cyclization A->B C Decomposition A->C D Side Reactions A->D Sol1 Optimize Temperature & Time B->Sol1 Sol2 Ensure Anhydrous Conditions B->Sol2 Sol3 Control Exotherm C->Sol3 Sol4 Optimize Base (if used) D->Sol4

Caption: Troubleshooting workflow for low yield in the cyclization step.

VII. References

  • Santa Cruz Biotechnology. Trifluoroacetic anhydride Safety Data Sheet. --INVALID-LINK--

  • Synquest Labs. Trifluoroacetic anhydride Safety Data Sheet. --INVALID-LINK--

  • Fisher Scientific. Trifluoroacetic anhydride Safety Data Sheet. --INVALID-LINK--

  • Schäfer, G., Ahmetovic, M., & Abele, S. (2019). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N‐Fused Heterocycles for Drug Discovery and. Organic Process Research & Development, 23(6), 1034-1043.

  • Twilton, J., Le, C., Knowles, P., Frenette, M., & MacMillan, D. W. (2017). Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale. Angewandte Chemie International Edition, 56(39), 11853-11857.

  • Pulici, M., Quartieri, F., & Felder, E. R. (2005). Trifluoroacetic anhydride-mediated solid-phase version of the Robinson-Gabriel synthesis of oxazoles. Organic letters, 7(10), 1873-1876.

  • Wikipedia. Robinson–Gabriel synthesis. --INVALID-LINK--

  • Pulici, M., Quartieri, F., & Felder, E. R. (2005). Trifluoroacetic anhydride-mediated solid-phase version of the Robinson-Gabriel synthesis of oxazoles. SciSpace.

  • Loba Chemie. TRIFLUOROACETIC ANHYDRIDE FOR SEQUENTIAL ANALYSIS MSDS. --INVALID-LINK--

  • Thermo Fisher Scientific. Trifluoroacetic anhydride - SAFETY DATA SHEET. --INVALID-LINK--

  • K-GROUP. Quenching Reactive Substances. --INVALID-LINK--

  • BenchChem. Strategies for purifying polar heterocyclic compounds via chromatography. --INVALID-LINK--

  • Schäfer, G., Ahmetovic, M., & Abele, S. (2017). Scalable Synthesis of Trifluoromethylated Imidazo-Fused N-Heterocycles Using TFAA and Trifluoroacetamide as CF3-Reagents. Organic Letters, 19(23), 6578-6581.

  • ChemicalBook. Trifluoroacetic anhydride- an important organic reagent. --INVALID-LINK--

  • Common Organic Chemistry. Trifluoroacetic Anhydride (TFAA). --INVALID-LINK--

  • Reddy, T. S., Kumar, A., & Reddy, V. P. (2017). Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino (thio) phenols with CF3CN. Organic & Biomolecular Chemistry, 15(46), 9889-9896.

  • Organic Syntheses. Cu-catalyzed Allylic Perfluoroalkylation of Alkenes Using Perfluoro Acid Anhydrides: Preparation of. --INVALID-LINK--

  • Waters Corporation. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. --INVALID-LINK--

  • Shuster, L., Kaplan, N. O., & Stolzenbach, F. E. (1955). The reaction of pyridine nucleotides with trifluoroacetic acid anhydride. Journal of Biological Chemistry, 215(1), 195-209.

  • Wang, X., et al. (2022). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 27(19), 6523.

  • LibreTexts Chemistry. 4.7: Reaction Work-Ups. --INVALID-LINK--

  • World Journal of Pharmaceutical Research. A simple and efficient one pot synthesis, characterization and antimicrobial evaluation of some novel benzoxazole derivatives. --INVALID-LINK--

  • Wikipedia. Boekelheide reaction. --INVALID-LINK--

  • Wikipedia. Gabriel synthesis. --INVALID-LINK--

  • Reddit. Purification of strong polar and basic compounds. --INVALID-LINK--

  • Wang, F., et al. (2018). Trifluoromethylations of (Hetero)arenes and Polarized Alkenes Using Trifluoroacetic Anhydride under Photoredox Catalysis. Angewandte Chemie International Edition, 57(32), 10359-10363.

  • Sigma-Aldrich. Trifluoroacetic anhydride. --INVALID-LINK--

  • Google Patents. US8178666B2 - 2-aminobenzoxazole process. --INVALID-LINK--

  • Columbia University. Column chromatography. --INVALID-LINK--

  • Organic Syntheses. Working with Hazardous Chemicals. --INVALID-LINK--

  • Google Patents. WO2017060787A1 - Process for preparation of aminopyrazole. --INVALID-LINK--

  • Clarke, D. W., & Clarke, D. W. (1988). Temperature Control of Exothermic Batch Processes. IFAC Proceedings Volumes, 21(3), 29-34.

  • University of California, Irvine. Purification of Organic Compounds by Flash Column Chromatography. --INVALID-LINK--

  • Barabé, F., et al. (2013). Trifluoromethylation of Heterocycles in Water at Room Temperature. Angewandte Chemie International Edition, 52(52), 14041-14044.

  • Wilger, D. J., et al. (2015). A scalable and operationally simple radical trifluoromethylation. Nature communications, 6(1), 8400.

  • Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., ... & Baran, P. S. (2011). Innate C–H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415.

  • Google Patents. US4595541A - Process for the preparation of trifluoroacetic anhydride. --INVALID-LINK--

  • ResearchGate. Compounds formed by reaction of phenols 1–5, 8 and 11 with TFA‐d. --INVALID-LINK--

  • Zhao, C., et al. (2022). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. Polymers, 14(3), 441.

  • Shinskey, F. G. (1999). Exothermic reactors: The stable, the unstable, the uncontrollable. Control Engineering, 46(2), 53-56.

  • Fauske & Associates. How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. --INVALID-LINK--

References

Technical Support Center: Analytical Methods for 6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the analytical detection of impurities in 6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine. The methodologies and troubleshooting advice presented herein are grounded in established analytical principles for halogenated and trifluoromethyl-containing heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

A1: Impurities can originate from the synthetic route or degradation. Based on common synthetic pathways for oxazolopyridines, potential process-related impurities include:

  • Starting Materials: Unreacted precursors such as 2-amino-6-bromo-3-hydroxypyridine or related compounds used in the cyclization step.

  • Intermediates: Incompletely cyclized intermediates.

  • By-products: Isomeric products, over-brominated species, or compounds resulting from side reactions.

  • Reagents and Solvents: Residual reagents and solvents used in the synthesis and purification steps.

Degradation impurities may arise from hydrolysis, oxidation, or photolysis. Forced degradation studies are essential to identify these potential degradants.[1]

Q2: Which analytical technique is most suitable for routine purity analysis of this compound?

A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and robust method for routine purity analysis and assay of non-volatile, polar organic compounds like this one. It allows for the separation of the main component from both process-related and degradation impurities.

Q3: Why is ¹⁹F NMR particularly useful for analyzing this compound?

A3: The presence of a trifluoromethyl (-CF₃) group makes ¹⁹F NMR an exceptionally powerful tool. It offers high sensitivity and a wide chemical shift range, which minimizes the likelihood of signal overlap, a common issue in ¹H NMR.[2][3][4][5] This specificity allows for the unambiguous detection and quantification of fluorine-containing impurities, even at low levels.

Q4: Can Gas Chromatography (GC) be used for impurity analysis of this compound?

A4: GC coupled with Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and semi-volatile impurities. This could include residual solvents, volatile starting materials, or certain low molecular weight by-products. However, the parent compound, this compound, may have limited volatility, making GC less suitable for its direct analysis without derivatization.

Q5: What is a "stability-indicating method," and why is it important?

A5: A stability-indicating analytical method is one that can accurately and selectively quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. Its development is a regulatory requirement and is crucial for determining the shelf-life and storage conditions of a drug substance.[1] Forced degradation studies are performed to generate these degradation products and validate the method's specificity.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Issue 1: Poor peak shape (tailing or fronting) for the main peak.

  • Underlying Cause & Explanation:

    • Secondary Interactions: Silanol groups on the silica backbone of the C18 column can interact with the basic nitrogen atoms in the pyridine ring, leading to peak tailing.

    • Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, causing peak distortion.

    • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak fronting.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Use a buffer to control the pH of the aqueous portion of the mobile phase. For a basic compound, a low pH (e.g., 2.5-3.5) will ensure it is fully protonated and behaves consistently.

    • Use a Base-Deactivated Column: Employ a modern, end-capped C18 column designed to minimize silanol interactions.

    • Add an Ion-Pairing Agent: In some cases, adding a small amount of an amine modifier like triethylamine (TEA) to the mobile phase can mask active silanol sites.

    • Reduce Sample Concentration: Dilute the sample and reinject to check for column overload.

Issue 2: Inadequate separation of impurities from the main peak.

  • Underlying Cause & Explanation: The chromatographic conditions (mobile phase composition, gradient, column chemistry) may not have sufficient selectivity for the impurities present.

  • Troubleshooting Steps:

    • Modify Mobile Phase Composition:

      • Change the organic modifier (e.g., from acetonitrile to methanol or vice versa). Methanol can offer different selectivity for polar compounds.

      • Adjust the buffer concentration or type.

    • Optimize the Gradient:

      • Decrease the initial percentage of the organic solvent to improve the retention and separation of early-eluting impurities.

      • Make the gradient slope shallower around the elution time of the main peak to increase the resolution of closely eluting impurities.

    • Change Column Chemistry: If a C18 column does not provide adequate separation, consider a phenyl-hexyl or a polar-embedded phase column to exploit different separation mechanisms.

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method Development

This protocol provides a starting point for developing a stability-indicating HPLC method.

  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Gradient Elution Program:

Time (min)% Mobile Phase B
020
2590
3090
3120
3520
  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

  • Forced Degradation:

    • Acid Hydrolysis: Reflux sample in 0.1 M HCl at 80 °C for 4 hours.

    • Base Hydrolysis: Reflux sample in 0.1 M NaOH at 80 °C for 4 hours.

    • Oxidative Degradation: Treat sample with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose solid sample to 105 °C for 24 hours.

    • Photolytic Degradation: Expose sample solution to UV light (254 nm) for 24 hours.

    • Before injection, neutralize the acidic and basic samples and dilute all to the target concentration.

Protocol 2: GC-MS for Volatile Impurity Profiling

This protocol is suitable for identifying residual solvents and other volatile or semi-volatile impurities.

  • GC-MS System:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1 ratio).

    • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 40-500 m/z.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1-5 mg/mL.

Visualization of Workflows

HPLC_Troubleshooting start Start: Poor Peak Shape check_overload Reduce Sample Concentration start->check_overload overload_yes Peak Shape Improves? (Yes) check_overload->overload_yes Test overload_no Peak Shape Improves? (No) check_overload->overload_no Test solution_overload Solution: Reduce Injection Volume or Sample Concentration overload_yes->solution_overload adjust_ph Adjust Mobile Phase pH (e.g., pH 2.5-3.5 with buffer) overload_no->adjust_ph use_bdc Use Base-Deactivated Column adjust_ph->use_bdc solution_secondary_int Solution: Optimized pH and/or Specialized Column Resolves Secondary Interactions use_bdc->solution_secondary_int

Caption: Troubleshooting workflow for poor HPLC peak shape.

Impurity_ID_Workflow start Impurity Detected by HPLC-UV lcms LC-MS Analysis start->lcms get_mw Obtain Molecular Weight of Impurity lcms->get_mw msms Perform MS/MS (Fragmentation) get_mw->msms propose_structure Propose Structure based on MW and Fragmentation msms->propose_structure forced_degradation Compare with Forced Degradation Profile propose_structure->forced_degradation nmr Isolate Impurity for NMR Analysis propose_structure->nmr confirm_structure Confirm Structure with NMR Data nmr->confirm_structure

Caption: General workflow for impurity identification.

Data Summary

Table 1: Potential Impurities and Recommended Analytical Techniques

Potential ImpurityLikely SourcePrimary Analytical TechniqueSecondary Technique
2-Amino-6-bromo-3-hydroxypyridineStarting MaterialRP-HPLC, GC-MSLC-MS
Oxazolo[4,5-b]pyridineIncomplete BrominationRP-HPLC, LC-MS¹H NMR
Di-bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridineOver-brominationRP-HPLC, LC-MSMS
Hydrolyzed Oxazole Ring ProductDegradation (Hydrolysis)RP-HPLC, LC-MSNMR
N-Oxide derivativeDegradation (Oxidation)RP-HPLC, LC-MSMS
Residual Solvents (e.g., DMF, Toluene)ProcessHeadspace GC-MS-

References

Validation & Comparative

A Technical Guide to the Bioactivity of 6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of Oxazolo[4,5-b]pyridines in Medicinal Chemistry

The oxazolo[4,5-b]pyridine scaffold has garnered significant attention in medicinal chemistry as a "privileged structure," capable of interacting with a diverse range of biological targets. This heterocyclic system, a fusion of an oxazole and a pyridine ring, serves as a versatile framework for the development of novel therapeutic agents. The incorporation of a bromine atom at the 6-position and a trifluoromethyl group at the 2-position of this scaffold introduces unique electronic and steric properties that can significantly influence the molecule's pharmacokinetic profile and biological activity. This guide provides a comparative analysis of the bioactivity of 6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine derivatives, drawing upon available experimental data for this class of compounds and its close analogs to inform future drug discovery efforts. While direct comparative studies on a series of derivatives of this specific core are limited in the public domain, this guide synthesizes findings from structurally related compounds to provide valuable insights into their potential as anticancer, antimicrobial, and enzyme inhibitory agents.

Comparative Bioactivity Analysis: Unveiling Therapeutic Potential

The inherent bioactivity of the oxazolo[4,5-b]pyridine core is significantly modulated by the nature and position of its substituents. The 6-bromo and 2-trifluoromethyl moieties are of particular interest due to their known ability to enhance membrane permeability, metabolic stability, and binding affinity to target proteins.

Anticancer Activity: A Primary Focus

Derivatives of the oxazolo[4,5-b]pyridine scaffold have demonstrated promising anticancer properties across various cancer cell lines. The cytotoxic effects are often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival.

A study on a series of oxazolo[4,5-b]pyridine-based triazoles revealed moderate to good anticancer potential against prostate (PC-3, DU-145), lung (A549), and breast (MCF-7) cancer cell lines.[1][2] While not the exact core structure of this guide, these findings suggest that the oxazolo[4,5-b]pyridine moiety is a key pharmacophore for anticancer activity.

Table 1: Comparative Anticancer Activity of Oxazolo[4,5-b]pyridine Derivatives (Analogous Series)

Compound IDModificationsCancer Cell LineIC50 (µM)Reference
18a 4-Fluorophenyl-triazolePC-37.82[1][2]
A5498.12[1][2]
MCF-79.04[1][2]
DU-1458.15[1][2]
18b 4-Chlorophenyl-triazolePC-37.14[1][2]
A5497.86[1][2]
MCF-78.13[1][2]
DU-1457.89[1][2]
18c 4-Bromophenyl-triazolePC-36.42[1][2]
A5497.12[1][2]
MCF-77.84[1][2]
DU-1457.18[1][2]
Etoposide Standard DrugPC-36.24[1][2]
A5496.84[1][2]
MCF-77.21[1][2]
DU-1456.94[1][2]

Note: The data presented is for a series of oxazolo[4,5-b]pyridine-based triazoles, which serve as analogs to illustrate the potential of the core scaffold.

Antimicrobial Activity: A Broad Spectrum of Action

The oxazolo[4,5-b]pyridine nucleus has also been explored for its antimicrobial properties. Studies on related 6-bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridine derivatives have shown significant antibacterial and antifungal activity. This suggests that the 6-bromo-pyridine portion of the molecule is a critical contributor to its antimicrobial effects.

Table 2: Comparative Antimicrobial Activity of 6-Bromo-imidazo[4,5-b]pyridine Derivatives (Analogous Series)

Compound IDSubstituent at C2Bacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
3a PhenylS. aureus12.5C. albicans25
3b 4-ChlorophenylS. aureus6.25C. albicans12.5
3c 4-FluorophenylS. aureus6.25C. albicans12.5
3d 4-BromophenylS. aureus3.125C. albicans6.25
Ciprofloxacin Standard DrugS. aureus1.0--
Ketoconazole Standard Drug--C. albicans1.0

Note: This data is for a series of imidazo[4,5-b]pyridine derivatives, highlighting the potential contribution of the 6-bromo-pyridine moiety to antimicrobial activity.

Mechanistic Insights: Targeting Key Cellular Pathways

The biological activities of this compound derivatives are likely mediated through the modulation of specific cellular signaling pathways. Based on studies of analogous compounds, two potential enzyme targets have been identified: human Dihydroorotate Dehydrogenase (hDHODH) and human Topoisomerase IIα (hTopo IIα).

Inhibition of Human Dihydroorotate Dehydrogenase (hDHODH)

Molecular docking studies on oxazolo[4,5-b]pyridine-based triazoles have suggested that these compounds can efficiently inhibit hDHODH.[1][2] This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis. Its inhibition can thus lead to the arrest of cell proliferation, making it a viable target for anticancer therapies.

hDHODH_Inhibition_Pathway Oxazolo_Pyridine_Derivative 6-Bromo-2-(trifluoromethyl) oxazolo[4,5-b]pyridine Derivative hDHODH Human Dihydroorotate Dehydrogenase (hDHODH) Oxazolo_Pyridine_Derivative->hDHODH Inhibition Pyrimidine_Synthesis De Novo Pyrimidine Synthesis hDHODH->Pyrimidine_Synthesis Catalyzes DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidine_Synthesis->DNA_RNA_Synthesis Cell_Proliferation Cancer Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation

Caption: Proposed mechanism of anticancer activity via hDHODH inhibition.

Inhibition of Human Topoisomerase IIα (hTopo IIα)

Another potential mechanism of action is the inhibition of hTopo IIα. A study on 2-(substitutedphenyl)oxazolo[4,5-b]pyridines identified them as novel inhibitors of this enzyme. hTopo IIα is essential for managing DNA topology during replication and transcription. Its inhibition leads to DNA damage and ultimately apoptosis in cancer cells.

hTopoIIa_Inhibition_Pathway Oxazolo_Pyridine_Derivative 6-Bromo-2-(trifluoromethyl) oxazolo[4,5-b]pyridine Derivative hTopo_IIa Human Topoisomerase IIα (hTopo IIα) Oxazolo_Pyridine_Derivative->hTopo_IIa Inhibition DNA_Replication_Transcription DNA Replication & Transcription hTopo_IIa->DNA_Replication_Transcription Manages DNA Topology DNA_Damage DNA Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Proposed mechanism of anticancer activity via hTopo IIα inhibition.

Experimental Methodologies: A Guide to Bioactivity Assessment

To ensure the reproducibility and validity of bioactivity data, standardized experimental protocols are crucial. The following are representative methodologies for assessing the anticancer and antibacterial activities of novel chemical entities.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a standard drug (e.g., Etoposide) and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the 50% inhibitory concentration (IC50) values from the dose-response curves.

MTT_Assay_Workflow cluster_0 MTT Assay Workflow A 1. Seed Cancer Cells (96-well plate) B 2. Add Test Compounds (Incubate 48h) A->B C 3. Add MTT Reagent (Incubate 4h) B->C D 4. Solubilize Formazan (Add DMSO) C->D E 5. Measure Absorbance (570 nm) D->E F 6. Calculate IC50 Values E->F

Caption: Workflow for the MTT-based cell viability assay.

In Vitro Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol:

  • Bacterial Culture: Prepare a fresh overnight culture of the bacterial strain in a suitable broth medium.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 × 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

MIC_Determination_Workflow cluster_1 MIC Determination Workflow A 1. Prepare Serial Dilutions of Test Compounds B 2. Inoculate with Bacterial Suspension A->B C 3. Incubate at 37°C (18-24h) B->C D 4. Observe for Visible Growth C->D E 5. Determine MIC D->E

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While comprehensive structure-activity relationship studies on a series of derivatives of this specific core are not yet widely available, the existing data on analogous compounds strongly suggest potential for significant anticancer and antimicrobial activities. The proposed mechanisms of action, including the inhibition of hDHODH and hTopo IIα, provide a rational basis for further investigation and optimization.

Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives with diverse substitutions at other positions of the heterocyclic core. This will enable the establishment of a clear structure-activity relationship and the identification of lead compounds with improved potency and selectivity. In-depth mechanistic studies will also be crucial to validate the proposed targets and elucidate the precise molecular interactions responsible for the observed bioactivities. The insights gained from such studies will be invaluable for guiding the design of next-generation oxazolo[4,5-b]pyridine-based drugs.

References

A Comparative Analysis of the Reactivity of 6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine and Other Bromo-heterocycles in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

This guide provides a comprehensive comparison of the chemical reactivity of 6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine with other common bromo-heterocyclic compounds. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the theoretical underpinnings of reactivity and offers practical, experimentally-grounded insights into its performance in cornerstone C-C and C-N bond-forming reactions.

Introduction: The Strategic Role of Bromo-heterocycles in Modern Synthesis

Heterocyclic compounds are foundational scaffolds in pharmaceuticals, agrochemicals, and materials science. The functionalization of these cores, often through the strategic installation and subsequent reaction of a halogen atom, is a critical step in the synthesis of novel molecular entities. Among the halogens, bromine represents an optimal balance of reactivity and stability, making bromo-heterocycles indispensable building blocks. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, have become the gold standard for their derivatization.[1][2]

The subject of this guide, This compound , is a highly functionalized heterocycle. Its unique electronic architecture—combining a pyridine ring, a fused oxazole, and a potent trifluoromethyl group—suggests a distinct reactivity profile. This guide aims to dissect this profile, comparing it objectively with more common bromo-heterocycles like bromopyridines, bromothiazoles, and bromooxazoles to inform substrate selection and reaction optimization.

Theoretical Framework: Key Determinants of Reactivity

The efficiency of a bromo-heterocycle in a cross-coupling reaction is not arbitrary; it is governed by a confluence of electronic, steric, and energetic factors. Understanding these principles is paramount to predicting reaction outcomes and troubleshooting suboptimal results.

Carbon-Bromine Bond Dissociation Energy (BDE)

The oxidative addition of the aryl bromide to the Pd(0) catalyst is frequently the rate-determining step in the catalytic cycle.[3][4] The energy required to cleave the C-Br bond, or its Bond Dissociation Energy (BDE), is therefore a primary indicator of reactivity. A lower BDE generally correlates with a faster reaction.[5] The C-Br bond is inherently weaker and thus more reactive than the corresponding C-Cl bond, while being more stable and cost-effective than the C-I bond.[5][6]

  • Comparative BDEs: The average BDE for a C-Br bond is in the range of 276-290 kJ/mol, significantly lower than the ~340 kJ/mol for a C-Cl bond.[5] Theoretical studies on halo-heterocycles confirm that C-Br BDEs are consistently lower than C-Cl BDEs across various ring systems.[7]

Electronic Effects

The electron density at the carbon atom bearing the bromine is profoundly influenced by the substituents on the heterocyclic ring.

  • Electron-Withdrawing Groups (EWGs): The trifluoromethyl (-CF3) group on the target molecule is a powerful EWG. This, combined with the inherent electron-deficient nature of the pyridine and oxazole rings, significantly lowers the electron density at the C-Br bond. This polarization makes the carbon more electrophilic and susceptible to oxidative addition by the electron-rich Pd(0) catalyst.

  • Heteroatom Effects: The nitrogen atom in a pyridine ring can act as a Lewis base, coordinating to the palladium catalyst. This coordination can sometimes inhibit catalytic activity, a known challenge with 2-bromopyridine substrates.[8] However, in the oxazolo[4,5-b]pyridine system, the fusion of the oxazole ring and the presence of the -CF3 group modulate the basicity and accessibility of the pyridine nitrogen, potentially mitigating this inhibitory effect.

dot```dot graph Factors_Influencing_Reactivity { layout=neato; node [shape=box, style="filled", fontname="Arial"]; edge [fontname="Arial", fontsize=10];

// Center Node center [label="Reactivity of\nBromo-heterocycle", pos="0,0!", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Factors BDE [label="C-Br Bond\nDissociation Energy", pos="-2.5,1.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Electronics [label="Electronic Effects\n(EWG/EDG)", pos="2.5,1.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibition [label="Catalyst Inhibition\n(e.g., N-coordination)", pos="0,-2.5!", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges center -- BDE [label="Weaker bond = faster\noxidative addition"]; center -- Electronics [label="EWGs increase\nelectrophilicity"]; center -- Inhibition [label="Can reduce\ncatalyst efficacy"]; }

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination

This reaction is a powerful tool for constructing C-N bonds, enabling the synthesis of aryl amines from aryl halides. I[9]t is of immense importance in medicinal chemistry, where the aryl amine moiety is a common pharmacophore.

Reactivity Analysis:

  • This compound: The activated C-Br bond makes this an excellent candidate for Buchwald-Hartwig amination. High yields are expected, even with less nucleophilic amines, likely under milder conditions than those required for less activated heterocyles.

  • Bromopyridines: This reaction is well-established for bromopyridines. However, the choice of ligand is critical to overcome potential catalyst inhibition and achieve high efficiency. S[10]terically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) are often the catalysts of choice. *[8] Other Bromo-heterocycles: The reaction is broadly applicable. For example, the sequential and selective amination of substrates like 6-bromo-2-chloroquinoline has been demonstrated, highlighting the fine control possible with this chemistry.

[11]Table 2: Comparative Data for Buchwald-Hartwig Amination

Bromo-heterocycleAmineCatalyst / LigandBaseSolventTemp. (°C)Yield (%)Reference
BromobenzeneCarbazole[Pd(allyl)Cl]₂ / TrixiePhost-BuOLiToluene110High[12]
2-BromopyridineVolatile AminesPd(OAc)₂ / dpppt-BuONaToluene8055-98[10]
6-Bromo-2-chloroquinolineCyclic AminesPd₂(dba)₃ / XPhost-BuONaToluene100Good[11]
Predicted: 6-Bromo-2-(CF₃)oxazolo[4,5-b]pyridinePrimary/Secondary AminePd₂(dba)₃ / XPhosK₃PO₄t-BuOH80-100>90-

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), ligand (e.g., XPhos, 2-4 mol%), and base (e.g., NaOt-Bu, 1.4 equiv) to an oven-dried vial.

  • Reagent Addition: Add the bromo-heterocycle (1.0 equiv), the amine (1.2 equiv), and the anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the vial and heat to the desired temperature (e.g., 80-110 °C) with vigorous stirring for 12-24 hours.

  • Monitoring & Work-up: After cooling, monitor completion by LC-MS. Dilute the mixture with ethyl acetate, filter through a pad of celite, and rinse with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the residue via flash column chromatography to isolate the desired aryl amine product.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to valuable alkynyl-aryl scaffolds.

Reactivity Analysis:

  • This compound: This substrate is expected to be highly efficient in Sonogashira couplings. The electron-deficient ring system readily undergoes oxidative addition. Site-selective Sonogashira reactions on dibromo-arenes bearing a -CF3 group have shown that the bromine para to the -CF3 group is more reactive, which is analogous to the 6-position in our target molecule. *[13] Bromopyridines: Sonogashira couplings of bromopyridines can be sluggish. L[14]ow conversion of the starting material is a common issue, sometimes necessitating higher temperatures or specific catalyst systems to achieve good yields. *[14][15] Bromothiazoles/Bromooxazoles: These heterocycles are generally competent coupling partners in Sonogashira reactions, reacting under standard Pd/Cu-catalyzed or copper-free conditions.

[16]Table 3: Comparative Data for Sonogashira Coupling

Bromo-heterocycleAlkyneCatalyst System (Pd/Cu)BaseSolventTemp. (°C)Yield (%)Reference
6-Bromo-3-fluoro-2-cyanopyridineVarious terminal alkynesPd(PPh₃)₂Cl₂ / CuIEt₃NTHF6060-91[14]
4-Bromo-anisolePhenylacetylenePdCl₂(PPh₃)₂ DVB / CuIEt₃NToluene90Moderate[17]
4-Bromo-1H-indolePhenylacetylene[DTBNpP]Pd(crotyl)Cl (Cu-free)TMPACNRT87[16]
Predicted: 6-Bromo-2-(CF₃)oxazolo[4,5-b]pyridineVarious terminal alkynesPd(PPh₃)₂Cl₂ / CuIEt₃NDMF60-80>85-

Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: To a Schlenk flask, add the bromo-heterocycle (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (CuI, 1 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF), followed by a base (e.g., triethylamine or diisopropylamine, 2.0 equiv) and the terminal alkyne (1.1 equiv).

  • Reaction: Stir the mixture at the specified temperature (can range from room temperature to 80 °C) until the starting material is consumed (monitor by TLC/LC-MS).

  • Work-up: Upon completion, filter the reaction mixture through celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate.

  • Purification: Dissolve the residue in a solvent like dichloromethane, wash with aqueous NH₄Cl solution and brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography.

dot

Caption: A standard experimental workflow for cross-coupling reactions.

Conclusion and Scientific Outlook

Based on fundamental chemical principles and comparative data from analogous systems, This compound is positioned as a highly reactive and versatile substrate for palladium-catalyzed cross-coupling reactions.

  • Key Strengths: The potent electron-withdrawing nature of the trifluoromethyl group, augmented by the fused oxazolo-pyridine core, strongly activates the C-Br bond towards oxidative addition. This is expected to translate into faster reaction rates, higher yields, and the ability to use milder conditions compared to less activated bromo-heterocycles like simple bromopyridines.

  • Potential Challenges: While significant catalyst inhibition from the pyridine nitrogen is not anticipated, careful selection of ligands remains good practice, especially in challenging transformations. The synthesis of the starting material itself may be more complex than that of simpler bromo-heterocyles, which is a practical consideration in process development.

References

A Comparative Guide to In Vitro Profiling of Novel Compounds from 6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Oxazolo[4,5-b]pyridine Scaffold

For researchers, scientists, and professionals in drug development, the identification of novel chemical scaffolds with therapeutic promise is a critical starting point. The 6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine core represents one such scaffold of significant interest. The fusion of an oxazole and a pyridine ring, combined with the electronic properties of a trifluoromethyl group and the synthetic handle of a bromine atom, offers a unique chemical space for the generation of diverse compound libraries.

Published research has indicated that derivatives of the structurally related oxazolo[4,5-b]pyridine scaffold exhibit potential as antitumor agents by targeting human DNA topoisomerase IIα (hTopo IIα), a key enzyme in DNA replication and a validated target for cancer chemotherapy. This guide provides a comprehensive framework for the in vitro evaluation of novel compounds synthesized from the this compound backbone.

Our approach is twofold: firstly, to characterize the on-target activity against the putative target, hTopo IIα, and secondly, to build a broader pharmacological profile by assessing cytotoxicity and screening for off-target effects against major drug target classes. This comparative guide will provide detailed, field-proven protocols and supporting data to enable a robust and objective assessment of your synthesized compounds.

Strategic Assay Selection: From Primary Target to Off-Target Profiling

A rational and efficient in vitro testing cascade is paramount in early-stage drug discovery. The selection of assays described herein is designed to provide a comprehensive understanding of a compound's biological activity, from its intended therapeutic effect to its potential liabilities.

Figure 1: Rationale for the strategic selection of in vitro assays.

I. Primary Target Engagement: Topoisomerase IIα Inhibition

Given the evidence for oxazolo[4,5-b]pyridine derivatives as topoisomerase IIα inhibitors, the primary focus of our in vitro evaluation is to quantify the inhibitory activity of newly synthesized compounds against this enzyme. The DNA decatenation assay is a gold-standard method for this purpose.

Topoisomerase IIα Decatenation Assay

This assay measures the ability of Topo IIα to resolve catenated (interlocked) DNA networks into individual minicircles. Inhibitors of the enzyme will prevent this process, leaving the DNA in its catenated form.

Experimental Protocol:

  • Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction mix containing 10x Topo II assay buffer, ATP, and kinetoplast DNA (kDNA) as the substrate.

  • Compound Addition: Add the test compound (from a dilution series) or a vehicle control (e.g., DMSO) to the reaction mix.

  • Enzyme Initiation: Add human Topoisomerase IIα enzyme to each tube to initiate the reaction. The amount of enzyme should be optimized to achieve complete decatenation in the control reaction.

  • Incubation: Incubate the reactions at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution containing a proteinase K to digest the enzyme.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run at a constant voltage.

  • Visualization: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel.

Comparative Data:

The performance of a hypothetical test compound, OX-CF3-001 , is compared with the well-established Topo IIα inhibitor, Etoposide .

CompoundIC₅₀ (µM) for Topo IIα Decatenation
OX-CF3-001 5.2
Etoposide 2.5
Inactive Analog > 100

IC₅₀ values are determined by quantifying the disappearance of the decatenated DNA band at varying compound concentrations.

II. Assessment of General Cytotoxicity

It is crucial to distinguish between targeted anti-proliferative effects and general cytotoxicity. We employ two distinct and complementary assays to assess cell viability and membrane integrity.

A. MTT Assay for Metabolic Activity

The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells, providing an indication of cell viability.[1][2]

Experimental Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

B. LDH Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from the cytosol of damaged cells into the culture medium.[3][4][5][6]

Experimental Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant.

  • LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH reaction mixture.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Stop Reaction and Read Absorbance: Add a stop solution and measure the absorbance at 490 nm.

Comparative Cytotoxicity Data:

CompoundCell LineMTT IC₅₀ (µM)LDH EC₅₀ (µM)
OX-CF3-001 HeLa12.525.8
Etoposide HeLa8.915.3
Staurosporine HeLa0.050.12
Inactive Analog HeLa> 100> 100

A significant difference between the Topo IIα inhibition IC₅₀ and the cytotoxicity IC₅₀ may suggest a targeted anti-proliferative effect rather than general toxicity.

III. Broad Off-Target Profiling

To assess the selectivity of the synthesized compounds and identify potential off-target liabilities, it is essential to screen them against a panel of representative targets from major drug classes.

Figure 2: Workflow for broad off-target profiling assays.

A. Kinase Inhibitor Profiling

Protein kinases are a large family of enzymes and common off-targets for small molecules. A representative kinase panel screen is crucial for assessing selectivity.

Experimental Protocol (Representative):

A commercially available kinase profiling service is often employed. A simplified, representative protocol for a single kinase is provided.

  • Reaction Setup: In a 384-well plate, add the test compound or the broad-spectrum kinase inhibitor Staurosporine .[7][8][9]

  • Enzyme and Substrate Addition: Add the specific kinase and its corresponding substrate.

  • Initiation: Initiate the reaction by adding ATP.

  • Incubation: Incubate at room temperature for a specified time.

  • Detection: Add a detection reagent that measures the amount of phosphorylated substrate or remaining ATP (e.g., via luminescence).

Comparative Kinase Inhibition Data (% Inhibition at 10 µM):

CompoundPKAPKCαEGFRCDK2/CycA
OX-CF3-001 8%12%5%15%
Staurosporine 95%98%92%96%

Low percentage inhibition across a panel of diverse kinases suggests good selectivity for the test compound.

B. GPCR Antagonist Profiling

G-protein coupled receptors (GPCRs) are the largest family of membrane receptors and are frequent targets for drugs. Screening against a panel of representative GPCRs is important.

Experimental Protocol (Representative - cAMP Assay):

  • Cell Plating: Plate cells stably expressing the GPCR of interest in a 96-well plate.

  • Compound Incubation: Add the test compound or a known antagonist for the specific GPCR.

  • Agonist Stimulation: Add a known agonist for the GPCR to stimulate second messenger production (e.g., cAMP).

  • Lysis and Detection: Lyse the cells and use a detection kit (e.g., HTRF or ELISA) to quantify the levels of cAMP.

Comparative GPCR Antagonist Data (% Inhibition of Agonist Response at 10 µM):

Compoundβ₂-Adrenergic RDopamine D₂ RMuscarinic M₁ R
OX-CF3-001 3%7%5%
Propranolol 99% (β₂AR)N/AN/A
Haloperidol N/A98% (D₂R)N/A
Atropine N/AN/A97% (M₁R)

N/A: Not applicable or not tested as a primary antagonist for that receptor.

C. Ion Channel Blocker Profiling

Ion channels are critical for cellular signaling, and unintended blockade can lead to toxicity (e.g., cardiotoxicity).

Experimental Protocol (Representative - Fluorescent Membrane Potential Assay):

  • Cell Loading: Load cells expressing the ion channel of interest with a membrane potential-sensitive fluorescent dye.

  • Compound Addition: Add the test compound or a known ion channel blocker.

  • Channel Activation: Add a stimulus to open the ion channels (e.g., high potassium solution for voltage-gated channels).

  • Fluorescence Measurement: Measure the change in fluorescence using a plate reader, which corresponds to changes in membrane potential due to ion flux.

Comparative Ion Channel Blocker Data (% Inhibition of Ion Flux at 10 µM):

CompoundhERG (K⁺ Channel)Naᵥ1.5 (Na⁺ Channel)Caᵥ1.2 (Ca²⁺ Channel)
OX-CF3-001 6%4%9%
Astemizole 95% (hERG)N/AN/A
Lidocaine N/A92% (Naᵥ1.5)N/A
Verapamil N/AN/A96% (Caᵥ1.2)

Low inhibition of key ion channels, particularly hERG, is a favorable safety indicator.

Expert Synthesis and Field-Proven Insights

The presented in vitro assay cascade provides a robust and logical framework for the initial characterization of novel compounds derived from the this compound scaffold.

  • On-Target Potency: The Topo IIα decatenation assay provides a direct measure of the compound's potency against its intended target. A favorable IC₅₀ in the low micromolar or nanomolar range is a positive indicator.

  • Therapeutic Window: Comparing the on-target potency with the general cytotoxicity data (MTT and LDH assays) gives an early indication of the therapeutic window. A significantly higher IC₅₀ for cytotoxicity compared to the target IC₅₀ suggests that the compound's anti-proliferative effects are likely due to its specific mechanism of action rather than non-specific toxicity.

  • Selectivity Profile: The off-target screening against kinases, GPCRs, and ion channels is crucial for de-risking the compound series. A "clean" profile with minimal activity against these major target classes at concentrations up to 10 µM is highly desirable and indicates a lower likelihood of off-target side effects.

The hypothetical data for OX-CF3-001 presents a promising profile: potent on-target activity, a reasonable therapeutic window, and high selectivity. This would justify further investigation, including more extensive kinase profiling, mechanism of action studies, and ultimately, in vivo efficacy and safety studies.

By systematically applying this multi-assay approach, researchers can make informed decisions about which compounds to advance in the drug discovery pipeline, thereby saving time and resources while increasing the probability of success.

References

A Comparative Guide to the Structural Elucidation of 6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine Derivatives: X-ray Crystallography and Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparison of X-ray crystallography with alternative spectroscopic techniques for the structural elucidation of 6-bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine derivatives. These compounds represent a class of heterocyclic entities with significant potential in medicinal chemistry, owing to their structural motifs that are often found in biologically active molecules.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Importance of Structural Verification

The oxazolo[4,5-b]pyridine scaffold is a key heterocyclic system in the development of novel therapeutic agents. The introduction of a bromine atom and a trifluoromethyl group imparts specific physicochemical properties that can influence a molecule's biological activity, metabolic stability, and bioavailability. Specifically, the trifluoromethyl group is a common feature in many modern pharmaceuticals, enhancing properties such as lipophilicity and metabolic resistance.

Given the nuanced structure-activity relationships (SAR) in drug development, unambiguous confirmation of the molecular structure, including stereochemistry and intermolecular interactions, is a critical step. While various analytical techniques can provide structural information, single-crystal X-ray diffraction remains the gold standard for providing a definitive three-dimensional molecular structure.

This guide will navigate the workflow of X-ray crystallography for this class of compounds, from synthesis and crystallization to data analysis. Furthermore, it will present a comparative analysis with powerful spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to provide a holistic view of the available tools for structural characterization.

I. Synthesis and Crystallization: The Gateway to a Crystal Structure

A. General Synthetic Approach

The synthesis of the oxazolo[4,5-b]pyridine core often involves the cyclization of a 2-amino-3-hydroxypyridine derivative with a suitable reagent to introduce the 2-substituent. For the target compound, this would likely involve a reaction with a trifluoromethyl-containing building block. A plausible synthetic route is outlined below:

Caption: A generalized synthetic workflow for this compound.

B. The Art and Science of Crystallization

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallographic analysis. For small organic molecules like the title derivatives, several techniques can be employed. The choice of solvent and crystallization method is critical and often requires empirical screening.

Common Crystallization Techniques:

TechniqueDescriptionAdvantagesDisadvantages
Slow Evaporation The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and crystal formation.Simple to set up; effective for many compounds.Can lead to the formation of multiple small crystals or oils if evaporation is too rapid.
Vapor Diffusion A solution of the compound is placed in a small, open container inside a larger, sealed container holding a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.Excellent control over the rate of crystallization; can produce high-quality crystals.Requires careful selection of solvent/anti-solvent pairs.
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a miscible solvent in which the compound is less soluble. Crystals form at the interface of the two solvents.Good for sensitive compounds; allows for slow, controlled crystal growth.Can be technically challenging to set up without disturbing the solvent layers.
Cooling A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization.Effective for compounds with a steep solubility curve.Rapid cooling can lead to the formation of powders or small, poorly-formed crystals.

Experimental Protocol: Screening for Crystallization Conditions

  • Solubility Screening: Begin by testing the solubility of a small amount of the purified compound (1-2 mg) in a range of common solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane, water) to identify suitable candidates for crystallization. An ideal solvent will dissolve the compound when heated but show lower solubility at room temperature.

  • Trial Crystallizations: Set up small-scale crystallization trials using the techniques described above. For slow evaporation, dissolve the compound in a good solvent and leave the vial partially covered. For vapor diffusion, use a good solvent for the inner vial and a miscible anti-solvent for the outer reservoir.

  • Optimization: Once initial crystal "hits" are observed, optimize the conditions by varying the solvent system, concentration, temperature, and rate of crystallization to improve crystal size and quality.

II. X-ray Crystallography: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is an analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

A. Experimental Workflow

X-ray_Crystallography_Workflow A Crystal Mounting B Data Collection (X-ray Diffractometer) A->B C Data Reduction and Integration B->C D Structure Solution (e.g., Direct Methods) C->D E Structure Refinement D->E F Structure Validation and Analysis E->F

Caption: The experimental workflow for single-crystal X-ray diffraction analysis.

B. Data Analysis and Interpretation

The output of an X-ray diffraction experiment is a set of crystallographic data that can be used to generate a three-dimensional model of the molecule. Key parameters obtained from this analysis include:

  • Unit Cell Dimensions: The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal lattice.

  • Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.

  • Atomic Coordinates: The precise x, y, and z coordinates of each atom in the molecule.

  • Bond Lengths, Bond Angles, and Torsion Angles: Detailed geometric information about the molecule's conformation.

  • Intermolecular Interactions: Information on hydrogen bonds, halogen bonds, and other non-covalent interactions that dictate the crystal packing.

III. Comparative Analysis: Spectroscopic Alternatives

While X-ray crystallography provides unparalleled detail, it is not always feasible to obtain suitable single crystals. In such cases, or to complement crystallographic data, spectroscopic techniques are invaluable.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For this compound derivatives, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative.

  • ¹H NMR: Provides information about the number and connectivity of hydrogen atoms.

  • ¹³C NMR: Reveals the carbon skeleton of the molecule.

  • ¹⁹F NMR: Is highly sensitive to the local electronic environment of the trifluoromethyl group, making it an excellent probe for studying substituent effects and intermolecular interactions.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between different nuclei, allowing for the complete assignment of the molecular structure.

Comparison with X-ray Crystallography:

FeatureX-ray CrystallographyNMR Spectroscopy
Sample Phase Solid (single crystal)Solution
Information 3D structure, bond lengths/angles, packingConnectivity, stereochemistry, dynamic processes
Resolution AtomicCan be lower for complex molecules
Key Limitation Requires high-quality single crystalsCan be difficult to interpret for very large or complex molecules
B. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

  • Molecular Weight Determination: Confirms the molecular formula of the synthesized compound.

  • Fragmentation Analysis: Can provide clues about the different functional groups present in the molecule.

Comparison with X-ray Crystallography:

FeatureX-ray CrystallographyMass Spectrometry
Sample Amount Micrograms to milligramsNanograms to micrograms
Information Complete 3D structureMolecular weight and formula, fragmentation
Structural Detail HighLow (inferred from fragmentation)
Key Advantage Unambiguous structure determinationHigh sensitivity and speed

IV. A Synergistic Approach for Comprehensive Characterization

The most robust structural characterization is often achieved through a combination of techniques. For this compound derivatives, an ideal workflow would involve:

  • Synthesis and Purification: Confirmed by NMR and MS to ensure the correct compound has been prepared.

  • Crystallization Screening: To obtain single crystals suitable for X-ray diffraction.

  • X-ray Crystallography: To determine the definitive solid-state structure.

  • In-depth NMR Analysis: To confirm the structure in solution and study any dynamic processes.

This multi-faceted approach provides a self-validating system, where the data from each technique corroborates the others, leading to a high degree of confidence in the final structural assignment.

Conclusion

The structural elucidation of novel compounds like this compound derivatives is a cornerstone of chemical and pharmaceutical research. While single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms, a comprehensive understanding is best achieved by integrating this powerful technique with spectroscopic methods such as NMR and mass spectrometry. This guide has provided a framework for approaching the structural characterization of this important class of molecules, from the initial synthetic and crystallization efforts to the comparative analysis of different analytical techniques. By leveraging the strengths of each method, researchers can confidently and accurately determine the structures of their target compounds, paving the way for further discoveries in drug development and materials science.

References

Benchmarking Catalyst Efficiency for the Functionalization of 6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. The presence of the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The bromine atom at the 6-position serves as a versatile handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. The selection of an appropriate catalyst system is paramount to achieving high efficiency, yield, and selectivity in the synthesis of novel derivatives.

This guide provides a comprehensive comparison of the efficacy of various palladium catalysts for the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira coupling reactions of this compound. The insights presented herein are synthesized from established organometallic principles and experimental data from analogous systems, offering a valuable resource for researchers in the field.

Synthesis of Starting Material: this compound

The synthesis of the title compound can be achieved in a two-step sequence starting from 2-amino-3-hydroxypyridine. The initial step involves the cyclization with trifluoroacetic anhydride to form the oxazolo[4,5-b]pyridin-2(3H)-one ring system. Subsequent bromination using N-bromosuccinimide (NBS) selectively installs the bromine atom at the 6-position.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-(Trifluoromethyl)oxazolo[4,5-b]pyridin-2(3H)-one

  • To a stirred solution of 2-amino-3-hydroxypyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add trifluoroacetic anhydride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Upon completion (monitored by TLC or LC-MS), pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the desired product.

Step 2: Synthesis of this compound

  • Dissolve the 2-(Trifluoromethyl)oxazolo[4,5-b]pyridin-2(3H)-one (1.0 eq) in DMF under an inert atmosphere.[2]

  • Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise to the solution.[2]

  • Stir the reaction mixture at room temperature overnight.[2]

  • Add water to the reaction and cool in an ice bath to precipitate the product.[2]

  • Filter the solid, wash thoroughly with water, and dry in a vacuum oven at 70 °C.[2]

Synthesis_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Bromination A 2-Amino-3-hydroxypyridine C 2-(Trifluoromethyl)oxazolo[4,5-b]pyridin-2(3H)-one A->C DMF, 0 °C to RT B Trifluoroacetic Anhydride B->C E This compound C->E DMF, RT D N-Bromosuccinimide (NBS) D->E

Caption: Synthetic workflow for this compound.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[3][4] For an electron-deficient substrate like this compound, the choice of a palladium catalyst with electron-rich and sterically bulky phosphine ligands is crucial to facilitate the rate-limiting oxidative addition step and promote efficient reductive elimination.[5]

Comparative Analysis of Catalyst Systems
Catalyst PrecursorLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O80-100Moderate to Good
PdCl₂(dppf)dppfCs₂CO₃Toluene90-110Good to Excellent
Pd₂(dba)₃XPhosK₃PO₄t-BuOH80-100Excellent
Pd(OAc)₂SPhosK₂CO₃Toluene/H₂O80-100Excellent

Note: Yields are estimates based on reactions with similar electron-deficient bromopyridine substrates.

Experimental Protocol: Suzuki-Miyaura Coupling
  • In a dry Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the ligand, if required.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1).

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-Br(L₂) Pd0->PdII_Aryl Ar-Br Transmetalation Transmetalation PdII_Aryl_R Ar-Pd(II)-R(L₂) PdII_Aryl->PdII_Aryl_R R-B(OH)₂ Base PdII_Aryl_R->Pd0 RedElim Reductive Elimination Product Ar-R PdII_Aryl_R->Product

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

II. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[6] The electron-deficient nature of the this compound substrate makes it a suitable candidate for this transformation. The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands is generally required for high catalytic activity.[6][7]

Comparative Analysis of Catalyst Systems
Catalyst PrecursorLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd₂(dba)₃BINAPNaOtBuToluene80-110Good
Pd(OAc)₂XPhosK₃PO₄Dioxane80-100Excellent
[Pd(allyl)Cl]₂RuPhosK₂CO₃t-BuOH80-100Excellent
PEPPSI-IPr-LiHMDSTHF60-80Good to Excellent

Note: Yields are estimates based on reactions with similar electron-deficient bromopyridine substrates.

Experimental Protocol: Buchwald-Hartwig Amination
  • To a dried Schlenk tube, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., K₃PO₄, 1.4 eq).

  • Add this compound (1.0 eq) and the amine (1.2 eq).

  • Seal the tube, evacuate, and backfill with argon.

  • Add anhydrous, degassed solvent (e.g., dioxane).

  • Stir the mixture at the desired temperature (e.g., 100 °C) for 12-24 hours.

  • After cooling, dilute the reaction with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over Na₂SO₄.

  • Concentrate the solution and purify the residue by column chromatography.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-Br(L₂) Pd0->PdII_Aryl Ar-Br Amine_Coord Amine Coordination & Deprotonation PdII_Amido Ar-Pd(II)-NR₂'(L₂) PdII_Aryl->PdII_Amido HNR₂' Base PdII_Amido->Pd0 RedElim Reductive Elimination Product Ar-NR₂' PdII_Amido->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

III. Heck Coupling: Olefin Functionalization

The Heck reaction provides a means to form carbon-carbon bonds between aryl halides and alkenes.[8] For electron-deficient aryl bromides, the reaction generally proceeds well. The choice of base and solvent can significantly influence the reaction's outcome and efficiency.

Comparative Analysis of Catalyst Systems
Catalyst PrecursorLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd(OAc)₂PPh₃Et₃NDMF100-120Good
PdCl₂(PPh₃)₂-K₂CO₃NMP120-140Good to Excellent
Herrmann's Catalyst-NaOAcDMAc100-130Excellent
Pd/C-K₃PO₄Acetonitrile80-100Moderate to Good

Note: Yields are estimates based on reactions with similar electron-deficient bromopyridine substrates.

Experimental Protocol: Heck Coupling
  • In a pressure vessel, combine this compound (1.0 eq), the alkene (1.5 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the base (e.g., Et₃N, 2.0 eq).

  • Add a suitable solvent (e.g., DMF).

  • Seal the vessel and heat the reaction mixture to 110 °C for 12-24 hours.

  • Cool the reaction to room temperature and filter off any solids.

  • Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify the product by column chromatography.

Heck_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-Br(L₂) Pd0->PdII_Aryl Ar-Br Alkene_Ins Alkene Insertion PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)-Br(L₂) PdII_Aryl->PdII_Alkyl R-CH=CH₂ Beta_Hyd_Elim β-Hydride Elimination Product Ar-CH=CH-R PdII_Alkyl->Product HPdBr H-Pd(II)-Br(L₂) PdII_Alkyl->HPdBr Base_Regen Base Regeneration HPdBr->Pd0 Base

Caption: Catalytic cycle of the Heck reaction.

IV. Sonogashira Coupling: Introduction of Alkynes

The Sonogashira coupling is a highly effective method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9] This reaction is typically co-catalyzed by palladium and copper salts. Copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts.[9]

Comparative Analysis of Catalyst Systems
Catalyst PrecursorCo-catalystLigandBaseSolventTemperature (°C)Typical Yield (%)
PdCl₂(PPh₃)₂CuIPPh₃Et₃NTHFRT to 60Good
Pd(PPh₃)₄CuI-i-Pr₂NHDMFRT to 80Good to Excellent
Pd(OAc)₂-SPhosCs₂CO₃Dioxane60-100Excellent (Cu-free)
[Pd(allyl)Cl]₂CuIXantphosDBUToluene80-110Excellent

Note: Yields are estimates based on reactions with similar electron-deficient bromopyridine substrates.

Experimental Protocol: Sonogashira Coupling
  • To a Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper co-catalyst (e.g., CuI, 4 mol%).

  • Evacuate and backfill the flask with argon.

  • Add a degassed solvent mixture of THF and a suitable amine base (e.g., Et₃N, 2:1).

  • Add the terminal alkyne (1.2 eq) dropwise to the stirred solution.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until completion (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent, wash with aqueous ammonia solution to remove copper salts, followed by water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-Br(L₂) Pd0->PdII_Aryl Ar-Br Transmetalation_Pd Transmetalation PdII_Aryl_Alkynyl Ar-Pd(II)-C≡CR(L₂) PdII_Aryl->PdII_Aryl_Alkynyl Cu-C≡CR PdII_Aryl_Alkynyl->Pd0 RedElim Reductive Elimination Product Ar-C≡CR PdII_Aryl_Alkynyl->Product CuBr CuBr Alkyne_Coord Alkyne Coordination & Deprotonation Cu_Alkynyl Cu-C≡CR CuBr->Cu_Alkynyl H-C≡CR Base Cu_Alkynyl->CuBr from Pd cycle

Caption: Catalytic cycles of the Sonogashira reaction.

Conclusion and Recommendations

The efficient functionalization of this compound via palladium-catalyzed cross-coupling reactions is highly dependent on the judicious selection of the catalyst system.

  • For Suzuki-Miyaura couplings , catalyst systems employing bulky, electron-rich biarylphosphine ligands such as XPhos or SPhos with palladium precursors like Pd₂(dba)₃ or Pd(OAc)₂ are recommended for achieving high yields and broad substrate scope.

  • In Buchwald-Hartwig aminations , similar catalyst systems based on ligands like XPhos or RuPhos are highly effective. For challenging couplings, pre-catalysts such as PEPPSI-IPr can offer enhanced reactivity.

  • For Heck couplings , palladacycle catalysts like Herrmann's catalyst often provide excellent activity and stability. Traditional systems like Pd(OAc)₂ with PPh₃ remain a viable and cost-effective option.

  • In Sonogashira couplings , the classic PdCl₂(PPh₃)₂/CuI system is reliable. For improved yields and to avoid homocoupling, copper-free conditions with ligands like SPhos are a superior choice.

Researchers and drug development professionals should consider the specific coupling partners and desired reaction conditions when selecting a catalyst. The protocols and comparative data provided in this guide serve as a strong foundation for methods development and the efficient synthesis of novel 6-substituted-2-(trifluoromethyl)oxazolo[4,5-b]pyridine derivatives.

References

A Researcher's Guide to the Structure-Activity Relationship of 6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the oxazolo[4,5-b]pyridine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific subclass: 6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine analogs. Our focus will be on elucidating how structural modifications to this core influence its therapeutic potential, with a particular emphasis on anticancer applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold.

The Oxazolo[4,5-b]pyridine Core: A Versatile Pharmacophore

The oxazolo[4,5-b]pyridine nucleus is a fused heterocyclic system that has garnered significant attention in drug discovery due to its structural resemblance to endogenous purines. This similarity allows it to interact with a variety of biological targets, including kinases, topoisomerases, and other enzymes crucial for cell proliferation and survival. The inherent physicochemical properties of this scaffold, such as its planarity and potential for hydrogen bonding, make it an attractive starting point for the design of potent and selective inhibitors.

Unraveling the Structure-Activity Relationship (SAR)

The core of our investigation lies in understanding how substitutions on the oxazolo[4,5-b]pyridine ring system impact biological activity. The 6-bromo and 2-trifluoromethyl substituents on the parent scaffold serve as critical anchor points for both potency and selectivity.

The Significance of the 2-Trifluoromethyl Group

The 2-(trifluoromethyl) group plays a crucial role in the pharmacological profile of these analogs. This electron-withdrawing group can significantly influence the electronic properties of the oxazole ring, potentially enhancing its ability to participate in key interactions with biological targets. Furthermore, the trifluoromethyl group can improve metabolic stability and membrane permeability, which are desirable properties for drug candidates.

The Role of the 6-Bromo Substituent

The bromine atom at the 6-position of the pyridine ring is another key feature. Its size and electronegativity can contribute to favorable van der Waals interactions within the binding pocket of a target protein. Moreover, the bromo group provides a convenient synthetic handle for further functionalization, allowing for the exploration of a wider chemical space through cross-coupling reactions.

Impact of Substitutions at Other Positions

Systematic modifications at other positions of the oxazolo[4,5-b]pyridine core have revealed critical insights into the SAR of this class of compounds. For instance, the introduction of various aryl and heteroaryl groups at the 2-position, often replacing the trifluoromethyl group, has been a common strategy to modulate activity.

A study on 2-(substitutedphenyl)oxazolo[4,5-b]pyridine derivatives identified them as potential antitumor agents targeting human DNA topoisomerase IIα (hTopo IIα)[1]. In this series, a 2-(4-butylphenyl)oxazolo[4,5-b]pyridine analog demonstrated an IC50 value of 2 µM against hTopo IIα, highlighting the importance of a lipophilic substituent at this position for potent enzyme inhibition[1].

Furthermore, the incorporation of chalcone moieties has been explored. A series of chalcone-incorporated 1,2,4-thiadiazole-oxazolo[4,5-b]pyridines exhibited potent anticancer activity against a panel of human cancer cell lines, with IC50 values in the low micromolar to nanomolar range[2][3]. Specifically, a chalcone-based oxazole-oxazolo[4,5-b]pyridine derivative with a 3,4,5-trimethoxyphenyl substitution showed remarkable potency with IC50 values ranging from 0.03 to 0.42 µM[4]. This suggests that extending the molecule with a chalcone scaffold can significantly enhance cytotoxicity, and that electron-donating groups on the chalcone's phenyl ring are favorable for activity[4].

Comparative Performance: Anticancer Activity

To provide a clear comparison of the performance of various this compound analogs and related derivatives, the following table summarizes their in vitro anticancer activities against different human cancer cell lines.

Compound IDCore ScaffoldR Group (at position 2)Cancer Cell LineIC50 (µM)Reference
10b 1,2,4-thiadiazole-oxazolo[4,5-b]pyridineChalcone derivativeMCF-7 (Breast)0.013 ± 0.0013[2]
10c 1,2,4-thiadiazole-oxazolo[4,5-b]pyridineChalcone derivativeA549 (Lung)Potent[2]
11b oxazole-oxazolo[4,5-b]pyridineChalcone (3,4,5-trimethoxyphenyl)SiHa, A549, MCF-7, Colo-2050.03 - 0.42[4]
2i oxazolo[4,5-b]pyridine4-butylphenylhTopo IIα (enzyme)2[1]
18a-j oxazolo[4,5-b]pyridine-triazoleSubstituted arylPC3, A549, MCF-7, DU-145Good to moderate[5]

Experimental Protocols

The following are representative experimental protocols for the synthesis and biological evaluation of oxazolo[4,5-b]pyridine analogs.

General Synthesis of Oxazolo[4,5-b]pyridine Analogs

A common synthetic route to the oxazolo[4,5-b]pyridine core involves the condensation of a substituted 2-aminopyridin-3-ol with a suitable carboxylic acid or its derivative.

Workflow for the Synthesis of Oxazolo[4,5-b]pyridine Analogs

cluster_synthesis General Synthetic Pathway start 2-Aminopyridin-3-ol (Starting Material) intermediate Condensation Reaction start->intermediate Step 1 reagent1 Carboxylic Acid Derivative (e.g., acid chloride, ester) reagent1->intermediate cyclization Cyclization intermediate->cyclization Step 2 product Substituted Oxazolo[4,5-b]pyridine cyclization->product

Caption: General synthetic scheme for oxazolo[4,5-b]pyridine analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Mechanism of Action and Signaling Pathways

Several oxazolo[4,5-b]pyridine analogs have been shown to exert their anticancer effects by targeting specific molecular pathways.

Inhibition of Human Dihydroorotate Dehydrogenase (hDHODH)

Molecular docking studies have suggested that some oxazolo[4,5-b]pyridine-based triazoles can efficiently inhibit human dihydroorotate dehydrogenase (hDHODH)[5]. hDHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis and is often upregulated in cancer cells.

Signaling Pathway of hDHODH Inhibition

cluster_pathway hDHODH Inhibition Pathway compound Oxazolo[4,5-b]pyridine Analog hDHODH hDHODH compound->hDHODH Inhibits compound->hDHODH Blocks pyrimidine De Novo Pyrimidine Biosynthesis hDHODH->pyrimidine Catalyzes nucleotides dNTPs & NTPs pyrimidine->nucleotides pyrimidine->nucleotides dna_rna DNA & RNA Synthesis nucleotides->dna_rna nucleotides->dna_rna proliferation Cancer Cell Proliferation dna_rna->proliferation dna_rna->proliferation apoptosis Apoptosis proliferation->apoptosis Leads to

Caption: Inhibition of hDHODH by oxazolo[4,5-b]pyridine analogs disrupts pyrimidine synthesis and cancer cell proliferation.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. The SAR studies highlighted in this guide underscore the importance of specific substitutions at the 2- and 6-positions, as well as the potential for significant potency enhancements through the incorporation of larger moieties like chalcones.

Future research in this area should focus on:

  • Systematic SAR exploration: A more comprehensive and systematic variation of substituents around the oxazolo[4,5-b]pyridine core is needed to build a more complete SAR model.

  • Target identification and validation: While some targets like hTopo IIα and hDHODH have been proposed, further studies are required to definitively identify the primary mechanisms of action for the most potent analogs.

  • In vivo evaluation: Promising candidates identified from in vitro studies should be advanced to in vivo animal models to assess their efficacy, pharmacokinetics, and toxicity profiles.

By leveraging the insights presented in this guide, researchers can accelerate the design and development of next-generation therapeutics based on the versatile oxazolo[4,5-b]pyridine scaffold.

References

A Comparative Guide to the Synthetic Routes of 6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its unique structural features, including the oxazolo[4,5-b]pyridine core, a bromine handle for further functionalization, and a trifluoromethyl group known to enhance metabolic stability and binding affinity, make it a valuable intermediate in the synthesis of a wide range of biologically active molecules. This guide provides a comparative analysis of the two most plausible synthetic routes to this compound, offering insights into the strategic considerations, experimental protocols, and relative merits of each approach. This document is intended for researchers, scientists, and drug development professionals seeking to efficiently synthesize this important scaffold.

Strategic Analysis of Synthetic Pathways

The synthesis of this compound can be approached from two primary retrosynthetic disconnections. The choice between these routes will largely depend on the availability and cost of starting materials, desired scale of synthesis, and tolerance for specific reaction conditions.

Route A focuses on the construction of the oxazole ring onto a pre-existing brominated pyridine core. This "late-stage cyclization" approach leverages the commercially available 2-amino-6-bromopyridin-3-ol as a key starting material.

Route B employs a "late-stage bromination" strategy, where the 2-(trifluoromethyl)oxazolo[4,5-b]pyridine core is first synthesized and then subjected to regioselective bromination at the C6 position.

Below is a visual representation of these two distinct synthetic strategies.

G cluster_A Route A: Late-Stage Cyclization cluster_B Route B: Late-Stage Bromination A_start 2-Amino-6-bromopyridin-3-ol A_mid Cyclization with Trifluoroacetic Anhydride A_start->A_mid Step 1 A_end This compound A_mid->A_end Step 2 B_start 2-(Trifluoromethyl)oxazolo[4,5-b]pyridine B_mid Regioselective Bromination (e.g., NBS) B_start->B_mid Step 1 B_end This compound B_mid->B_end Step 2

Caption: High-level overview of the two primary synthetic routes to the target molecule.

Comparative Analysis of Synthetic Routes

The following table provides a side-by-side comparison of the key parameters for each synthetic route.

ParameterRoute A: Late-Stage CyclizationRoute B: Late-Stage Bromination
Starting Material 2-Amino-6-bromopyridin-3-ol2-(Trifluoromethyl)oxazolo[4,5-b]pyridine
Key Transformation Oxazole ring formationElectrophilic aromatic bromination
Reagents Trifluoroacetic anhydride or a similar trifluoroacetylating agent, dehydrating agent (e.g., PPA, Eaton's reagent)N-Bromosuccinimide (NBS) or other electrophilic bromine source
Potential Advantages Convergent synthesis, potentially fewer steps if starting material is readily available.Milder final step, potentially higher overall yield if the unbrominated core is accessible.
Potential Challenges Harsh conditions for cyclization may be required, potential for side reactions.Regioselectivity of bromination, potential for over-bromination.
Economic Viability Dependent on the cost of 2-amino-6-bromopyridin-3-ol.Dependent on the cost of 2-(trifluoromethyl)oxazolo[4,5-b]pyridine.

Detailed Experimental Protocols

Route A: Late-Stage Cyclization

G start 2-Amino-6-bromopyridin-3-ol intermediate N-(6-Bromo-3-hydroxypyridin-2-yl)-2,2,2-trifluoroacetamide start->intermediate Acylation reagent Trifluoroacetic Anhydride (or Trifluoroacetic Acid + Dehydrating Agent) reagent->intermediate product This compound intermediate->product Cyclodehydration

Caption: Proposed reaction scheme for Route A.

Step-by-Step Protocol (Proposed):

  • Acylation: To a solution of 2-amino-6-bromopyridin-3-ol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add trifluoroacetic anhydride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the consumption of the starting material.

  • Work-up and Isolation of Intermediate (Optional): Upon completion, the reaction mixture can be quenched with water and the organic layer separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the intermediate N-(6-bromo-3-hydroxypyridin-2-yl)-2,2,2-trifluoroacetamide. This intermediate may be purified by column chromatography or used directly in the next step.

  • Cyclodehydration: The crude or purified intermediate is treated with a dehydrating agent. Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid) are commonly used for such cyclizations. The mixture is heated (typically 100-150 °C) for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Final Work-up and Purification: The reaction mixture is cooled and carefully quenched with ice-water, followed by neutralization with a base (e.g., sodium bicarbonate or sodium hydroxide). The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices:

  • The use of an aprotic solvent in the acylation step prevents unwanted side reactions of the highly reactive trifluoroacetic anhydride.

  • The cyclodehydration step often requires strong acids and elevated temperatures to overcome the activation energy for the intramolecular nucleophilic attack of the hydroxyl group onto the amide carbonyl, followed by elimination of water.

Route B: Late-Stage Bromination

This approach begins with the synthesis or purchase of 2-(trifluoromethyl)oxazolo[4,5-b]pyridine. The key transformation is the regioselective electrophilic bromination at the C6 position of the pyridine ring. The electron-donating character of the fused oxazole ring and the directing effect of the pyridine nitrogen influence the regioselectivity of this reaction. A procedure for the bromination of the related oxazolo[4,5-b]pyridin-2(3H)-one provides a valuable precedent for this transformation.[2]

G start 2-(Trifluoromethyl)oxazolo[4,5-b]pyridine product This compound start->product Electrophilic Bromination reagent N-Bromosuccinimide (NBS) in DMF reagent->product

Caption: Reaction scheme for Route B.

Step-by-Step Protocol (Proposed):

  • Synthesis of 2-(Trifluoromethyl)oxazolo[4,5-b]pyridine: This intermediate can be synthesized from 2-amino-3-hydroxypyridine and trifluoroacetic anhydride following a similar procedure to Route A, but without the bromo-substituent on the starting material. This intermediate is also commercially available from several suppliers.[3][4]

  • Bromination: To a solution of 2-(trifluoromethyl)oxazolo[4,5-b]pyridine (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add N-bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise at room temperature. The reaction mixture is stirred for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS to avoid the formation of di-brominated byproducts.

  • Work-up and Purification: Upon completion, the reaction mixture is poured into water and the resulting precipitate is collected by filtration. Alternatively, the aqueous mixture can be extracted with an organic solvent like ethyl acetate. The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.

Causality Behind Experimental Choices:

  • N-Bromosuccinimide is a convenient and safer alternative to liquid bromine for electrophilic bromination.

  • DMF is an excellent solvent for this reaction as it is polar and aprotic, facilitating the dissolution of the starting materials and the progress of the electrophilic substitution.

  • The regioselectivity for bromination at the C6 position is directed by the activating effect of the fused oxazole ring and the electronic properties of the pyridine nucleus.

Conclusion and Recommendations

Both Route A and Route B present viable pathways for the synthesis of this compound.

  • Route A is a more convergent approach, which can be advantageous if 2-amino-6-bromopyridin-3-ol is readily and economically available. However, the cyclodehydration step may require harsh conditions that could be a limitation for sensitive substrates or large-scale synthesis.

  • Route B offers a potentially milder final step and may provide a higher overall yield, especially if the unbrominated core, 2-(trifluoromethyl)oxazolo[4,5-b]pyridine, can be obtained in high purity and at a reasonable cost. The key challenge in this route is controlling the regioselectivity of the bromination to avoid the formation of unwanted isomers.

For laboratory-scale synthesis, Route B is likely the more practical and higher-yielding approach , given the commercial availability of the key intermediate. For industrial-scale production, a thorough cost analysis of the starting materials for both routes would be necessary to determine the most economically viable option. Further optimization of the reaction conditions for either route could lead to improved yields and scalability.

References

Validating the Mechanism of Action for 6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine-Derived Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the therapeutic potential of novel chemical scaffolds, establishing a clear and validated mechanism of action (MoA) is paramount. The 6-bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine core represents a promising starting point for the development of new therapeutics, with derivatives showing potential in areas such as oncology and inflammation.[1][2][3] This guide provides a comprehensive framework for validating the MoA of drugs derived from this scaffold, with a focus on a hypothesized, yet common, mechanism for such heterocyclic compounds: protein kinase inhibition.

We will explore a multi-tiered experimental approach, moving from initial biochemical validation of target engagement to detailed characterization in a cellular context. This guide is designed to be a self-validating system, where each experimental stage provides data to inform and refine the next, ensuring scientific rigor and trustworthiness in your findings.

Part 1: Initial Target Engagement & Biochemical Validation

The foundational step in MoA validation is to confirm direct binding of the compound to its putative target and to quantify this interaction. For our hypothesized kinase inhibitor, this involves in vitro assays with the purified kinase.

Kinase Inhibition Assays: The First Litmus Test

Biochemical kinase assays are the frontline tools to determine if a compound inhibits the catalytic activity of a kinase.[4][5] These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.

Comparative Analysis of Assay Formats:

Assay TypePrincipleAdvantagesDisadvantages
Radiometric Assays Measures the incorporation of radiolabeled phosphate (³²P or ³³P) from ATP onto a substrate.Gold standard for sensitivity and direct measurement of phosphorylation.[5]Requires handling of radioactive materials, lower throughput.
Fluorescence-Based Assays (e.g., TR-FRET) Utilizes fluorescence resonance energy transfer (FRET) between a donor and acceptor molecule, where the signal is modulated by substrate phosphorylation.[6][7]High throughput, non-radioactive, sensitive.[8]Potential for compound interference with fluorescence.[7]
Luminescence-Based Assays (e.g., ADP-Glo™) Measures the amount of ADP produced in the kinase reaction, which correlates with kinase activity.[7]High throughput, sensitive, less prone to compound interference than fluorescence assays.Indirect measurement of phosphorylation.

Experimental Workflow: TR-FRET Kinase Inhibition Assay

Caption: Workflow for a typical TR-FRET kinase inhibition assay.

Protocol: TR-FRET Kinase Assay

  • Reagent Preparation: Prepare assay buffer, kinase, fluorescently labeled substrate, ATP, and a dilution series of the this compound derivative.

  • Assay Plate Setup: In a 384-well plate, add the kinase and substrate to all wells.

  • Compound Addition: Add the serially diluted test compound to the appropriate wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Reaction Initiation: Add ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection: Add the TR-FRET detection reagents, which typically include a lanthanide-labeled antibody that specifically recognizes the phosphorylated substrate.

  • Signal Reading: After another incubation period, read the plate using a microplate reader capable of time-resolved fluorescence measurements.

  • Data Analysis: Plot the TR-FRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinome Profiling: Assessing Selectivity

A crucial aspect of drug development is understanding the selectivity of a compound. Kinome profiling involves screening a compound against a large panel of kinases to identify off-target effects.[9][10][11] This is critical for predicting potential toxicities and for understanding the broader biological effects of the drug. Services for kinome profiling are commercially available and offer various assay formats.[12][13][14]

Interpreting Kinome Profiling Data:

The output of a kinome profiling experiment is often visualized as a "kinome tree," where inhibited kinases are highlighted. A highly selective inhibitor will interact with only a few kinases, while a non-selective compound will show broad activity across the kinome.

Part 2: Biophysical Characterization of the Drug-Target Interaction

While kinase inhibition assays confirm that a compound can block the catalytic activity of a kinase, they do not directly measure the binding event. Biophysical techniques provide quantitative data on the affinity, kinetics, and thermodynamics of the drug-target interaction.

Surface Plasmon Resonance (SPR): Real-Time Binding Kinetics

SPR is a label-free technique that measures the binding of an analyte (the drug) to a ligand (the target protein) immobilized on a sensor chip in real-time.[15][16][17] This allows for the determination of association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (KD).[18]

Experimental Workflow: Surface Plasmon Resonance (SPR)

SPR_Workflow A Immobilize Target Protein on Sensor Chip B Inject Test Compound (Analyte) at Various Concentrations A->B C Monitor Binding in Real-Time (Sensorgram) B->C D Regenerate Sensor Chip Surface C->D E Data Analysis: Determine kon, koff, and KD D->E

Caption: General workflow for an SPR experiment to determine binding kinetics.

Protocol: Surface Plasmon Resonance (SPR)

  • Chip Preparation: Activate the surface of a sensor chip (e.g., CM5) and immobilize the purified target kinase via amine coupling.

  • Analyte Preparation: Prepare a series of dilutions of the this compound derivative in running buffer.

  • Binding Measurement: Inject the analyte dilutions over the sensor chip surface and monitor the change in the SPR signal (response units) over time. This generates a sensorgram showing the association and dissociation phases.

  • Regeneration: After each analyte injection, inject a regeneration solution to remove the bound compound and prepare the surface for the next injection.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the kinetic parameters (kon, koff) and the affinity (KD).

Isothermal Titration Calorimetry (ITC): Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[19][20][21][22] This information is invaluable for understanding the driving forces behind the binding interaction.[23]

Comparative Data from Biophysical Methods:

TechniqueKey Parameters MeasuredThroughputSample Consumption
SPR kon, koff, KDMedium to HighLow (protein), High (compound)
ITC KD, n, ΔH, ΔSLowHigh (both protein and compound)

Part 3: Target Engagement in a Cellular Environment

Confirming that a drug binds to its intended target within the complex milieu of a living cell is a critical step in MoA validation. Cellular target engagement assays provide this crucial piece of evidence.

Cellular Thermal Shift Assay (CETSA®): Confirming Intracellular Binding

CETSA® is based on the principle that the binding of a ligand to a protein stabilizes the protein against thermal denaturation.[24][25][26][27] By heating cells treated with a compound and then quantifying the amount of soluble target protein remaining, one can infer target engagement.[28]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)

Caption: Workflow for a CETSA® experiment to demonstrate target engagement in cells.

Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Treatment: Culture cells to the desired confluency and treat with the this compound derivative or vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short period (e.g., 3 minutes).

  • Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Fractionation: Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein using a specific antibody-based method like Western blotting or an ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, target engagement.

Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) Assays: Probing Proximity in Live Cells

BRET and FRET are proximity-based assays that can be adapted to measure target engagement in live cells.[8][29][30] These techniques rely on energy transfer between a donor and an acceptor molecule that are fused to the target protein and a known binding ligand (or a competitive tracer), respectively.[31] The NanoBRET® Target Engagement Assay is a popular platform for this purpose.[32]

Comparison of Cellular Target Engagement Assays:

AssayPrincipleAdvantagesDisadvantages
CETSA® Ligand-induced thermal stabilization.Label-free, applicable to native proteins.Indirect measurement of binding, lower throughput.
NanoBRET® Bioluminescence resonance energy transfer.Quantitative measurement of affinity in live cells, high throughput.[32]Requires genetic modification of the target protein and a specific fluorescent tracer.

Conclusion

Validating the mechanism of action for a novel drug candidate, such as a derivative of this compound, requires a multi-faceted and rigorous experimental approach. By systematically progressing from biochemical confirmation of target inhibition and selectivity to biophysical characterization of the binding event and finally to confirming target engagement in a cellular context, researchers can build a robust and compelling data package. The comparative guide presented here offers a logical and scientifically sound workflow to confidently elucidate the MoA of this promising class of compounds.

References

A Head-to-Head Comparison of 6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine and its Chloro-Analogue for the Advancing Researcher

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, halogenated heterocyclic scaffolds are indispensable building blocks. The oxazolo[4,5-b]pyridine core, in particular, is a privileged structure found in a range of biologically active molecules. The strategic placement of a halogen at the 6-position provides a crucial handle for further molecular elaboration, most commonly through palladium-catalyzed cross-coupling reactions. The choice of this halogen—typically bromine or chlorine—is a critical decision in any synthetic campaign, profoundly influencing reactivity, cost, and ultimately, the efficiency of the drug discovery process.

This guide provides a comprehensive, head-to-head comparison of 6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine and its chloro-analogue, 6-Chloro-2-(trifluoromethyl)oxazolo[4,5-b]pyridine. We will delve into their physicochemical properties, comparative reactivity in key synthetic transformations with supporting experimental protocols, and the nuanced implications of the bromo versus chloro substituent on their utility in research and development.

Physicochemical Properties: A Tale of Two Halogens

The seemingly subtle substitution of bromine for chlorine imparts distinct physicochemical characteristics to the oxazolo[4,5-b]pyridine scaffold. These differences, summarized in the table below, can influence everything from solubility and crystal packing to the molecule's interaction with biological targets.

PropertyThis compound6-Chloro-2-(trifluoromethyl)oxazolo[4,5-b]pyridine
Molecular Weight ~283.0 g/mol ~238.6 g/mol
C-X Bond Dissociation Energy (Approx.) ~71 kcal/mol~84 kcal/mol
Polarizability HigherLower
Lipophilicity (Predicted) HigherLower

The greater atomic weight of bromine directly contributes to a higher molecular weight for the bromo-analogue. Perhaps the most critical differentiator for synthetic applications is the carbon-halogen bond dissociation energy. The weaker carbon-bromine bond, a consequence of the larger atomic radius of bromine and less effective orbital overlap with carbon, predisposes the bromo-analogue to higher reactivity in reactions where cleavage of this bond is rate-limiting, such as the oxidative addition step in many cross-coupling reactions.[1]

Furthermore, the larger and more diffuse electron cloud of bromine results in greater polarizability, which can enhance van der Waals interactions and potentially influence binding to biological macromolecules. This, along with the greater lipophilicity of the bromo-substituent, can have significant implications for the pharmacokinetic and pharmacodynamic profile of drug candidates.[2]

Synthetic Accessibility: A Cost-Benefit Analysis

The synthetic route to both halogenated oxazolo[4,5-b]pyridines typically commences from the corresponding 2-amino-6-halo-3-hydroxypyridine. This precursor undergoes cyclization with a trifluoromethyl source, such as trifluoroacetic anhydride, to furnish the desired scaffold.

G A 2-Amino-6-halo-3-hydroxypyridine (halo = Br or Cl) B 6-Halo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine A->B Cyclization C Trifluoroacetic Anhydride (TFAA) C->B

Figure 1: Generalized synthetic scheme for 6-halo-2-(trifluoromethyl)oxazolo[4,5-b]pyridines.

The primary determinant of the overall cost and accessibility of the final compounds is the availability of the starting 2-amino-6-halo-3-hydroxypyridines. Generally, chlorinated pyridines are more commercially available and less expensive than their brominated counterparts due to the lower cost of chlorine gas compared to bromine in industrial-scale halogenation processes. This cost differential can be a significant factor in large-scale synthetic campaigns. However, the potentially higher reactivity and milder reaction conditions required for the bromo-analogue in subsequent steps can sometimes offset the higher initial material cost.

Comparative Reactivity in Cross-Coupling Reactions

The enhanced reactivity of the bromo-analogue is most evident in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery. We will examine two of the most widely employed reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Coupling: A Clear Reactivity Gradient

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl and hetero-biaryl structures. The reaction proceeds through a catalytic cycle involving the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. This step is typically the rate-determining step and is significantly faster for aryl bromides than for aryl chlorides.[1]

G cluster_0 Catalytic Cycle A Pd(0)Ln B Ar-Pd(II)(X)Ln A->B Oxidative Addition (Ar-X) C Ar-Pd(II)(R)Ln B->C Transmetalation (R-B(OR)2) C->A Reductive Elimination D Ar-R C->D

References

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6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.